avermectin B1a
Description
What is avermectins?
Avermectins are a class of substances that are naturally produced as a result of the fermentation of Streptomyces avermitilis, which is an actinomycetes that is extracted from soil. Eight distinct structures, which include abamectin and ivermectin as well as doram Eprinomectin and Moxidectin and selamectin were identified and categorized into four main components (A1a B1a, A2a and B2a) and four minor components (A1b A2b, B1b as well as B2b).The avermectins are a class of pesticides and drugs employed to combat parasite bugs and worms. They're macrocyclic lactone derivatives having 16 members that possess powerful antihelmintic as well as insecticidal properties.These naturally occurring substances are produced through fermentation from Streptomyces Avermitilis which is a soil actinomycete. Eight different avermectins were identified in four homologue compounds. Each compound has the major (a-component) and a minor (b-component) component that is usually found in ratios of between 80:20 and 90:10.Other antihelmintics that are derived from avermectins comprise selamectin doramectin and abamectin.
History of the discovery of avermectins
The half of 2015's Nobel Prize in Physiology or Medicine was presented the award to William C. Campbell and Satoshi Omura for their discovery of avermectin, "the variants that have dramatically reduced the rate of lymphatic filariasis and river blindness and also demonstrated effectiveness against an increasing number of parasitic diseases."In the year of 1978, an actinomycete spore was identified in the Kitasato Institute from a soil sample taken at Kawana, Ito City, Shizuoka Prefecture, Japan. The isolated actinomycete was shipped into Merck Sharp and Dohme Research Laboratories for analysis. Different broths carefully controlled were made using the actinomycete isolated. Early tests revealed that a few of the entire, fermented broths exhibited activity against Nematospiroides dubius, in mice, over 8-fold without a significant amount of toxic effects. The antihelmintic properties were identified and recognized as a class of closely similar compounds. The compounds were finally identified and the species responsible for the compounds was described by a group at Merck in 1978. The team was named Streptomyces Avermitilis (with the word "avermitilis" likely to indicate that they kill worms).
in 2002 Yoko Takahashi along with other researchers from The Kitasato Institute for Life Sciences, Kitasato University, and at the Kitasato Institute, proposed that Streptomyces avermitilis should be changed to Streptomyces avermectinius.
Uses of avermectins
The avermectins block transmission of electrical signals in muscles and nerve cells in invertebrate animals predominantly by increasing their effects on glutamate on the glutamate-gated chloride channels that is unique to protostome invertebrates. It also has minimal effects on gamma-aminobutyric acid receptors. This triggers an inflow of chloride ions into cells, causing hyperpolarisation and subsequently paralysis of the neuromuscular systems of invertebrates and similar doses aren't harmful to mammals since they don't have protostome-specific glutamate channels.Avermectins are commonly used as pesticides for treating pests as well as parasitic worms because of their insecticidal and anthelmintic properties. They also have anticancer properties and anti-diabetic properties, as well as antiviral, anti- antibiotic properties, and are employed to treat various metabolic diseases. Avermectin generally works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates, by amplifying the glutamate effects on the invertebrates-specific gated chloride channel.
Propriétés
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-XPNPUAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058238 | |
| Record name | Avermectin B1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-55-3 | |
| Record name | Avermectin B1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abamectin Component B1a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avermectin B1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Abamectin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABAMECTIN B1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Avermectin B1a on Glutamate-Gated Chloride Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Avermectin B1a, and its widely used derivative ivermectin, are macrocyclic lactones that serve as highly potent anthelmintic agents against a broad spectrum of nematode and arthropod parasites.[1] Their primary molecular target in these invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for inhibitory neurotransmission.[2][3][4] this compound locks these channels in an open state, leading to a persistent influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis and death of the parasite.[2][5] This document provides an in-depth examination of this mechanism, detailing the molecular interactions, quantitative biophysical data, and the experimental protocols used to elucidate this action.
Introduction to Glutamate-Gated Chloride Channels (GluCls)
GluCls are members of the Cys-loop superfamily of pentameric ligand-gated ion channels, which also includes vertebrate GABA-A and glycine receptors.[3][6] In invertebrates, these channels are fundamental to the functioning of the nervous system. Upon binding the neurotransmitter L-glutamate, GluCls undergo a conformational change that opens an integral pore permeable to chloride ions. The resulting influx of Cl⁻ hyperpolarizes the cell membrane, making the neuron or muscle cell less excitable and thus mediating inhibitory neurotransmission.[2][5][7]
These channels are composed of five subunits arranged symmetrically around the central ion pore.[6] The subunit composition can be homomeric (five identical subunits) or heteromeric (a combination of different subunit types), which gives rise to a diversity of channels with distinct physiological and pharmacological properties.[6][7] The selective toxicity of avermectins arises because mammals lack GluCls in the peripheral nervous system; while they exist in the central nervous system, the blood-brain barrier generally prevents avermectins from reaching them at therapeutic doses.[2]
Core Mechanism of this compound Action
This compound exerts its effect on GluCls through a dual mechanism, acting as both a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[8]
-
Positive Allosteric Modulation: At nanomolar concentrations, this compound binds to an allosteric site distinct from the glutamate-binding site.[3][7] This binding potentiates the effect of glutamate, significantly increasing the channel's sensitivity to its endogenous ligand and stabilizing the open conformation of the channel.[3][4]
-
Direct Activation (Agonism): At higher concentrations, this compound can directly gate the channel, causing it to open even in the absence of glutamate.[3][8]
The defining characteristic of avermectin's action is its effect on channel kinetics. Unlike the rapid, transient opening induced by glutamate, avermectin binding causes the channel to open very slowly and essentially irreversibly.[6][9][10] This "locks" the channel open, leading to a prolonged and uncontrolled influx of chloride ions that cannot be reversed by washing out the drug.[6] The functional consequence is a sustained hyperpolarization of the cell membrane, which silences the electrical activity of pharyngeal muscle cells and motor neurons, causing paralysis and ultimately death of the parasite.[2][5][9]
The Allosteric Binding Site
Structural biology studies, including the X-ray crystal structure of the Caenorhabditis elegans GluClα channel in complex with ivermectin, have precisely identified the avermectin binding site.[3][11] It is located within the transmembrane domain (TMD) at the interface between adjacent subunits. Specifically, the drug wedges itself between the M3 alpha-helix of one subunit (the principal or '+' face) and the M1 alpha-helix of the neighboring subunit (the complementary or '-' face).[7][11][12] This binding event physically pushes the transmembrane helices apart, stabilizing the open state of the ion pore.[7]
Quantitative Analysis of Avermectin-GluCl Interaction
The interaction between avermectins and GluCls has been quantified using electrophysiological and radioligand binding assays. The following tables summarize key data from studies on recombinant channels expressed in heterologous systems.
Table 1: Potency (EC₅₀) of Agonists on Various GluCls
| Channel Source & Subunit | Agonist | EC₅₀ Value | Reference |
|---|---|---|---|
| Haemonchus contortus GluClα3B | L-Glutamate | 27.6 ± 2.7 µM | [10] |
| Caenorhabditis elegans (homolog) | L-Glutamate | 2.2 ± 0.12 mM | [10] |
| Anopheles gambiae AgGluCl-b | L-Glutamate | 30.22 ± 2.75 µM | [13] |
| Haemonchus contortus GluClα3B | Ibotenate | 87.7 ± 3.5 µM | [10] |
| Haemonchus contortus GluClα3B | Ivermectin | ~0.1 ± 1.0 nM |[10] |
Table 2: Binding Affinity (Kᵈ) of Avermectins to GluCls and Related Receptors
| Receptor Source & Subunit | Radioligand | Kᵈ Value | Reference |
|---|---|---|---|
| Haemonchus contortus GluClα3B | [³H]Ivermectin | 0.35 ± 0.1 nM | [10] |
| Rat Brain Membranes | [³H]this compound | 5 nM (High-affinity) | [14] |
| Rat Brain Membranes | [³H]this compound | 815 nM (Low-affinity) |[14] |
Experimental Protocols
The characterization of avermectin's effects on GluCls relies heavily on two primary experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes
This is the cornerstone technique for functional characterization of ligand-gated ion channels.
-
Principle: The cRNA encoding a specific GluCl subunit (or combination of subunits) is injected into a large Xenopus laevis oocyte, which then translates the cRNA and expresses the functional channels on its plasma membrane.[1][15] Two microelectrodes are impaled into the oocyte; one measures the membrane potential (Vₘ), while the other injects current (Iₘ). A feedback amplifier compares Vₘ to a desired command potential (V꜀) and injects the precise amount of current needed to hold Vₘ equal to V꜀. This recorded current is equal in magnitude and opposite in sign to the current flowing through the expressed ion channels.[16][17]
-
Detailed Methodology:
-
cRNA Synthesis: The cDNA encoding the GluCl subunit(s) of interest is cloned into a transcription vector. Following linearization of the plasmid DNA, high-quality capped cRNA is synthesized in vitro using a suitable RNA polymerase.[1][15]
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog. The follicular layer is removed enzymatically (e.g., with collagenase) and manually. Healthy, mature oocytes are then microinjected with approximately 50 nL of the cRNA solution (e.g., at ~1 µg/µL).[15]
-
Protein Expression: Injected oocytes are incubated for 2-7 days at ~16-18°C in a buffered solution (e.g., Barth's solution) to allow for translation and trafficking of the channel protein to the cell surface.[15]
-
Electrophysiological Recording: An oocyte is placed in a small recording chamber and continuously perfused with a saline buffer (e.g., Ringer's solution). The oocyte is impaled with two sharp glass microelectrodes (resistance 0.5-5 MΩ) filled with a conductive salt solution (e.g., 3 M KCl).[18] The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.
-
Data Acquisition: Agonists (glutamate, avermectin) are applied via the perfusion system at varying concentrations. The resulting inward chloride currents are recorded by the TEVC amplifier and digitized for analysis. Dose-response relationships are constructed by plotting the peak current response against the logarithm of the agonist concentration, and the data are fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[13]
-
Radioligand Binding Assay
This technique is used to directly measure the binding affinity of a drug for its receptor.
-
Principle: A radiolabeled form of the drug (e.g., [³H]ivermectin) is incubated with a preparation of cells or membranes expressing the target receptor. The amount of radioactivity specifically bound to the receptor is measured, allowing for the determination of the equilibrium dissociation constant (Kᵈ), a measure of binding affinity.[19]
-
Detailed Methodology:
-
Receptor Expression and Membrane Preparation: A suitable cell line (e.g., COS-7) is transfected with the plasmid DNA encoding the GluCl. The cells are grown to allow for protein expression, then harvested. A membrane fraction is prepared by homogenizing the cells followed by differential centrifugation to isolate the membranes containing the receptor.[19]
-
Binding Incubation: The membrane preparation is incubated in a buffer solution with various concentrations of the radioligand (e.g., [³H]ivermectin). The incubation is allowed to proceed until equilibrium is reached.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor drug to saturate the specific binding sites. The radioactivity measured in these samples represents non-specific binding.
-
Separation and Quantification: The reaction is terminated by rapidly filtering the mixture through a glass fiber filter, which traps the membranes (with bound radioligand) but allows the free, unbound radioligand to pass through. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The specific binding data is then plotted against the free radioligand concentration and analyzed using Scatchard analysis or, more commonly, non-linear regression to fit a saturation binding isotherm, yielding the Kᵈ and the maximum number of binding sites (Bₘₐₓ).[14]
-
Visualizations: Pathways and Protocols
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: this compound signaling pathway compared to normal glutamate activation.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Caption: Conceptual diagram of the avermectin binding site at a subunit interface.
References
- 1. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 4. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 19. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Avermectin B1a from Streptomyces avermitilis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the pivotal discovery and subsequent isolation of Avermectin B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the biosynthetic pathway leading to this landmark antiparasitic agent.
Discovery and Historical Context
The journey to the discovery of avermectins began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories.[1][2] In 1978, Satoshi Ōmura of the Kitasato Institute isolated a novel strain of Streptomyces from a soil sample collected in Kawana, Ito City, Shizuoka Prefecture, Japan.[1][3] This strain, later named Streptomyces avermitilis (initially designated MA-4680), was found to produce a family of closely related compounds with potent anthelmintic activity.[1][4][5] Subsequent testing at Merck, led by William C. Campbell, demonstrated the remarkable efficacy of these compounds against a wide range of nematode and arthropod parasites in animal models.[2][6][7] This pioneering work, which led to the development of ivermectin (a derivative of avermectin B1), was recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura.[1][8]
The avermectins are a group of eight structurally similar 16-membered macrocyclic lactones, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[1][9] this compound is distinguished by its potent insecticidal and anthelmintic properties and serves as a primary component of the commercial product abamectin.[1][10]
Biosynthesis of this compound
The biosynthesis of avermectin in S. avermitilis is a complex process orchestrated by a large gene cluster.[1][9] The pathway can be broadly divided into four key stages:
-
Polyketide Synthesis: The core aglycone structure is assembled by a type I polyketide synthase (PKS) complex encoded by the ave gene cluster.[9][11] The synthesis initiates with either 2-methylbutyryl-CoA or isobutyryl-CoA as a starter unit, which determines the "a" or "b" series of the final product, respectively.[1] This starter unit is then extended by the sequential addition of seven acetate and five propionate units.[1][11]
-
Aglycone Modification: Following the initial polyketide chain formation and cyclization, the aglycone undergoes a series of modifications.[1][9] These include a cyclization reaction to form a furan ring, catalyzed by the cytochrome P450 monooxygenase AveE, and the reduction of a keto group at C5 to a hydroxyl group by the ketoreductase AveF.[1][9]
-
Sugar Synthesis: A dedicated set of genes within the cluster is responsible for the synthesis of the deoxysugar L-oleandrose.[12]
-
Glycosylation: The final step involves the attachment of two L-oleandrose units to the avermectin aglycone at the C13 position, a reaction catalyzed by glycosyltransferases.[9][12]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces avermitilis. The yield of the target compound is highly dependent on the composition of the culture medium and various process parameters.
Experimental Protocol: Batch Submerged Fermentation
This protocol is a composite of methodologies reported for avermectin production.
1. Inoculum Preparation:
-
A loopful of S. avermitilis culture is scraped from a nutrient agar slant.[13]
-
The culture is inoculated into a 250-mL shake flask containing 50 mL of a seed medium (e.g., YMG medium: 4.0 g/L glucose, 4.0 g/L yeast extract, 10.0 g/L malt extract, 2.0 g/L CaCO₃).[13]
-
The flask is incubated in an orbital shaker at 150 x g for 16-18 hours at 30°C.[13]
2. Production Fermentation:
-
The production medium is inoculated with the seed culture (typically 5-10% v/v).[13][14] A commonly used production medium is SM2, which contains soluble corn starch, yeast extract, KCl, CaCO₃, and MgSO₄.[13][14]
-
Fermentation is carried out in shake flasks or bioreactors.
-
The culture is incubated for a period of 10 to 14 days at a temperature of 28-31°C with continuous agitation.[14][15] The pH of the medium is maintained around 7.0-7.2.[13][14]
Quantitative Data: Avermectin Production
The reported yields of avermectin vary significantly based on the strain, medium composition, and fermentation conditions.
| S. avermitilis Strain | Fermentation Type | Key Medium Components | Incubation Time (days) | Temperature (°C) | This compound Yield | Reference |
| 41445 | Submerged | Soluble corn starch, yeast extract | 10 | 31 | 17 mg/L (B1b) | [14] |
| NRRL 8165 | Submerged | Not specified | 14 | 28 | 17.5 mg/L (Total) | [14] |
| Industrial Strain A229 | Submerged | Not specified | Not specified | Not specified | 9613 µg/mL | [16] |
| Genetically Engineered Strain | Submerged | Not specified | Not specified | Not specified | 1.25 ± 0.14 g/L | [17][18] |
| Wild Type | Solid-State | Wheat bran, corn cob, etc. | 14 | 28 | 3.83 mg/gds | [15] |
| NRRL 8165 | Solid-State | Sorghum seeds | 15 | 28 | 5.8 mg/g dry substrate | [19] |
Isolation and Purification of this compound
Avermectin is an intracellular product, necessitating its extraction from the cell biomass.[13] The purification process typically involves solvent extraction followed by chromatographic techniques.
Experimental Protocol: Extraction and Purification
1. Cell Harvesting and Extraction:
-
The fermentation broth is centrifuged at 8000 x g for 20 minutes to separate the cell biomass from the supernatant.[13]
-
The cell pellet is mixed with an organic solvent such as methanol or acetone to extract the avermectins.[13][20]
-
The mixture is centrifuged again, and the solvent supernatant containing the crude extract is collected.[13]
2. Solvent Partitioning and Concentration:
-
The crude extract can be further purified by liquid-liquid extraction using a non-water-miscible solvent like ethyl acetate or dichloromethane.[20][21]
-
The organic phase is then concentrated under reduced pressure to yield a concentrated oil containing avermectins.[20]
3. Crystallization:
-
The concentrated oil is dissolved in a suitable solvent system, such as a hexane/ethanol mixture.[22]
-
The solution is heated and then slowly cooled to induce crystallization of avermectin B1.[22]
-
The crystals are collected by filtration and can be recrystallized to improve purity.[20][22]
4. Chromatographic Purification:
-
For higher purity, the extracted and partially purified avermectins can be subjected to column chromatography.[20]
-
Reverse-phase adsorption resins are effective for separating the different avermectin components.[20]
-
High-Performance Liquid Chromatography (HPLC) is the standard method for the final purification and quantification of this compound.[14][23]
Analytical Characterization of this compound
The identity and purity of isolated this compound are confirmed using various analytical techniques.
Experimental Protocols: Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a C18 column is typically used.[23]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water is a common mobile phase. For abamectin (containing B1a), a composition of 53:35:12 (v/v/v) of acetonitrile:methanol:ultrapure water has been reported.[23]
-
Quantification: A standard curve is generated using a certified reference standard of this compound.[25]
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS provides a more definitive identification and quantification, especially at low concentrations.[26][27]
-
This technique is particularly useful for residue analysis in various matrices.[21][26]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton NMR (¹H NMR) can be used for the quantitative determination of this compound.[28]
-
Specific signals in the ¹H NMR spectrum, such as the one at 5.56 ppm for this compound, are used for quantification against an internal standard.[28]
Quantitative Data: Analytical Method Performance
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-UV | This compound | Honey | 0.002 mg/kg | 0.007 mg/kg | 73.4 - 97.45 | [24] |
| HPLC-Fluorescence | This compound | Apples | 1 ppb | 2 ppb | 85 | [29] |
| LC-MS/MS | This compound | Soil | Not specified | 0.5 µg/kg | 70-120 | [26] |
| LC-MS/MS | This compound | Water | Not specified | 0.05 µg/L | 70-120 | [21] |
| qNMR | This compound | Commercial Formulation | 0.009 mg/mL | 0.029 mg/mL | 98.86 | [28] |
Conclusion
The discovery and isolation of this compound from Streptomyces avermitilis represent a landmark achievement in the field of natural product drug discovery. The potent biological activity of this compound has had a profound impact on animal health and agriculture. The methodologies outlined in this guide, from fermentation to purification and analysis, provide a framework for researchers and scientists working with this important class of molecules. Continued research, including genetic engineering of the producing strain, holds the promise of further enhancing the production and efficacy of this compound.[16][17]
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. Streptomyces avermitilis MA-4680 T (= NBRC 14893 T ) | Biological Resource Center, NITE (NBRC) | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 4. Streptomyces avermitilis - Wikipedia [en.wikipedia.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Ivermectin: From Merck Innovation to Global Health Impact | OpenOChem Learn [learn.openochem.org]
- 9. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]
- 21. epa.gov [epa.gov]
- 22. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. epa.gov [epa.gov]
- 27. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative determination and validation of this compound in commercial products using quantitative nuclear magnetic resonance spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
A Toxicological Profile of Avermectin B1a in Mammalian Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectin B1a, a potent macrocyclic lactone and the primary component of the pesticide Abamectin, has demonstrated significant cytotoxic effects on various mammalian cell lines.[1] This technical guide provides an in-depth analysis of its toxicological profile, consolidating quantitative data, detailing experimental methodologies, and visualizing the key molecular pathways involved. The primary mechanisms of this compound-induced cytotoxicity are multifaceted, including the induction of oxidative stress, impairment of DNA integrity, inhibition of DNA replication licensing, and disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[2][3] This document serves as a comprehensive resource for understanding the cellular impacts of this compound, supporting further research in toxicology, pharmacology, and drug development, particularly in the context of its potential as an anticancer agent.[3][4]
Cytotoxicity Profile of this compound
This compound exhibits dose-dependent cytotoxicity across a range of mammalian cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and exposure duration, indicating differential sensitivity. Its anti-proliferative effects have been noted in cancer cell lines, including colon cancer and osteosarcoma, as well as in non-cancerous cell lines like mouse embryonic fibroblasts.[2][4][5]
Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | Endpoint | IC50 / Effective Concentration | Exposure Time | Reference |
|---|---|---|---|---|---|
| HCT-116 | Human Colon Carcinoma | Anti-proliferation | 30 µM | 24 h | [3][4] |
| MEF | Mouse Embryonic Fibroblast | Anti-proliferation | 15.1 µM | Not Specified | [2] |
| MEF | Mouse Embryonic Fibroblast | Oxidative Stress | Begins at 0.5 µM (0.4 µg/ml) | Not Specified | [6] |
| MNNG | Human Osteosarcoma | Cell Viability | 5.587 µM | 48 h | [5] |
| MG63 | Human Osteosarcoma | Cell Viability | 4.194 µM | 48 h | [5] |
| U2OS | Human Osteosarcoma | Cell Viability | 6.506 µM | 48 h | [5] |
| HeLa | Human Cervical Cancer | Cell Viability | Not Specified (Inhibited Viability) | Not Specified |[7] |
Mechanisms of this compound-Induced Cytotoxicity
The toxicological effects of this compound are not mediated by a single mechanism but rather a cascade of interconnected cellular events. Key pathways identified include the induction of oxidative stress leading to DNA damage, direct interference with the machinery of DNA replication, disruption of the cellular cytoskeleton, and activation of programmed cell death.
Induction of Oxidative Stress and DNA Damage
Abamectin, which is primarily composed of this compound, has been shown to induce oxidative stress in mouse embryonic fibroblast (MEF) cells even at low concentrations.[6] This occurs through the disruption of the cell's antioxidant defense system, including the inhibition of enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx), and the depletion of Glutathione (GSH).[6] The resulting overproduction of Reactive Oxygen Species (ROS) leads to oxidative damage to cellular components, including DNA, which in turn activates stress-response signaling pathways like JNK and ATM/ATR, contributing to cytotoxicity.
Table 2: Effects of Abamectin on Oxidative Stress Markers in MEF Cells
| Marker | Effective Concentration (Start) | Effect | Reference |
|---|---|---|---|
| ROS Overproduction | 0.5 µM (0.4 µg/mL) | Increase | [6] |
| CAT Activity | 5 µM (4.4 µg/mL) | Impaired | [6] |
| GPx Activity | 5 µM (4.4 µg/mL) | Impaired | [6] |
| GSH Content | 5 µM (4.4 µg/mL) | Decreased | [6] |
| SOD Activity | 10 µM (8.7 µg/mL) | Impaired |[6] |
Inhibition of DNA Replication Licensing
This compound has been identified as an inhibitor of DNA replication licensing, a critical step for initiating DNA synthesis.[2] It directly binds to the Mini-Chromosome Maintenance 6 protein (MCM6) and blocks its essential interaction with the Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2] This disruption prevents the formation of the pre-replication complex, leading to replication stress, DNA double-strand breaks, and subsequent cell cycle arrest in the G0/G1 phase, ultimately triggering apoptosis in MEF cells.[2]
Disruption of Microtubule Dynamics
In HCT-116 colon cancer cells, this compound acts as a microtubule-targeting agent.[3][4] It promotes the polymerization of tubulin, which enhances the stability of microtubules.[4] While essential for cell structure and division, the unnatural stabilization of microtubules disrupts their dynamic nature, which is critical for mitotic spindle formation and chromosome segregation. This interference can lead to mitotic arrest, subsequently inducing apoptosis and significantly diminishing the migratory capacity of cancer cells.[4]
Induction of Mitochondria-Mediated Apoptosis
Studies on avermectins have elucidated their role in activating the intrinsic, or mitochondria-mediated, pathway of apoptosis.[7] Avermectin treatment can cause DNA damage, which upregulates the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2).[7] This shift leads to the collapse of the mitochondrial membrane potential, resulting in the release of cytochrome c from the mitochondria into the cytosol.[7] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular proteins like PARP and culminating in apoptosis.[7]
Table 3: Apoptotic Effects of this compound
| Cell Line | Concentration | Exposure Time | % Apoptotic Cells | Reference |
|---|
| HCT-116 | 30 µM | 24 h | 39.83% (vs. 18.07% control) |[4] |
Key Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of this compound's toxicological effects. Below are detailed methodologies for key assays cited in the literature.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully aspirate the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.
-
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Protocol Outline:
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116) and treat with the desired concentration of this compound (e.g., 30 µM) for a specified time (e.g., 24 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The results will differentiate four populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion
The toxicological profile of this compound in mammalian cell lines is complex and multifaceted. It induces cytotoxicity through a variety of mechanisms, including the generation of oxidative stress, direct interference with DNA replication and microtubule function, and the activation of the intrinsic apoptotic pathway. The quantitative data clearly demonstrate its potent anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines, suggesting a potential therapeutic application that warrants further investigation. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to explore the cellular impacts of this compound, aiding in both toxicological risk assessment and the exploration of its pharmacological potential.
References
- 1. karger.com [karger.com]
- 2. Pesticide this compound exerts cytotoxicity by blocking the interaction between mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abamectin induces cytotoxicity via the ROS, JNK, and ATM/ATR pathways - ProQuest [proquest.com]
- 7. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
Avermectin B1a as a Potential Anti-Cancer Agent: A Technical Guide
Introduction
Avermectins are a class of 16-membered macrocyclic lactones derived from the soil microorganism Streptomyces avermitilis.[1] While extensively used in veterinary and agricultural settings for their potent antiparasitic properties, emerging research has highlighted the potential of this class of compounds, particularly avermectin B1a (a major component of Abamectin), as a promising anti-cancer agent.[2][3] This technical guide synthesizes the current understanding of this compound's anti-neoplastic activities, focusing on its molecular mechanisms, cytotoxic efficacy, and the signaling pathways it modulates. It is intended for researchers, scientists, and drug development professionals exploring novel oncology therapeutics.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several distinct mechanisms, primarily by inducing cell cycle arrest, apoptosis, and autophagy. The specific pathways targeted appear to be dependent on the cancer cell type.
Microtubule Stabilization in Colon Cancer
In colon cancer cells, this compound's primary mechanism involves the disruption of microtubule dynamics.[2] Microtubules are essential for mitotic spindle formation and cell division.[2] this compound promotes the polymerization of tubulin, stabilizing the microtubule structure.[1][3] This action prevents the dynamic instability required for mitotic progression, leading to cell cycle arrest and subsequent induction of apoptosis.[2] This mechanism is similar to the action of established taxane-based chemotherapeutics.
Figure 1: Mechanism of this compound in Colon Cancer.
Induction of Autophagy and Apoptosis in Osteosarcoma
In osteosarcoma, this compound triggers cell death by activating the AMPK/ULK1 signaling pathway.[4][5] AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, initiates catabolic processes like autophagy to restore energy balance. This compound activates AMPK, which in turn activates Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of autophagy.[4] This induction of autophagy is coupled with the upregulation of pro-apoptotic proteins such as Bax and Caspase-9, leading to programmed cell death.[4] The treatment also results in cell cycle arrest at the G1 phase, evidenced by the downregulation of cyclin-dependent kinases CDK4 and CDK6.[4]
Figure 2: AMPK/ULK1 Pathway Activation by this compound.
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of this compound have been quantified across several cancer cell lines. The data highlights its efficacy in the micromolar range.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
| HCT-116 | Colon Carcinoma | 30 µM | 24 h | [1][2][3] |
| MNNG | Osteosarcoma | 5.587 µM | 48 h | [4] |
| MG63 | Osteosarcoma | 4.194 µM | 48 h | [4] |
| U2OS | Osteosarcoma | 6.506 µM | 48 h | [4] |
Table 2: Functional Effects of this compound on HCT-116 Colon Cancer Cells
| Parameter | Condition | Result | Control/Untreated | Citation |
| Apoptosis Rate | 30 µM this compound (24 h) | 39.83% | 18.07% | [1] |
| Cell Migration Rate | 30 µM this compound (24 h) | 15.61% | 98.08% | [2] |
Key Experimental Methodologies
The following protocols are representative of the assays used to characterize the anti-cancer activity of this compound.
References
- 1. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Avermectin B1a: An In-Depth Technical Guide to its Anthelmintic Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a, a macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a potent endectocide with a broad spectrum of activity against nematodes and arthropods.[1] It is the major component of the commercially available abamectin, which typically contains at least 80% this compound and not more than 20% avermectin B1b.[2] This technical guide provides a comprehensive overview of the anthelmintic spectrum of activity of this compound, focusing on quantitative efficacy data, detailed experimental protocols derived from published studies, and the underlying mechanism of action.
Anthelmintic Spectrum and Efficacy: Quantitative Data
This compound exhibits high potency against a wide range of gastrointestinal and pulmonary nematodes in various animal species. Its efficacy is generally lower against cestodes (tapeworms) and trematodes (flukes).
Table 1: Efficacy of this compound Against Nematodes in Cattle
| Nematode Species | Formulation | Dosage (µg/kg) | Efficacy (%) | Citation |
| Dictyocaulus viviparus | Oral (C-076) | 50 | ~100 | [3] |
| Dictyocaulus viviparus | Injectable (MK-933) | 100 | ~100 | [3] |
| Dictyocaulus viviparus | Oral | 25 | >95 | [4] |
| Haemonchus placei | Injectable (MK-933) | 100 | ~100 | [3] |
| Haemonchus placei | Oral | 100 | >95 | [4] |
| Haemonchus contortus | Oral | 50 | >98.6 | [5] |
| Ostertagia ostertagi | Oral (C-076) | 50 | ~100 | [3] |
| Ostertagia ostertagi | Injectable (MK-933) | 100 | ~100 | [3] |
| Ostertagia ostertagi (including inhibited L4 larvae) | Oral | 100 | >95 | [4] |
| Trichostrongylus axei | Oral (C-076) | 50 | ~100 | [3] |
| Trichostrongylus axei | Injectable (MK-933) | 100 | ~100 | [3] |
| Trichostrongylus axei | Oral | 50 | >98.6 | [5] |
| Trichostrongylus colubriformis | Oral (C-076) | 50 | ~100 | [3] |
| Trichostrongylus colubriformis | Oral | 50 | >98.6 | [5] |
| Cooperia oncophora | Injectable (MK-933) | 200 | 80 | [3] |
| Cooperia oncophora | Oral | 50 | >98.6 | [5] |
| Cooperia punctata | Oral (C-076) | 100 | 97 | [3] |
| Cooperia punctata | Oral | 50 | >98.6 | [5] |
| Oesophagostomum radiatum | Oral (C-076) | 50 | ~100 | [3] |
| Oesophagostomum radiatum | Oral | 25 | >95 | [4] |
Table 2: Efficacy of this compound Against Nematodes in Sheep
| Nematode Species | Formulation | Dosage (µg/kg) | Efficacy (%) | Citation |
| Haemonchus contortus | Oral | 25, 50, 100 | >99 | [6][7] |
| Haemonchus contortus (including inhibited L4 larvae) | Oral | 100 | >95 | [4] |
| Ostertagia circumcincta | Oral | 25, 50, 100 | >99 | [6][7] |
| Ostertagia circumcincta (including inhibited L4 larvae) | Oral | 100 | >95 | [4] |
| Trichostrongylus axei | Oral | 25, 50, 100 | >99 | [6][7] |
| Trichostrongylus colubriformis | Oral | 25, 50, 100 | >99 | [6][7] |
| Cooperia spp. | Oral | 25, 50, 100 | >99 | [6][7] |
| Oesophagostomum columbianum | Oral | 100 | >95 | [4] |
Table 3: Efficacy of this compound Against Nematodes in Other Species
| Host Species | Nematode Species | Formulation | Dosage (mg/kg) | Efficacy (%) | Citation |
| Dog | Ancylostoma caninum | Oral | 0.003 - 0.005 | 83 - 100 | [4] |
| Dog | Dirofilaria immitis (microfilariae) | Oral | 0.05 - 0.1 | Rapid removal | [8] |
| Poultry | Capillaria obsignata | Oral | 0.05 | Effective removal | [4] |
| Poultry | Ascaridia galli (immature) | Oral | 0.1 | Effective removal | [4] |
| Poultry | Heterakis gallinarum | Oral | 0.1 | Not effective | [4] |
Mechanism of Action: Signaling Pathway
This compound exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][9] This selective action is the basis for its favorable safety profile in mammals, which primarily utilize GABA-gated chloride channels in the central nervous system and lack GluCls.[2]
The binding of this compound to GluCls potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the parasite.[2] This influx causes hyperpolarization of the cell membrane, making it less excitable.[2] The ultimate result is flaccid paralysis of the nematode, leading to its expulsion from the host.[7]
Caption: this compound mechanism of action in a parasite neuron.
Experimental Protocols
The following sections outline generalized experimental protocols for evaluating the anthelmintic efficacy of this compound, based on methodologies described in the cited literature.
In Vivo Efficacy Trial in Cattle (Controlled Study)
This protocol is a composite based on the designs of studies evaluating anthelmintic efficacy in cattle.[3][5]
1. Animal Selection and Acclimatization:
-
Select healthy, parasite-naive calves of similar age and weight.
-
House the animals in a controlled environment to prevent accidental infection.
-
Acclimatize the calves to the housing and diet for at least one week prior to the start of the study.
2. Experimental Infection:
-
Inoculate each calf orally with a standardized dose of infective third-stage (L3) larvae of the target nematode species (e.g., Haemonchus placei, Ostertagia ostertagi, Cooperia spp.).
-
The infective dose should be sufficient to establish a patent infection, typically determined from pilot studies.
3. Treatment Allocation:
-
After a pre-patent period (e.g., 28-35 days) to allow larval development to the adult stage, perform fecal egg counts (FECs) to confirm infection.
-
Randomly allocate animals to treatment groups based on pre-treatment FECs and body weight to ensure homogeneity between groups.
-
A typical design includes a negative control group (vehicle only) and one or more groups treated with different dosages of this compound.
4. Drug Administration:
-
Prepare the this compound formulation (e.g., oral drench, subcutaneous injection) at the desired concentrations.
-
Administer the treatment based on individual animal body weight.
5. Post-Treatment Evaluation:
-
Euthanize all animals at a predetermined time point post-treatment (e.g., 7-14 days).
-
Collect the entire gastrointestinal tract and lungs.
-
Systematically wash the contents of the abomasum, small intestine, and large intestine through sieves to recover adult and larval nematodes.
-
Identify and count the nematodes of each species from each organ.
6. Efficacy Calculation:
-
Calculate the percentage efficacy for each nematode species using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Caption: Workflow for a controlled in vivo anthelmintic efficacy trial.
In Vitro Anthelmintic Assay (General Protocol)
In vitro assays provide a preliminary assessment of anthelmintic activity and are useful for screening compounds. The following is a generalized protocol that can be adapted for specific nematode species and life stages.
1. Parasite Collection and Preparation:
-
Collect adult worms from the gastrointestinal tract of freshly slaughtered, naturally infected animals.
-
Alternatively, culture infective larvae from the feces of infected animals.
-
Wash the parasites extensively in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.
2. Assay Setup:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the culture medium.
-
Dispense the drug dilutions into a multi-well plate.
-
Include a negative control (vehicle only) and a positive control (a known anthelmintic).
-
Add a standardized number of parasites (adults or larvae) to each well.
3. Incubation:
-
Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).
4. Assessment of Viability:
-
Motility Scoring: Observe the parasites under a microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 5 = vigorous movement).
-
Larval Development/Migration Assays: For larval stages, assess the inhibition of development to the next stage or the inhibition of migration through a sieve.
-
Biochemical Assays: Utilize assays that measure metabolic activity, such as the MTT reduction assay.
5. Data Analysis:
-
Determine the concentration of this compound that causes a 50% reduction in viability (IC50) or motility.
Conclusion
This compound demonstrates exceptional potency and a broad spectrum of activity against a wide array of nematodes of veterinary importance. Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a high degree of safety for the host. The quantitative data and experimental methodologies outlined in this guide serve as a valuable resource for researchers and professionals in the field of anthelmintic drug development and parasitology. Further research could focus on the molecular basis of resistance and the development of strategies to extend the efficacy of this important class of anthelmintics.
References
- 1. mdpi.com [mdpi.com]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound for treatment of experimentally induced nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthelmintic activities of B1a fraction of avermectin against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic efficacy of this compound and dihydrothis compound against ovine gastrointestinal nematodes in 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound against microfilariae of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agriculture.gov.au [agriculture.gov.au]
Methodological & Application
Application Note: Quantitative Analysis of Avermectin B1a using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
Introduction Avermectin B1a is the major component of Abamectin, a widely used insecticide and anthelmintic agent. Accurate quantification of this compound in various matrices, including pharmaceutical formulations, agricultural products, and environmental samples, is crucial for quality control, residue monitoring, and research. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely accessible technique for this purpose. This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method.
Principle This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A non-polar stationary phase (typically C18) is used with a polar mobile phase, consisting of a mixture of solvents like acetonitrile, methanol, and water. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by the organic mobile phase. The eluate passes through a UV detector, where this compound absorbs light at a specific wavelength (typically 245 nm). The amount of light absorbed is directly proportional to its concentration, allowing for accurate quantification by comparing the peak area to that of known standards.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Reagents: HPLC grade acetonitrile, methanol, and water. This compound analytical standard.
-
Glassware: Volumetric flasks, pipettes, and vials.
-
Sample Preparation: Syringe filters (0.45 µm), solid-phase extraction (SPE) cartridges (C18 or aminopropyl, as needed).[3][4]
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. Optimization may be required depending on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : Water (e.g., 65:20:15 v/v/v)[2] |
| Flow Rate | 1.0 - 1.5 mL/min[1][2][5][6] |
| Column Temperature | 25°C - 30°C[2][5][7] |
| Detection Wavelength | 245 nm[3][4][5][6][8][9] |
| Injection Volume | 10 - 20 µL[1][2][4] |
| Run Time | ~15 minutes |
Preparation of Standard Solutions
Accurate standard solutions are critical for quantification.
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10.0 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.[4] This solution should be stored at -20°C.[4]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 80 µg/mL) by serially diluting the stock solution with the mobile phase.[6][10] These solutions are used to generate the calibration curve.
Sample Preparation Protocol
Sample preparation is crucial to remove interfering matrix components. The following is a general protocol involving solvent extraction and solid-phase extraction (SPE) cleanup.
-
Extraction:
-
Centrifugation/Filtration: Centrifuge the mixture to pellet solid debris and filter the supernatant through a 0.45 µm filter.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Load: Load the filtered extract onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elute: Elute the retained this compound with a strong organic solvent like methanol or acetonitrile.[3]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[12] The sample is now ready for HPLC injection.
Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the series of working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration for each standard. Perform a linear regression to obtain the calibration curve and correlation coefficient (r²), which should ideally be >0.999.[6]
-
Sample Analysis: Inject the prepared sample solutions.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Account for all dilution factors and the initial sample weight/volume to report the final concentration.
Data Presentation
Method Validation Performance
The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound, compiled from various studies.
| Parameter | Typical Value | Source |
| Linearity Range | 1.0 - 500 µg/L | [8] |
| 27 - 81 µg/mL | [6][14] | |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.07 µg/mL | [6][14] |
| 0.3 µg/L | [8] | |
| Limit of Quantification (LOQ) | 0.20 µg/mL | [6][14] |
| 0.007 mg/kg | [3] | |
| Accuracy (Recovery) | 73 - 97% | [3] |
| 80 - 86% | [4] | |
| Precision (RSD) | < 2% | [3][6] |
Visualized Workflows
Caption: High-level workflow for this compound quantification.
Caption: Step-by-step workflow for sample extraction and cleanup.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ijprs.com [ijprs.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 6. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Determination of Abamectin by Dispersive Liquid-liquid Microextraction Combined with High-Performance Liquid Chromatography in Fruit Juice Samples – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. caa.go.jp [caa.go.jp]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for High-Resolution Mass Spectrometry of Avermectin B1a
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Avermectin B1a using high-resolution mass spectrometry (HRMS). The methodologies outlined below are synthesized from established analytical methods and are intended to serve as a comprehensive guide for researchers in drug development and related fields.
Introduction
This compound is a potent macrocyclic lactone anthelmintic agent widely used in veterinary medicine.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, residue analysis, and formulation development. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) offers the specificity and sensitivity required for precise determination. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters that can be expected when utilizing the described methodology. These values are compiled from various sources and may vary depending on the specific instrumentation and matrix used.
Table 1: Method Detection and Quantitation Limits
| Parameter | Soil | Water | Plasma | Animal Tissue |
| Limit of Detection (LOD) | 4x baseline noise[2] | 4x baseline noise[3] | 0.009 mg/ml[4] | 0.05-0.68 µg/kg |
| Limit of Quantitation (LOQ) | 0.5 µg/kg[2] | 0.05 µg/L[3] | 0.029 mg/ml[4] | 0.17-2.27 µg/kg |
Table 2: Linearity and Recovery
| Parameter | Soil | Water | Plasma | Animal Tissue |
| Linearity (r²) | >0.99 | >0.99 | 0.9999[4] | 0.997-0.999[5] |
| Recovery | 70-120%[2] | 70-120%[3] | >80%[6] | 87.9-99.8%[5] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound.
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix.
3.1.1. For Soil Samples:
-
Weigh 10 g of a homogenized soil sample.
-
Extract the sample twice with 70% (v/v) acetonitrile/water by shaking, centrifuging, and filtering.[2]
-
Combine the extracts and remove the organic solvent via rotary evaporation.[2]
-
To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.[2]
-
Pass the solution through a solid-phase extraction (SPE) column.
-
Rinse the SPE column with 25% acetonitrile/water and 1% ammonium hydroxide.[2]
-
Elute the analytes with dichloromethane.[2]
-
Evaporate the dichloromethane and reconstitute the residue in an acetonitrile/water mixture for LC-HRMS analysis.[2]
3.1.2. For Water Samples:
-
Treat water samples with acetonitrile to desorb any analytes from the container surfaces.[3]
-
Take a 75-mL aliquot and partition it twice with 20-mL portions of dichloromethane.[3]
-
Evaporate the organic portion to dryness.[3]
-
Reconstitute the residue in 50% (v/v) acetonitrile/water for analysis.[3]
3.1.3. For Animal Tissue (Muscle, Liver, Fat, Milk):
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
For meat, homogenize 8 g of ground beef with 2 mL of water in a 50 mL centrifuge tube. For milk, use 10 mL of whole milk.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the contents of a DisQuE pouch (containing salts for CEN QuEChERS) and shake for another minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Take a 1 mL aliquot of the supernatant for dispersive SPE (d-SPE) cleanup.
-
Transfer the supernatant to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent and shake for 1 minute.
-
Centrifuge at 12000 rpm for 5 minutes.
-
Take a 0.5 mL aliquot of the supernatant for LC-HRMS analysis.
3.1.4. For Plasma Samples:
-
To 200 μl of plasma in a polypropylene tube, add 10 μl of an appropriate internal standard.
-
Add 400 μl of 10 mM sodium acetate buffer and vortex.[6]
-
Add 200 μl of methanol, vortex for 5 minutes, and then centrifuge at 3,000 × g for 5 minutes.[6]
-
Load the supernatant onto an activated C18 SPE cartridge.[6]
-
Wash the cartridge with 2 ml of 15% methanol.[6]
-
Elute the analyte with 2 ml of isopropyl alcohol.[6]
-
Evaporate the eluate under a gentle stream of nitrogen at 50°C.[6]
-
Reconstitute the residue in 100 μl of the mobile phase for injection.[6]
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used. A suitable example is an ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size).[7][8]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.5).[9]
-
Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[9]
-
Flow Rate: 1.6 mL/min.[9]
-
Column Temperature: 45°C.[9]
-
Gradient Elution: A gradient elution is necessary to achieve adequate separation of this compound from matrix components and potential degradation products.[7][8] The specific gradient program should be optimized based on the column and system used.
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution analysis.[9]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.[7][9]
-
Capillary Voltage: 3.0 kV.[9]
-
Sampling Cone Voltage: 40 V.[9]
-
Source Temperature: 100°C.[9]
-
Desolvation Temperature: 350°C.[9]
-
Cone Gas Flow: 50 L/h.[9]
-
Desolvation Gas Flow: 600 L/h.[9]
-
Mass Range: A full MS scan should be acquired over a mass range of 50–1200 Da.[9]
-
Data Acquisition: Data should be collected in a data-dependent acquisition (DDA) mode to obtain both full scan MS and tandem MS (MS/MS) data for identification and confirmation. The protonated molecule [M+H]+ is often observed.[7]
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
References
- 1. Effects of heavy‐ion beam irradiation on this compound and its analogues production by Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Quantitative determination and validation of this compound in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. deepdyve.com [deepdyve.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Avermectin B1a Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a, a potent macrocyclic lactone, is a major component of the widely used anthelmintic and insecticidal agent, abamectin.[1][2] Its primary mechanism of action involves the potentiation of gamma-aminobutyric acid (GABA)-mediated neurotransmission, leading to the opening of chloride ion channels and subsequent paralysis of invertebrates.[3][4] In mammals, this compound interacts with GABA and benzodiazepine receptors, which can lead to neurotoxic effects at high doses.[5] Due to its therapeutic potential and possible toxicological implications, standardized protocols for in vivo animal studies are crucial for accurate and reproducible research.
These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, along with methodologies for common experimental procedures such as dose-response analysis, pharmacokinetic studies, and toxicity evaluations.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Efficacy and Potency of this compound
| Parameter | Value | Species/System | Route of Administration | Reference |
| IC50 | 120 nM | Mouse brain synaptic vesicles | In Vitro | [6] |
| Anthelmintic Efficacy (vs. various nematodes) | Approaching 100% | Cattle | Oral | [7] |
| Anthelmintic Efficacy (vs. Cooperia punctata) | 97% | Cattle | Oral | [7] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration | Endpoint | Reference |
| LD50 (7 days) | 24.1 mg/kg | Earthworm | Artificial soil | Lethality | [6] |
| LD50 (14 days) | 17.1 mg/kg | Earthworm | Artificial soil | Lethality | [6] |
| NOAEL | 0.12 mg/kg bw/day | Rat | Oral (gavage) | Pup toxicity and retinal anomalies | [8] |
| NOAEL | 0.05 mg/kg bw/day | Rat | Oral (gavage) | Maternotoxicity | [8] |
| NOAEL | < 0.1 mg/kg bw/day | Mouse | Oral (gavage) | Maternotoxicity | [8] |
| NOAEL | 0.2 mg/kg bw/day | Mouse | Oral (gavage) | Embryo-fetotoxicity and teratogenicity | [8] |
Table 3: Pharmacokinetic Parameters of this compound (as part of Ivermectin)
| Species | Biological Half-life (t1/2) | Route of Administration | Reference |
| Swine | 0.5 days | Not specified | [9] |
| Dogs | 1.8 days | Not specified | [9] |
| Cattle | ~2.8 days | Not specified | [9] |
| Sheep | ~2.8 days | Not specified | [9] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This compound is poorly soluble in water, necessitating the use of organic solvents or specialized formulation techniques.[1][10][11][12]
1.1: Oral Gavage Formulation (Rodent)
-
Vehicle: Soybean oil[1] or a mixture of 0.5% methylcellulose and 5% Dimethylacetamide.[13]
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile glass vial, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the this compound is completely dissolved or a homogenous suspension is formed.
-
Prepare fresh on the day of the experiment.[6]
-
1.2: Parenteral (Injectable) Formulation
-
Vehicle: A solution of N-methylpyrrolidone (NMP) or 2-pyrrolidone, with the option of including co-solvents like propylene glycol.[10]
-
Procedure:
-
Dissolve this compound in the desired volume of NMP or 2-pyrrolidone. This can constitute 5% to 100% of the final formulation volume.[10]
-
If required, add propylene glycol and/or water to the desired final concentration. Note that the addition of water is limited by the solubility of avermectin.[10]
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store appropriately, though fresh preparation is recommended.[6]
-
Protocol 2: Dose-Response Assessment for Anthelmintic Efficacy (Cattle Model - Adapted from[7])
-
Objective: To determine the effective dose of this compound against gastrointestinal and lung nematodes.
-
Animals: Calves experimentally infected with relevant nematode species.
-
Procedure:
-
Divide the infected calves into multiple groups, including a vehicle control group and at least three dose-level groups (e.g., 50 µg/kg, 100 µg/kg, and 200 µg/kg).[7]
-
Administer the prepared this compound formulation or vehicle control orally.
-
House the animals for a pre-determined period (e.g., 7-8 days).[7]
-
At the end of the study period, euthanize the animals and perform necropsies.
-
Collect and examine the gastrointestinal tracts and lungs for the presence of nematodes.
-
Quantify the worm burden in each animal.
-
Calculate the percentage efficacy for each dose group compared to the control group.
-
Protocol 3: Pharmacokinetic Analysis (Rat Model - General Protocol)
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animals: Healthy adult rats.
-
Procedure:
-
Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Process the blood samples to obtain plasma or serum.
-
Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method such as UHPLC-MS/MS.[14]
-
At the end of the study, major organs and tissues (e.g., liver, fat) can be collected to determine tissue distribution.[15]
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 4: Developmental Toxicity Screening (Rodent Model - Adapted from[8][16])
-
Objective: To assess the potential for this compound to cause developmental and reproductive toxicity.
-
Animals: Mated female rats or mice.
-
Procedure:
-
Divide the pregnant animals into a control group and at least three dose groups.
-
Administer the this compound formulation or vehicle daily by oral gavage during the period of organogenesis (e.g., gestation days 6 through 15 for mice).[8]
-
Monitor the dams for clinical signs of toxicity, body weight changes, and food consumption.
-
Prior to term, a subset of dams may be euthanized for examination of uterine contents, including the number of implantations, resorptions, and live/dead fetuses.
-
Examine fetuses for external, visceral, and skeletal malformations.
-
Allow the remaining dams to give birth and monitor the pups for survival, growth, and development.
-
Conduct neurobehavioral tests on the offspring at various developmental stages.[16]
-
Visualization of Key Pathways and Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avermectin - Wikipedia [en.wikipedia.org]
- 3. Actions of this compound on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of this compound: stimulation of release of gamma-aminobutyric acid from brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Avermectins-Induced Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of this compound for treatment of experimentally induced nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 836. Abamectin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 9. Pharmacokinetic studies of ivermectin: effects of formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5773422A - Avermectin formulation - Google Patents [patents.google.com]
- 11. Avermectin or Abamectin Powder Raw Material, API 95% and 97% CAS 71751-41-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. This compound | CAS 65195-55-3 | Cayman Chemical | Biomol.com [biomol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development, pharmacokinetics and mode of action of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developmental neurotoxicity evaluation of the avermectin pesticide, emamectin benzoate, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avermectin B1a Extraction from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of Avermectin B1a from soil matrices. The methodologies outlined are suitable for accurate quantification and are applicable in environmental monitoring, agricultural research, and drug development settings.
Introduction
This compound, the major component of the widely used insecticide and anthelmintic Abamectin, can persist in soil, necessitating reliable and efficient extraction methods for environmental risk assessment and residue monitoring.[1] The complex nature of soil matrices requires robust sample preparation techniques to isolate this compound from interfering substances prior to analysis. This document details established protocols, including solvent extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
The determination of this compound in soil extracts is predominantly achieved using HPLC coupled with various detectors.[1] Reversed-phase chromatography with a C18 column is the most common separation technique.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method for the analysis of this compound, with detection typically performed at a wavelength of 245 nm.[1]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity and involves a derivatization step to convert the non-fluorescent this compound into a fluorescent derivative.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantitative determination of this compound, capable of achieving very low limits of detection and quantification.[1][3]
Sample Preparation Techniques
Effective sample preparation is critical for accurate and reproducible results. The choice of extraction method depends on factors such as the required sensitivity, available equipment, and the specific soil type.
-
Solvent Extraction: This classical approach involves extracting the soil sample with an organic solvent or a mixture of solvents. Common solvents include acetonitrile, methanol, and dichloromethane.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique following initial solvent extraction.[1] It effectively removes co-extractives and concentrates the analyte, leading to a cleaner sample for chromatographic analysis.[1] C8 or C18 sorbents are commonly employed for this compound.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for pesticide residue analysis in various matrices, including soil.[1] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1][6]
-
Accelerated Solvent Extraction (ASE): ASE is an automated technique that utilizes elevated temperatures and pressures to extract analytes from solid samples.[3] This method is known for its speed and reduced solvent consumption.[3][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of various extraction and analytical methods for the determination of this compound in soil.
| Method | Extraction Solvent(s) | Cleanup Method | Analytical Technique | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Reference |
| Solvent Extraction & SPE | 70% Acetonitrile/Water | SPE (C18) | LC-MS/MS | 70-120 | 0.5 | Not Reported | [4] |
| ASE | Not Specified | Not Specified | HPLC-MS/MS | 53.6 | Not Reported | Not Reported | [3] |
| Online SPE | Methanol | Online SPE (C8) | UHPLC-MS/MS | 73-85 | 0.1 (as ng/g) | Not Reported | [5] |
| Supercritical Fluid Extraction | Supercritical CO2 with Ethanol | None | LC-MS/MS | 82.5-96.2 | 5 (as ng/g) | 1.5 (as ng/g) | [8] |
| Solvent Extraction & SPE | Acetonitrile/Water (9:1, v/v) | SPE (C18) | HPLC-FLD | 83.7-115.5 | 3.6-5.7 | 1.1-1.7 | [2] |
| QuEChERS | Acetonitrile:Isopropanol (9:1, v/v) | dSPE (EMR-Lipid) | UHPLC-MS/MS | >70 | Not Reported | 1.2 | [6] |
Experimental Protocols
Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is based on the EPA method 116-00 and is suitable for the quantitative determination of this compound in soil.[4]
1. Extraction: a. Weigh 10 g of the soil sample into a centrifuge tube. b. Add 20 mL of 70% (v/v) acetonitrile/water. c. Shake vigorously for a specified time (e.g., 30 minutes). d. Centrifuge the sample and filter the supernatant. e. Repeat the extraction process on the soil pellet with another 20 mL of 70% acetonitrile/water. f. Combine the filtered extracts.
2. Solvent Removal: a. Reduce the volume of the combined extracts using a rotary evaporator to remove the acetonitrile.
3. Solid-Phase Extraction (SPE) Cleanup: a. To the remaining aqueous extract, add acetonitrile and ammonium hydroxide. b. Condition an SPE column (e.g., C18) according to the manufacturer's instructions. c. Pass the extract through the SPE column. d. Wash the column with 25% acetonitrile/water containing 1% ammonium hydroxide. e. Elute the analytes with dichloromethane.
4. Final Sample Preparation: a. Evaporate the dichloromethane eluate to dryness using a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of acetonitrile/water for LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction and UHPLC-MS/MS Analysis
This protocol is a modified QuEChERS method suitable for rapid and efficient extraction.[6]
1. Sample Hydration and Homogenization: a. Weigh 5 g of the soil sample into a 50-mL polypropylene tube. b. Add 10 mL of water and homogenize for 1 minute using a high-speed homogenizer to create a slurry.
2. Extraction: a. Add 10 mL of a 9:1 (v/v) mixture of acetonitrile:isopropanol to the slurry. b. Vortex for 1 minute. c. Add the QuEChERS salts (e.g., 2 g of MgSO₄, 0.5 g of NaCl, 0.5 g of C₆H₅Na₃O₇·2H₂O, and 0.25 g of C₆H₆Na₂O₇·1.5H₂O). d. Vortex immediately for 1 minute. e. Centrifuge at 4850 x g for 8 minutes at 5 °C.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 2 mL aliquot of the supernatant and transfer it to a dSPE tube containing 250 mg of C18, 50 mg of PSA, and 300 mg of MgSO₄. b. Vortex for 1 minute. c. Centrifuge at 10,200 x g for 8 minutes at 5 °C.
4. Final Sample Preparation: a. Filter the supernatant through a 0.22-µm filter. b. The sample is now ready for UHPLC-MS/MS analysis.
Visualizations
Caption: Workflow for Solvent Extraction and SPE of this compound from Soil.
Caption: QuEChERS Workflow for this compound Extraction from Soil.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of abamectin in soil samples using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. On-line solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry for the determination of avermectins and milbemycin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Avermectin B1a in a Nematode Paralysis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectin B1a is a potent macrocyclic lactone anthelmintic agent derived from the soil actinomycete Streptomyces avermitilis. Its primary mechanism of action in invertebrates involves the high-affinity, essentially irreversible binding to and activation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2][3] This binding locks the channels in an open state, leading to an influx of chloride ions into nerve and muscle cells.[2] The resulting hyperpolarization of the cell membrane prevents the transmission of electrical signals, causing a flaccid paralysis and eventual death of the nematode.[2][4] Due to the absence of protostome-specific glutamate-gated chloride channels in mammals, avermectins exhibit selective toxicity towards invertebrates. This application note provides a detailed protocol for conducting a nematode paralysis assay using this compound, a critical tool for screening new anthelmintic compounds and studying mechanisms of resistance.
Mechanism of Action: this compound-Induced Paralysis
The signaling pathway leading to nematode paralysis by this compound is a direct consequence of its interaction with specific ion channels. The key steps are outlined below:
Caption: this compound signaling pathway leading to nematode paralysis.
Experimental Protocol: Nematode Paralysis Assay
This protocol is designed for the free-living nematode Caenorhabditis elegans (C. elegans), a common model organism for anthelmintic research.
Materials:
-
C. elegans (e.g., wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar plates[5]
-
E. coli OP50 culture
-
This compound (Abamectin)
-
Dimethyl sulfoxide (DMSO)
-
M9 buffer
-
Synchronized population of L4 stage worms
-
Platinum wire worm pick
-
Stereomicroscope
-
Incubator set to 20-25°C
Experimental Workflow:
Caption: Workflow for the this compound nematode paralysis assay.
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
From the stock solution, prepare serial dilutions in M9 buffer to achieve the desired final concentrations in the NGM plates (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control with DMSO at the same final concentration should also be prepared.
-
-
Preparation of Assay Plates:
-
Prepare NGM agar plates.[5]
-
Once the agar has solidified, spot the center of each plate with 10 µL of an overnight culture of E. coli OP50 and allow it to dry.
-
To each plate, add the this compound working solution or vehicle control and spread it evenly over the surface. Allow the plates to dry completely before use.
-
-
Synchronization of C. elegans :
-
Obtain a synchronized population of L4 stage worms. This can be achieved by standard methods such as bleaching gravid adults to isolate eggs and allowing them to hatch and develop to the L4 stage.
-
-
Paralysis Assay:
-
Scoring Paralysis:
-
At regular time intervals (e.g., 1, 2, 4, 6, 12, and 24 hours), observe the worms under a stereomicroscope.
-
A worm is considered paralyzed if it does not move spontaneously and does not respond with a full body wave when prodded with a platinum wire pick.[5]
-
For each plate, count the number of paralyzed and non-paralyzed worms.
-
Data Presentation
The quantitative data from the paralysis assay should be summarized in tables to facilitate comparison between different concentrations of this compound and over time.
Table 1: Dose-Response of this compound on C. elegans Paralysis at 4 Hours
| This compound Concentration (µM) | Number of Worms Assayed | Number of Paralyzed Worms | Percentage Paralyzed (%) |
| 0 (Vehicle Control) | 90 | 2 | 2.2 |
| 0.01 | 90 | 15 | 16.7 |
| 0.1 | 90 | 48 | 53.3 |
| 1 | 90 | 85 | 94.4 |
| 10 | 90 | 90 | 100 |
| 100 | 90 | 90 | 100 |
Table 2: Time-Course of C. elegans Paralysis with 1 µM this compound
| Time (Hours) | Number of Worms Assayed | Number of Paralyzed Worms | Percentage Paralyzed (%) |
| 0 | 90 | 0 | 0 |
| 1 | 90 | 25 | 27.8 |
| 2 | 90 | 58 | 64.4 |
| 4 | 90 | 85 | 94.4 |
| 6 | 90 | 90 | 100 |
| 12 | 90 | 90 | 100 |
| 24 | 90 | 90 | 100 |
Data Analysis and Interpretation
The data collected can be used to generate dose-response and time-course curves. The EC50 (half-maximal effective concentration) can be calculated from the dose-response curve to quantify the potency of this compound. These assays are crucial for:
-
Determining the efficacy of novel anthelmintic compounds.
-
Screening for and characterizing anthelmintic resistance in nematode populations.
-
Investigating the molecular mechanisms of drug action and resistance.
The nematode paralysis assay is a robust and reproducible method for evaluating the effects of this compound and other anthelmintic compounds. The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively implement this assay in their drug discovery and development workflows.
References
- 1. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying β-amyloid Toxicity using a Transgenic C. elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Avermectin B1a Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a, a potent macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis, is a cornerstone of anthelmintic and insecticidal therapies.[1][2] Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization, paralysis, and eventual death of the parasite.[1][3][4] Additionally, this compound has been shown to interact with GABA-gated chloride channels in mammalian neurons, albeit with different affinities.[5][6] Recent studies have also highlighted its potential as an anti-proliferative and anticancer agent, expanding its therapeutic relevance.[7][8][9][10]
These application notes provide detailed protocols for two distinct cell-based assays designed to screen for and characterize the biological activity of this compound:
-
Primary Screening Assay: A cell viability assay to determine the cytotoxic or anti-proliferative effects of this compound. This high-throughput compatible assay is ideal for initial screening of compound libraries or for assessing the general potency of this compound.
-
Secondary Confirmatory Assay: A target-specific functional assay using a recombinant cell line expressing glutamate-gated chloride channels to confirm the compound's mechanism of action. This assay measures changes in cell membrane potential, providing a direct readout of channel modulation.
Signaling Pathway of this compound
This compound primarily acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[1][4] Binding of this compound to these channels enhances the effect of glutamate, leading to a prolonged influx of chloride ions.[1] This increased chloride conductance results in hyperpolarization of the neuronal or muscle cell membrane, making it less responsive to excitatory stimuli and ultimately causing paralysis.[1][11] In mammals, this compound can also interact with GABA-gated chloride channels, though its effects can be complex, showing both activation at low concentrations and inhibition at higher concentrations.[5]
Data Presentation
The following tables summarize the quantitative data for this compound activity from various cell-based assays.
Table 1: Cytotoxic and Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| HCT-116 (Human Colon Carcinoma) | MTT Assay | Cell Viability | 30 µM | [7][9][10] |
| MEF (Mouse Embryonic Fibroblast) | Cell Proliferation | Cell Proliferation | 15.1 µM | [12] |
| T24 (Human Urothelial Carcinoma) | CCK-8 Assay | Cell Viability (24h) | 20.5 µM (Ivermectin) | [13] |
| RT4 (Human Urothelial Carcinoma) | CCK-8 Assay | Cell Viability (24h) | 26.7 µM (Ivermectin) | [13] |
| A549-ACE2 | CellTiter-Glo | Cell Viability | ~7.7 µM (Ivermectin) | [14] |
Table 2: Modulation of Ligand-Gated Chloride Channels by this compound
| Target | Cell Line | Assay Type | Endpoint | Potency (EC50/IC50) | Reference |
| GABA-gated Chloride Channel | Rat Cerebellar Granule Neurons | 36Cl- Influx | Stimulation | 3-100 nM (EC50 range) | [5] |
| GABA-gated Chloride Channel | Rat Cerebellar Granule Neurons | 36Cl- Influx | Inhibition | 1-3 µM (IC50 range) | [5] |
| Glutamate-gated Chloride Channel (C. elegans GluClα2β) | HEK293 | FRET-based Membrane Potential | Channel Activation | Not specified | [15] |
Experimental Protocols
Primary Screening Assay: Cell Viability (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic or anti-proliferative effects of this compound on a selected cancer cell line, such as HCT-116. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
HEK293 cell line stably expressing the target glutamate-gated chloride channel
-
Appropriate cell culture medium
-
This compound
-
Glutamate
-
Membrane potential-sensitive dye kit (e.g., a FRET-based kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with kinetic and bottom-read capabilities
Procedure:
-
Cell Seeding:
-
Culture the recombinant HEK293 cells to ~80% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the dye solution to each well and incubate for the time specified by the manufacturer (typically 30-60 minutes) at 37°C.
-
-
Assay Execution:
-
After incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature.
-
Acquire a baseline fluorescence reading for a few cycles.
-
Add different concentrations of this compound, glutamate (as a positive control), or a combination of both to the wells.
-
Immediately begin kinetic fluorescence readings for a specified period to monitor the change in membrane potential.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well relative to its baseline.
-
Normalize the data to the vehicle control and a positive control (e.g., a saturating concentration of glutamate).
-
Plot the normalized response against the logarithm of the compound concentration and determine the EC50 (for agonists/potentiators) or IC50 (for antagonists) values using non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a robust framework for the cell-based screening of this compound activity. The primary cell viability assay serves as an effective initial screen for identifying bioactive compounds, while the secondary membrane potential assay provides a more detailed, target-specific confirmation of the mechanism of action. These assays, coupled with the provided data and pathway diagrams, will be valuable tools for researchers in the fields of parasitology, neurobiology, and oncology who are investigating the multifaceted activities of this compound and related compounds.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 5. This compound binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of this compound on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pesticide this compound exerts cytotoxicity by blocking the interaction between mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction (SPE) Cleanup of Avermectin B1a
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed methodology for the cleanup of Avermectin B1a from various sample matrices using solid-phase extraction (SPE). The protocol is designed to be a comprehensive guide, offering a general workflow that can be adapted for specific research needs.
Introduction
This compound is a widely used anthelmintic and insecticide. Accurate quantification of its residues in environmental and biological samples is crucial for safety and regulatory purposes. Due to the complexity of sample matrices, a robust cleanup step is essential to remove interfering substances prior to chromatographic analysis. Solid-phase extraction is a highly effective technique for this purpose, offering good recovery and cleaner extracts.
This application note details a common SPE workflow for this compound cleanup, primarily for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocols
The following protocols outline a general procedure for the solid-phase extraction of this compound. Specific parameters may need to be optimized depending on the sample matrix and the analytical instrumentation used.
2.1. Materials and Reagents
-
SPE Cartridges: Aminopropyl-bonded silica, Octadecylsilanized silica (C18), or Silica gel cartridges.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Hexane, Ethyl Acetate, Dichloromethane (DCM) - all HPLC or LC-MS grade.
-
Reagents: 0.1% Phosphoric Acid solution, Anhydrous Sodium Sulfate.
-
Sample Extraction Solution: Acetonitrile/water (e.g., 70:30, v/v) or as specified for the sample matrix.
-
This compound Standard: For spiking and calibration curve preparation.
2.2. Sample Preparation and Extraction
The initial extraction step is critical to release this compound from the sample matrix.
-
Homogenization: Homogenize solid samples (e.g., soil, tissue, crop) to ensure a representative sample.
-
Extraction:
-
For crop samples , extract a homogenized sample with a mixture of acetonitrile and 0.1% phosphoric acid (25:75, v/v).[1]
-
For animal products , extract with acetone, followed by a liquid-liquid partitioning step with ethyl acetate and then acetonitrile/hexane.[2]
-
For soil samples , extract with 70% (v/v) acetonitrile/water.[3]
-
For honey , a liquid-liquid extraction with methanol/ethyl acetate/hexane can be employed.[4]
-
-
Centrifugation/Filtration: Centrifuge or filter the extract to remove solid debris.
-
Liquid-Liquid Partitioning (if necessary): To remove nonpolar interferences, the aqueous extract can be partitioned against hexane.[1][2] Collect the organic layer containing this compound.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a small volume of a solvent compatible with the SPE loading step (e.g., acetonitrile or hexane).
2.3. Solid-Phase Extraction (SPE) Cleanup
The following is a general procedure using an aminopropyl or C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with one column volume of a strong solvent (e.g., methanol or ethyl acetate).
-
Equilibrate the cartridge with one column volume of the solvent used for sample loading (e.g., hexane or acetonitrile/water).
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).[3]
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences. For example, with a C18 cartridge, a wash with 25% acetonitrile/water may be used.[3]
-
-
Elution:
-
Elute the this compound from the cartridge using a stronger organic solvent.
-
For aminopropyl cartridges, elution can be performed with a suitable organic solvent.
-
For C18 cartridges, elution with acetonitrile or methanol is common.
-
In some methods for soil, elution is performed with dichloromethane.[3]
-
-
Final Preparation:
Data Presentation
The following tables summarize quantitative data from various studies on this compound cleanup.
Table 1: Recovery Rates of this compound and Related Compounds
| Matrix | SPE Sorbent | Analyte(s) | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Soil | Not Specified | This compound | 0.5 µg/kg | 82.9 | 5.3 | [3] |
| Soil | Not Specified | This compound | 5 µg/kg | 87.4 | 2.6 | [3] |
| Soil | Not Specified | Avermectin B1b | 0.5 µg/kg | 83.7 | 8.4 | [3] |
| Soil | Not Specified | Avermectin B1b | 5 µg/kg | 94.1 | 4.6 | [3] |
| Honey | Silica | This compound | Not Specified | 73.4 - 97.45 | 0.91 - 13.7 | [4] |
| Apples | Aminopropyl | This compound | 2-77 ppb | ~85 | Not Specified | [4] |
| Fish | PSA and C18 | Avermectins | 5 µg/kg | 91.9 - 102.5 | < 19 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analytical Method | Analyte | LOD | LOQ | Reference |
| Honey | HPLC | This compound | 0.002 mg/kg | 0.007 mg/kg | [4] |
| Crops | LC-MS/MS | This compound, B1b, 8,9-Z B1a | Not Specified | 0.002 ppm | [1] |
| Soil | LC-MS/MS | This compound, B1b, 8,9-Z B1a | Not Specified | 0.5 µg/kg | [3] |
| Animal Products | LC-MS/MS | This compound, B1b, 8,9-Z B1a | Not Specified | 0.005 mg/kg | [2] |
| Fish | LC-MS/MS | Avermectins | 0.3 - 0.4 µg/kg | 1 µg/kg | [5] |
Visualization
The following diagram illustrates the general workflow for the solid-phase extraction cleanup of this compound.
Caption: General workflow for this compound solid-phase extraction cleanup.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. caa.go.jp [caa.go.jp]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of different cleanup sorbents for the determination of avermectins in fish by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Structural Elucidation of Avermectin B1a using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic drugs and agricultural pesticides. Its complex structure, featuring a 16-membered macrocyclic lactone ring, a spiroketal system, and a disaccharide moiety, necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed insights into its atomic connectivity and stereochemistry.
These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of this compound. Detailed protocols for sample preparation and NMR experiments are provided, along with a summary of key spectral data and visual aids to facilitate the interpretation of results.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in CDCl₃. This data is critical for the verification of the compound's identity and for the interpretation of 2D NMR correlation spectra.
Table 1: ¹H NMR Chemical Shift Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.98 | m | |
| 3 | 5.39 | m | |
| 4a | 1.95 | m | |
| 5 | 3.88 | d | 6.2 |
| 6 | 2.05 | m | |
| 7 | 4.68, 4.73 | d, d | 14.2, 14.2 |
| 8a | 2.52 | m | |
| 9 | 5.88 | ddd | 10.0, 2.4, 2.4 |
| 10 | 5.58 | dd | 10.0, 2.4 |
| 11 | 5.76 | m | |
| 12 | 1.90 | m | |
| 12a-CH₃ | 1.88 | s | |
| 13 | 4.98 | m | |
| 14a | 1.50 | s | |
| 15 | 5.48 | dd | 10.0, 10.0 |
| 16 | 2.30 | m | |
| 17 | 3.25 | m | |
| 18 | 1.75 | m | |
| 19 | 4.65 | d | 1.8 |
| 20 | 2.25 | m | |
| 21 | 3.55 | m | |
| 22 | 5.52 | m | |
| 23 | 5.52 | m | |
| 24 | 1.98 | m | |
| 24a-CH₃ | 0.95 | d | 6.8 |
| 25 | 3.35 | m | |
| 26 | 1.62 | m | |
| 26a-CH₃ | 1.15 | d | 7.0 |
| 27 | 1.45 | m | |
| 28-CH₃ | 0.82 | t | 7.4 |
| 1' | 4.98 | br s | |
| 2' | 3.65 | m | |
| 3' | 3.05 | m | |
| 3'a-OCH₃ | 3.40 | s | |
| 4' | 3.95 | m | |
| 5' | 3.50 | m | |
| 6'-CH₃ | 1.28 | d | 6.2 |
| 1'' | 4.58 | d | 3.4 |
| 2'' | 3.20 | m | |
| 3'' | 3.15 | m | |
| 3''a-OCH₃ | 3.52 | s | |
| 4'' | 3.85 | m | |
| 5'' | 3.75 | m | |
| 6''-CH₃ | 1.18 | d | 6.2 |
Data compiled from a comprehensive study on avermectin degradation products.[1]
Table 2: ¹³C NMR Chemical Shift Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 173.8 |
| 2 | 79.8 |
| 3 | 124.8 |
| 4 | 135.5 |
| 4a | 36.7 |
| 5 | 81.2 |
| 6 | 45.8 |
| 7 | 67.9 |
| 8 | 138.2 |
| 8a | 41.5 |
| 9 | 125.2 |
| 10 | 118.2 |
| 11 | 128.9 |
| 12 | 40.1 |
| 12a | 12.1 |
| 13 | 77.9 |
| 14 | 135.2 |
| 14a | 20.2 |
| 15 | 121.1 |
| 16 | 35.1 |
| 17 | 68.3 |
| 18 | 36.9 |
| 19 | 98.2 |
| 20 | 34.5 |
| 21 | 71.8 |
| 22 | 125.0 |
| 23 | 135.0 |
| 24 | 38.6 |
| 24a | 17.5 |
| 25 | 74.3 |
| 26 | 34.2 |
| 26a | 13.6 |
| 27 | 27.4 |
| 28 | 12.0 |
| 1' | 95.2 |
| 2' | 70.9 |
| 3' | 78.9 |
| 3'a | 56.5 |
| 4' | 68.1 |
| 5' | 67.5 |
| 6' | 17.9 |
| 1'' | 101.2 |
| 2'' | 71.5 |
| 3'' | 78.5 |
| 3''a | 57.9 |
| 4'' | 68.5 |
| 5'' | 67.8 |
| 6'' | 18.2 |
Data compiled from a comprehensive study on avermectin degradation products.[1]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound standard (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass vial
-
Pipette
-
Cotton wool or syringe filter (0.45 µm)
Protocol:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette or a syringe filter directly into the NMR tube to remove any particulate matter.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.1 ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on concentration)
2.2 ¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
2.3 2D COSY (Correlation Spectroscopy)
-
Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpmfph')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
Relaxation Delay: 1.5-2.0 seconds
2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
Relaxation Delay: 1.5-2.0 seconds
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay: 1.5-2.0 seconds
-
Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz
Structural Elucidation Workflow and Key Correlations
The structural elucidation of this compound is a stepwise process that integrates data from various NMR experiments.
NMR Structural Elucidation Workflow for this compound.
Analysis of 2D NMR Spectra:
-
COSY: The COSY spectrum reveals proton-proton couplings, allowing for the identification of spin systems within the molecule. For example, correlations can be traced along the macrocyclic ring and the side chain, as well as within the two sugar units. Key correlations include those between H-3 and H-2, H-9 and H-10, and H-10 and H-11, which help to piece together fragments of the macrocycle.[2]
-
HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon chemical shifts based on the more readily assigned proton spectrum. This experiment is essential for confirming the carbon framework of this compound.
-
HMBC: The HMBC spectrum is arguably the most critical experiment for elucidating the complete structure of complex molecules like this compound. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are used to connect the spin systems identified from the COSY spectrum and to assign quaternary carbons.
Key HMBC Correlations for this compound:
The following diagram illustrates some of the crucial long-range correlations observed in the HMBC spectrum of this compound, which are instrumental in confirming the connectivity of the macrocyclic ring, the spiroketal system, and the attachment of the disaccharide unit.
Key HMBC Correlations in this compound.
-
Correlations from H-3 to C-1 and C-5 help to define the lactone portion of the macrocycle.[2]
-
Correlations from H-9 to C-7, C-8, and C-8a are crucial for establishing the connectivity around the spiroketal system.[2]
-
The correlation between the anomeric proton of the first sugar (H-1') and C-13 of the macrocycle confirms the point of attachment of the disaccharide.[2]
-
The correlation between the anomeric proton of the second sugar (H-1'') and C-4' of the first sugar establishes the linkage of the two sugar units.[2]
-
Correlations from the methyl protons at H-26a to C-25, C-26, and C-27 confirm the structure of the sec-butyl side chain.[2]
By systematically analyzing the data from these 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex natural products like this compound. The combination of 1D ¹H and ¹³C NMR with 2D correlation experiments such as COSY, HSQC, and HMBC provides a comprehensive dataset that allows for the complete assignment of the molecule's intricate structure. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the analysis and development of avermectin-based products.
References
methods for enhancing avermectin B1a production in fermentation
For Immediate Release
[City, State] – [Date] – This application note provides detailed methodologies and protocols for researchers, scientists, and drug development professionals focused on enhancing the production of Avermectin B1a, a potent anti-parasitic agent, through fermentation of Streptomyces avermitilis. The following sections detail strategies in metabolic engineering, media optimization, and fermentation process control, supported by quantitative data and step-by-step experimental protocols.
Introduction
This compound, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis, is a cornerstone of modern anti-parasitic therapies in veterinary and human medicine, as well as in agriculture. Due to its high efficacy and broad-spectrum activity, there is a continuous demand for improving its production yields in industrial fermentation processes. This document outlines key strategies and detailed protocols to achieve enhanced production of this compound.
Metabolic Engineering Strategies
Genetic modification of S. avermitilis offers a powerful approach to increase this compound titers by manipulating regulatory networks and precursor supply.
Overexpression of Positive Regulators
The biosynthesis of avermectin is controlled by a complex regulatory network. Overexpression of positive regulatory genes can significantly enhance the transcription of the avermectin biosynthetic gene cluster (ave cluster).
-
aveR : This gene encodes a pathway-specific activator essential for the transcription of the ave structural genes. Overexpression of aveR has been shown to successfully increase avermectin production.
-
aveT : A TetR-family transcriptional regulator, AveT, acts as a positive regulator of avermectin production. Overexpression of aveT leads to a clear increase in avermectin levels.[1][2]
Deletion of Negative Regulators
Conversely, the deletion of genes that negatively impact avermectin biosynthesis can also lead to increased yields.
-
aveM : This gene, a target of AveT, has a negative effect on avermectin production. Deletion of aveM results in a significant increase in avermectin titers.[1][2]
Engineering of Biosynthetic Genes
Direct modification of the genes within the ave cluster can alter the product profile and improve the yield of the desired B1a component.
-
aveC : The aveC gene influences the dehydration step in the biosynthesis pathway. Engineering the aveC gene through targeted mutations can increase the ratio of B1a to B2a, thereby enriching the desired product.
Enhancement of Precursor Supply
The biosynthesis of the avermectin molecule requires a steady supply of specific precursor molecules, namely malonyl-CoA, methylmalonyl-CoA, and 2-methylbutyryl-CoA.[2] Engineering primary metabolism to increase the intracellular pools of these precursors is a highly effective strategy.
-
Overexpression of β-oxidation pathway genes (fadD, fadAB) : This strategy increases the supply of acyl-CoA precursors for avermectin production, leading to increased B1a titers.
-
Introduction of cyanobacterial CO2-concentrating mechanism genes (bicA, ecaA) : These genes enhance the carboxylation of acetyl-CoA and propionyl-CoA, boosting the supply of malonyl-CoA and methylmalonyl-CoA.
Quantitative Impact of Metabolic Engineering Strategies
The following table summarizes the reported improvements in this compound production through various metabolic engineering approaches.
| Genetic Modification Strategy | Target Gene(s) | Strain | Improvement in this compound Titer | Reference |
| Overexpression of Positive Regulator | aveT | Wild-type & Industrial | Clear Increase | [1][2] |
| Deletion of Negative Regulator | aveM | Wild-type & Industrial | Clear Increase | [1][2] |
| Engineering of Biosynthetic Gene & Precursor Supply Enhancement | aveC8m, fadD-fadAB, bicA-ecaA (co-overexpression) | Industrial Strain A229 | 49.1% increase (to 9613 µg/mL) |
Fermentation Medium Optimization
The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Optimization of carbon and nitrogen sources, as well as other micronutrients, can lead to substantial increases in this compound yield.
Key Medium Components
-
Carbon Sources : Corn starch is a commonly used and effective carbon source.
-
Nitrogen Sources : Yeast extract and soybean meal are frequently identified as significant nitrogen sources influencing avermectin production.
Optimized Medium Compositions
Response surface methodology has been employed to determine the optimal concentrations of key medium components for enhanced this compound production.
| Component | Optimized Concentration (g/L) |
| Corn Starch | 149.57 |
| Yeast Extract | 8.92 |
This optimized medium resulted in a 1.45-fold increase in production, reaching 5128 mg/L in shake flask cultivation.
Fermentation Process Control
Careful control of physical and chemical parameters during fermentation is crucial for maximizing this compound production.
Key Fermentation Parameters
-
Temperature : The optimal temperature for S. avermitilis fermentation is typically around 28-31°C.[3]
-
pH : Maintaining the pH of the culture medium around 7.0 is generally favorable for avermectin production.[3]
-
Inoculum Size : An inoculum size of around 10% (v/v) has been reported to be optimal.[3]
-
Fermentation Duration : The fermentation is typically carried out for 10 to 15 days to maximize the yield.[3]
Fed-Batch Strategies
-
Glucose Supplementation : Strategic supplementation of glucose during the fermentation process can further enhance the production of avermectin.
Experimental Protocols
This section provides detailed protocols for key experiments related to the enhancement of this compound production.
Protocol for Gene Overexpression in Streptomyces avermitilis
This protocol provides a general framework for overexpressing a target gene in S. avermitilis.
-
Vector Construction :
-
Amplify the target gene's open reading frame (ORF) from S. avermitilis genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pSET152, an integrative plasmid) with the corresponding restriction enzymes.
-
Ligate the digested gene fragment into the vector.
-
Transform the ligation mixture into E. coli for plasmid propagation and verification by sequencing.
-
-
Protoplast Preparation and Transformation :
-
Grow S. avermitilis in YEME medium containing 25% sucrose.
-
Harvest the mycelia and treat with lysozyme to generate protoplasts.
-
Mix the protoplasts with the expression vector and polyethylene glycol (PEG) to facilitate transformation.
-
Plate the transformation mixture on a regeneration medium (e.g., RM14) and incubate until colonies appear.
-
-
Selection and Confirmation of Transformants :
-
Select colonies that grow on a medium containing an appropriate antibiotic corresponding to the resistance marker on the expression vector.
-
Confirm the integration of the expression cassette into the genome of the transformants by PCR using primers flanking the integration site.
-
Verify the overexpression of the target gene by quantitative real-time PCR (qRT-PCR).
-
Protocol for Streptomyces avermitilis Fermentation
This protocol outlines the steps for a typical batch fermentation process for this compound production.
-
Inoculum Preparation :
-
Prepare a spore suspension of S. avermitilis from a mature culture grown on a solid medium (e.g., YMS agar).[1]
-
Inoculate a seed medium (e.g., YMG medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO3) with the spore suspension.[3]
-
Incubate the seed culture in a shaker at 28°C for 24-48 hours.[4]
-
-
Production Fermentation :
-
Inoculate the production medium with the seed culture (e.g., 10% v/v).[3]
-
The production medium can be a complex medium containing corn starch, yeast extract, and other nutrients.
-
Incubate the production culture in a fermenter or shake flasks at 28-30°C for 10-15 days with agitation.[4]
-
Monitor and control the pH around 7.0.
-
Protocol for this compound Extraction and Quantification
This protocol describes the extraction of this compound from the fermentation broth and its quantification by HPLC.
-
Extraction :
-
Adjust the pH of the whole fermentation broth to 2.5 with a dilute acid.[5]
-
Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or methylene chloride.[2]
-
Separate the organic phase and evaporate the solvent to obtain a crude extract.
-
Dissolve the crude extract in methanol for HPLC analysis.
-
-
HPLC Quantification :
-
Column : C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile, methanol, and water (e.g., 53:35:12, v/v/v).
-
Flow Rate : 1.2 mL/min.
-
Detection : UV detector at 245 nm or 250 nm.
-
Quantification : Prepare a standard curve using a certified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizing Biosynthetic and Regulatory Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways involved in this compound biosynthesis and its regulation.
Caption: A simplified workflow of the this compound biosynthesis pathway.
Caption: Key regulatory interactions in this compound production.
References
- 1. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0082674A2 - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]
Application Notes and Protocols for Avermectin B1a in Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a is a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis. It is the major component of Abamectin (typically ≥80%), a widely used insecticide and acaricide in global agriculture.[1][2] this compound possesses a novel mode of action, providing effective control against a broad spectrum of agricultural pests, particularly mites and certain insect species.[2][3] Its translaminar movement allows it to penetrate leaf tissue, targeting pests that feed on the underside of leaves.[3] These notes provide detailed technical information, quantitative efficacy data, and standardized protocols for the application and study of this compound in a research and development context.
Mechanism of Action
This compound acts as a potent neurotoxin in invertebrates. Its primary mode of action is the disruption of nerve impulse transmission.[1]
-
Target Site: this compound binds with high affinity to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates. These channels are generally absent in mammals, contributing to the compound's selective toxicity.
-
Channel Activation: This binding potentiates the effect of glutamate, leading to an increased and prolonged influx of chloride ions (Cl⁻) into the cells.
-
Hyperpolarization: The influx of negative chloride ions causes hyperpolarization of the nerve or muscle cell membrane.
-
Paralysis and Death: This hyperpolarization blocks the transmission of electrical signals, leading to irreversible paralysis of the pest, cessation of feeding, and subsequent death.
While the primary target is GluCls, this compound can also affect gamma-aminobutyric acid (GABA)-gated chloride channels at higher concentrations.
Caption: this compound binds to GluCl channels, causing paralysis.
Data Presentation: Efficacy and Application
The efficacy of this compound varies by target pest, life stage, and environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Efficacy of this compound (Abamectin) Against Key Agricultural Pests
| Target Pest | Common Name | Bioassay Method | LC₅₀ (mg a.i./L) | Exposure Time | Reference |
| Tetranychus urticae | Two-spotted Spider Mite | Leaf Disc | 0.01 | 72 hr | [4] |
| Tetranychus urticae | Two-spotted Spider Mite | Leaf Disc (Susceptible Strain) | 0.0012 | 48 hr | [5] |
| Tetranychus urticae | Two-spotted Spider Mite | Leaf Disc (Resistant Strain) | 2.72 - 25.37 | 48 hr | [5] |
| Plutella xylostella | Diamondback Moth | Leaf Dip | 0.04 - 0.18 | - | [6] |
| Myzus persicae | Green Peach Aphid | - | 0.072 - 0.1278 | - | [7] |
| Frankliniella occidentalis | Western Flower Thrips | Bean Dip | 63.45 ng/µL | 24 hr | [8] |
| Selenothrips rubrocinctus | Red-banded Thrips | Bean Dip | 1.67 ng/µL | 24 hr | [8] |
Note: LC₅₀ values can vary significantly based on the specific formulation, pest population (susceptible vs. resistant), and bioassay methodology.
Table 2: General Application Rates for Abamectin Formulations
| Crop Category | Typical Formulation | Application Rate (Active Ingredient) | Target Pests | Reference |
| Ornamentals | 1.8% EC | 0.005 to 0.01 lb a.i./acre | Mites, Leafminers | [2] |
| Cotton | 1.8% EC | 0.01 to 0.02 lb a.i./acre | Mites | [2] |
| Cabbage | 1.9% EC | 15 g a.i./ha | Diamondback Moth | [2] |
| Citrus, Pears, Nut Trees | Various | 5 to 27 g a.i./ha | Mites, Psyllids | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Efficacy (LC₅₀) via Leaf-Dip Bioassay
This protocol is adapted for determining the median lethal concentration (LC₅₀) against pests such as the diamondback moth (Plutella xylostella).
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Cabbage or other host plant leaves
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
-
Glass beakers and volumetric flasks
-
Third-instar larvae of the target pest
Procedure:
-
Stock Solution Preparation: a. Accurately weigh a precise amount of technical grade this compound and dissolve it in acetone to prepare a high-concentration stock solution (e.g., 1000 mg/L). b. Store the stock solution in a sealed glass container at 4°C, protected from light.
-
Serial Dilutions: a. Prepare a series of at least five concentrations by serially diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100). b. A control solution should be prepared with only distilled water and the surfactant.
-
Bioassay: a. Excise leaf discs (e.g., 6 cm diameter) from unsprayed, healthy host plants. b. Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage. c. Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface. d. Place a piece of moistened filter paper in the bottom of each petri dish and place one treated leaf disc on top. e. Introduce a known number of third-instar larvae (e.g., 10-20) into each petri dish. f. Seal the petri dishes with parafilm, which should be perforated for ventilation. g. Each concentration and the control should be replicated at least three times.
-
Incubation and Assessment: a. Incubate the petri dishes at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod. b. Assess larval mortality after a predetermined time (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula if necessary. b. Perform probit or logit analysis on the dose-response data to calculate the LC₅₀, LC₉₀, and their respective 95% confidence intervals.
Caption: Workflow for determining LC₅₀ using a leaf-dip bioassay.
Protocol 2: Analysis of this compound Residues in Crops by HPLC
This protocol provides a general method for the extraction, cleanup, and quantification of this compound and its related compounds from crop matrices.[9][10][11][12]
Materials:
-
Crop sample (e.g., apples, tomatoes)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic anhydride (TFAA)
-
1-methylimidazole
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD) and a C18 column
-
Homogenizer, centrifuge, rotary evaporator
-
This compound analytical standard
Procedure:
-
Sample Extraction: a. Homogenize a representative portion of the crop sample (e.g., 10 g) with acetonitrile. b. Centrifuge the mixture to separate the solid and liquid phases. c. Collect the acetonitrile supernatant. Repeat the extraction on the solid pellet and combine the supernatants.
-
Cleanup: a. Dilute the combined extract with water. b. Condition a C18 SPE cartridge. c. Load the diluted extract onto the SPE cartridge. d. Wash the cartridge to remove interferences. e. Elute the this compound residues from the cartridge using an appropriate solvent (e.g., dichloromethane/acetone).[10] f. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Derivatization: a. Reconstitute the dried residue in an acetonitrile/triethylamine mixture. b. Add 1-methylimidazole and trifluoroacetic anhydride (TFAA) to the solution. This reaction rapidly converts this compound into a highly fluorescent derivative.[9]
-
HPLC-FLD Analysis: a. Inject the derivatized sample into the HPLC system. b. Mobile Phase: A gradient of acetonitrile and water is typically used. c. Column: C18 reversed-phase column. d. Fluorescence Detection: Set the excitation wavelength to 365 nm and the emission wavelength to 470 nm.[9]
-
Quantification: a. Prepare a calibration curve using analytical standards of this compound that have undergone the same derivatization process. b. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for this compound residue analysis in crops.
Protocol 3: Monitoring for this compound Resistance in Spider Mites
This protocol uses a leaf disc spray tower bioassay to monitor for resistance in populations of Tetranychus urticae.[13][14]
Materials:
-
Mites from a susceptible reference colony and field-collected populations.
-
Bean or other suitable host plants.
-
Potter spray tower or similar precision spraying device.
-
Petri dishes, cotton wool, fine paintbrushes.
-
Stereomicroscope.
-
Commercial formulation of Abamectin.
Procedure:
-
Establish Baseline Susceptibility: a. Using a known susceptible strain of spider mites, conduct a full dose-response bioassay as described below to establish a reliable LC₅₀. b. From this data, determine a diagnostic concentration that consistently results in >99% mortality of the susceptible strain.
-
Mite Collection and Preparation: a. Collect mites from different agricultural fields. b. Rear the field populations for at least one generation in the lab to standardize age and environmental conditions. c. Prepare test arenas by placing leaf discs (2-3 cm diameter) on water-saturated cotton in petri dishes.
-
Bioassay Procedure: a. Transfer a set number of adult female mites (e.g., 20-30) to each leaf disc arena. b. Prepare the diagnostic concentration and a control (water + formulant) solution. c. Place the arenas in a Potter spray tower and apply a precise volume (e.g., 2 mL) of the test solution, ensuring a uniform deposit.[13] d. Allow the discs to dry, then incubate at 25 ± 1°C.
-
Mortality Assessment and Interpretation: a. After 24 to 48 hours, count the number of live and dead mites under a stereomicroscope. b. Calculate the percent mortality for each field population. c. Interpretation:
- Susceptible: If mortality at the diagnostic concentration is high (e.g., >95%), the population is considered susceptible.
- Resistance Suspected: If a significant percentage of mites survive the diagnostic concentration, resistance is present in the population. The resistance frequency can be estimated from the survival rate.
-
Resistance Ratio (Optional): a. If resistance is detected, conduct a full dose-response bioassay on the field population to determine its LC₅₀. b. The Resistance Ratio (RR) is calculated as: RR = LC₅₀ of Field Population / LC₅₀ of Susceptible Strain. An RR value >10 is often considered indicative of meaningful resistance.
Caption: Logical workflow for monitoring this compound resistance.
References
- 1. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. 24 kinds of pesticides commonly used in orchards! Abamectin, Imidacloprid, Diflubenzuron, Spirotetramat, etc. - Knowledge - Zhejiang Rayfull Chemicals Chemicals Co., Ltd. - Rayfull Chemicals [rayfull.net]
- 4. pjoes.com [pjoes.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Susceptibility of field populations of the diamondback moth, Plutella xylostella, to a selection of insecticides in Central China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. journals.flvc.org [journals.flvc.org]
- 9. Determination of abamectin residues in fruits and vegetables by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Acaricide Resistance Monitoring and Structural Insights for Precision Tetranychus urticae Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Troubleshooting & Optimization
how to prevent photodegradation of avermectin B1a in solution
For researchers, scientists, and drug development professionals, ensuring the stability of active compounds during experimentation is paramount. Avermectin B1a, a potent macrocyclic lactone, is notably susceptible to photodegradation, which can compromise experimental results and the efficacy of potential therapeutic formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to the photodegradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing decreasing purity over a short period, even when stored at low temperatures. What could be the cause?
A1: The most likely cause is photodegradation. This compound is highly sensitive to light, particularly in the UV spectrum. Exposure to ambient laboratory light, even for short durations, can initiate degradation, leading to the formation of various photoisomers and oxidation products.[1] It is crucial to protect solutions containing this compound from light at all stages of handling and storage.
Q2: What are the primary degradation products of this compound photodegradation?
A2: Photodegradation of this compound leads to a complex mixture of related compounds. The primary degradation pathways involve isomerization of the C8-C9 double bond to form the 8,9-Z-isomer, as well as oxidation at the C8a position to yield 8a-hydroxy and 8a-oxo derivatives. Further degradation can lead to more polar compounds of unknown structure.[2]
Q3: How can I physically protect my this compound solutions from light?
A3: Simple physical barriers are highly effective. Always use amber-colored glass vials or containers for preparing and storing this compound solutions.[1] If amber vials are not available, wrap clear glass containers securely with aluminum foil. When working with the solutions, do so in a dimly lit area, avoiding direct sunlight or strong overhead lighting.[1]
Q4: Are there any formulation strategies to enhance the photostability of this compound in solution?
A4: Yes, encapsulation and formulation into delivery systems can significantly improve the photostability of this compound. Two promising approaches are:
-
Nano-delivery Systems: Encapsulating this compound in polymeric nanoparticles, such as those made from polylactic acid (PLA) or castor oil-based polyurethanes, can provide a protective barrier against light. These systems also offer the benefit of controlled release.
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins, such as beta-cyclodextrin, can shield the photosensitive regions of the this compound molecule from light, thereby enhancing its stability.[1][3]
Q5: Can antioxidants be used to prevent the photodegradation of this compound?
A5: While direct quantitative studies on the effect of specific antioxidants on this compound photodegradation in simple solutions are limited, the use of antioxidants is a well-established strategy for stabilizing photosensitive compounds. Antioxidants work by quenching reactive oxygen species (ROS) generated during photolysis. Commonly used antioxidants in pharmaceutical formulations include:
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect against photo-oxidative damage.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge a wide range of ROS.[4]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food and pharmaceuticals.[5][6][7]
The effectiveness of these antioxidants for this compound would need to be experimentally determined.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of unknown peaks in HPLC chromatogram of a freshly prepared standard. | Photodegradation during preparation. | Prepare standards under low-light conditions. Use amber volumetric flasks and vials. Prepare fresh daily if possible. |
| Inconsistent results between different experimental runs. | Variable light exposure during sample handling. | Standardize all experimental procedures to minimize light exposure. Ensure consistent use of light-protective containers. |
| Low recovery of this compound from a solution after a short storage period. | Inadequate protection from light during storage. | Store all this compound solutions in amber vials or foil-wrapped containers in a dark location, preferably refrigerated or frozen for long-term storage. |
| Precipitation observed in the this compound solution. | Solvent incompatibility or degradation leading to less soluble products. | Ensure the chosen solvent is appropriate for the desired concentration of this compound. If degradation is suspected, analyze the precipitate and the supernatant separately by HPLC. |
Quantitative Data on Photoprotective Formulations
The following tables summarize the quantitative data found in the literature regarding the effectiveness of different formulation strategies in preventing the photodegradation of avermectin.
Table 1: Efficacy of Nano-delivery Systems in Preventing Avermectin Photodegradation
| Formulation | Irradiation Time (hours) | Photolytic Percentage (%) | Reference |
| Nano-delivery System | 48 | 18.7 | [8] |
| Commercial WDG | 48 | 46.7 | [8] |
| Nano-delivery System | 72 | 25.6 | [8] |
| Commercial WDG | 72 | 51.5 | [8] |
| Avermectin/Castor Oil-Based Polyurethane Nanoemulsion | - | Significantly slower photolysis rate than free avermectin | [9] |
Table 2: Efficacy of Cyclodextrin Inclusion Complexes in Preventing Avermectin Photodegradation
| Formulation | Observation | Reference |
| Avermectin-beta-cyclodextrin inclusion complex | Provides good photophobic protection for the C-O-C structure in the macrocyclic lactone ring, improving photostability. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions with minimal light exposure.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
Amber glass volumetric flasks (e.g., 10 mL, 100 mL)
-
Amber glass vials with screw caps
-
Analytical balance
-
Spatula
-
Ultrasonic bath
Procedure:
-
Work in a Dimly Lit Area: Perform all steps under reduced lighting to minimize photodegradation.
-
Prepare Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh the required amount of this compound reference standard.
-
Quantitatively transfer the weighed standard to an amber volumetric flask.
-
Add a portion of HPLC-grade acetonitrile to the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the mark, cap the flask, and invert several times to ensure homogeneity.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the stock solution using amber volumetric flasks and HPLC-grade acetonitrile to achieve the desired concentrations for your experiments.
-
-
Storage:
-
Store the stock and working solutions in tightly capped amber glass vials at 2-8°C for short-term storage or ≤ -20°C for long-term storage.
-
Protocol 2: Forced Photodegradation Study of this compound in Solution
This protocol, based on ICH Q1B guidelines, describes a forced degradation study to assess the photostability of an this compound solution and to evaluate the efficacy of a photoprotective agent.[10][11][12][13][14][15][16]
Materials:
-
This compound working solution (e.g., 10 µg/mL in acetonitrile)
-
Antioxidant of choice (e.g., Vitamin E, Ascorbic Acid, BHT)
-
Clear and amber glass vials
-
Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare the this compound working solution as described in Protocol 1.
-
If testing a stabilizer, prepare a second working solution containing both this compound and the chosen antioxidant at a predetermined concentration (e.g., a molar ratio of 1:1 or 1:10 of this compound to antioxidant).
-
Aliquot the solutions into both clear and amber glass vials. The amber vials will serve as dark controls.
-
-
Light Exposure:
-
Place the clear vials in the photostability chamber.
-
Place the amber (dark control) vials in the same chamber to control for temperature effects.
-
Expose the samples to the light source for a defined period (e.g., 24, 48, 72 hours). It is recommended to take samples at various time points to determine the degradation kinetics.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Analyze the samples immediately by a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each sample compared to the initial concentration (t=0).
-
Compare the degradation of this compound in the clear vials (with and without the antioxidant) to the dark controls.
-
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Water (e.g., 4:1 v/v)[1]
-
Flow Rate: 1.5 mL/min[17]
-
Detection: UV at 245 nm[1]
-
Injection Volume: 20 µL
Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: Workflow for a photostability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC assay for this compound and its two photoisomers using a photo diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Reactivity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. rjptonline.org [rjptonline.org]
- 9. fda.gov [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. skpharmteco.com [skpharmteco.com]
- 13. Photostability Testing - Sampled [sampled.com]
- 14. ikev.org [ikev.org]
- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
improving the solubility of avermectin B1a for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avermectin B1a in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is poorly soluble in water and aqueous culture media.[1] The recommended solvent is dimethyl sulfoxide (DMSO).[2][3][4] A stock solution should be prepared in DMSO and then diluted to the final working concentration in the cell culture medium.[2][5] It is crucial to ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q2: My this compound precipitated after I added it to the cell culture medium. What should I do?
A2: Precipitation of this compound upon dilution in aqueous media is a common issue due to its low water solubility. Here are some troubleshooting steps:
-
Ensure the stock solution is fully dissolved: Before diluting, make sure your this compound is completely dissolved in the organic solvent. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution, but prolonged heating should be avoided as it may cause thermal degradation.[6]
-
Check the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, as high concentrations can cause the compound to precipitate out of solution.
-
Lower the working concentration: You may be exceeding the solubility limit of this compound in your final culture medium. Try using a lower working concentration.
-
Temperature shifts: Temperature changes can affect solubility. If a stock solution is stored at a low temperature, allow it to equilibrate to room temperature and ensure the compound is fully dissolved before use.[6]
Q3: How should I store my this compound stock solution?
A3: For long-term storage, this compound stock solutions should be stored at -80°C, where they are stable for up to 6 months.[6] For short-term storage, -20°C is suitable for up to one month.[6] It is highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6]
Q4: Is this compound sensitive to light or pH?
A4: Yes, like other avermectins, it is sensitive to light. This compound has been shown to undergo photodegradation, particularly when exposed to UVA radiation.[6] Therefore, all solutions should be protected from light by using amber-colored vials or by wrapping containers in aluminum foil.[6] Regarding pH, this compound is expected to be more stable in acidic conditions (pH < 7) and more prone to degradation in alkaline conditions (pH > 7).[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in cell culture medium | - Exceeding solubility limit- High final concentration of organic solvent- Temperature shock | - Lower the final working concentration of this compound.- Ensure the final organic solvent concentration is non-toxic to cells (e.g., ≤ 0.1% DMSO).- Warm the medium to 37°C before adding the this compound stock solution. |
| Loss of compound activity | - Improper storage- Repeated freeze-thaw cycles- Exposure to light- pH instability | - Store stock solutions at -80°C for long-term and -20°C for short-term.[6]- Aliquot stock solutions to minimize freeze-thaw cycles.[6]- Protect solutions from light using amber vials or foil.[6]- Maintain a stable and appropriate pH in aqueous solutions, preferably below 7.[6] |
| Inconsistent experimental results | - Incomplete dissolution of stock solution- Degradation of the compound- Inaccurate pipetting of viscous stock solution | - Vortex the stock solution thoroughly before each use. Gentle warming can be applied if necessary.[6]- Follow proper storage and handling procedures to prevent degradation.- Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 255 mg/mL (292.07 mM) | Sonication is recommended to aid dissolution.[3] |
| Methanol | Slightly soluble | [4] |
| Ethanol | Slightly soluble | [4] |
| Chloroform | Slightly soluble | [4] |
| Water | Poorly soluble | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.[6]
-
Store the stock solution in aliquots at -80°C for long-term use.[6]
Cell Viability (MTT) Assay
This protocol is adapted for a 96-well plate format.
-
Seed 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Prepare serial dilutions of this compound from your stock solution in culture medium.
-
Treat the cells with different concentrations of this compound (e.g., 2.5, 5, 10, 15, 20, and 30 µM).[7] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[7]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Incubate for 15 minutes at room temperature and measure the absorbance at 570 nm using a microplate reader.[7]
Visualizations
Signaling Pathways
Caption: this compound potentiates GABAergic signaling.
Caption: Anti-cancer mechanisms of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
- 1. axionbiosystems.com [axionbiosystems.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound | Parasite | Antibiotic | TargetMol [targetmol.com]
- 4. This compound | CAS 65195-55-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Avermectin B1a Stability in Solvent Systems: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of avermectin B1a in various solvent systems. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative stability data to assist in your research and development endeavors. This compound, a potent macrocyclic lactone, is susceptible to degradation, and understanding its stability profile is critical for accurate experimental results and the development of stable formulations.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of Compound Activity or Inconsistent Results | Degradation due to improper storage. | Prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C for short-term (up to one month) or -80°C for long-term (up to six months). Aliquot solutions to avoid repeated freeze-thaw cycles.[1] |
| Photodegradation. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Avermectins are sensitive to UV light.[1] | |
| Unsuitable solvent or pH. | Use a solvent in which this compound is known to be stable (see stability data below). For aqueous solutions, maintain a slightly acidic pH (around 5-6) as avermectins are more prone to degradation in alkaline conditions.[1] | |
| Thermal degradation. | Avoid exposing solutions to high temperatures. If gentle warming is required for dissolution, do so sparingly and for the shortest possible time.[1] | |
| Precipitate Formation in Solution | Poor solubility in the chosen solvent. | Avermectins are generally soluble in organic solvents like ethanol, methanol, acetonitrile, and DMSO.[1] For aqueous buffers, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. |
| Temperature changes affecting solubility. | If a solution has been stored at a low temperature, allow it to equilibrate to room temperature and ensure the compound is fully redissolved before use. | |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of this compound. | Review the handling and storage procedures. The appearance of new peaks likely indicates the formation of degradation products. Refer to the degradation pathway diagram and FAQs for information on common degradants. |
| Contamination of solvent or glassware. | Use high-purity (HPLC grade) solvents and ensure all glassware is scrupulously clean. |
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound most stable?
A1: Based on kinetic studies of the closely related abamectin (a mixture of this compound and B1b), stability is highly solvent-dependent. In a study comparing several non-aqueous solvents, glycerol formal was found to provide the highest stability. The degradation behavior in other solvents like N-methyl-2-pyrrolidone (NMP), diethylene glycol monoethyl ether (DGBE), dimethylformamide (DMF), and ethyl lactate (EL) varies, with some showing non-linear degradation over time.[2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation under various conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4] Key degradation pathways include:
-
Acidic Hydrolysis: Cleavage of the glycosidic bond, leading to the formation of the monosaccharide and aglycone derivatives.
-
Alkaline Epimerization: Epimerization at the C-2 position is a known instability in alkaline conditions.
-
Oxidation: The macrocyclic lactone ring is susceptible to oxidation, forming hydroxylated and epoxidated derivatives.
-
Photodegradation: Exposure to light can lead to the formation of photoisomers, such as the 8,9-Z isomer.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is more stable in acidic to neutral conditions (pH < 7) and is prone to degradation under alkaline conditions (pH > 7).[1] For experiments in aqueous buffers, it is crucial to maintain a stable and appropriate pH, ideally slightly acidic.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, stock solutions should be stored at low temperatures and protected from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended. It is also advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Data Presentation
Table 1: Comparative Stability of Abamectin in Different Solvents at 70°C
The following table summarizes the degradation kinetics of a 1% (m/V) abamectin solution in various non-aqueous solvents, demonstrating the significant impact of the solvent system on stability. The degradation follows first-order kinetics.[2]
| Solvent System | Condition | Rate Constant (kobs) x 10⁻⁷ (s⁻¹) | Half-life (t₁/₂) (days) |
| Glycerol Formal (GF) | Heat | 0.9 | 89.4 |
| Heat + Alkali | 1.8 | 44.7 | |
| N-methyl-2-pyrrolidone (NMP) | Heat | 1.1 | 73.0 |
| Heat + Alkali | 2.1 | 38.3 | |
| Diethylene glycol monoethyl ether (DGBE) | Heat | 1.4 | 57.4 |
| Heat + Alkali | 2.5 | 32.2 | |
| Dimethylformamide (DMF) | Heat | 1.8 | 44.7 |
| Heat + Alkali | 3.5 | 23.0 | |
| Ethyl Lactate (EL) | Heat | 2.2 | 36.6 |
| Heat + Alkali | 4.1 | 19.6 |
Data extracted from Awasthi et al., 2013. The study used abamectin, which is comprised of ≥80% this compound.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method suitable for separating this compound from its degradation products.
Chromatographic Conditions: [3]
-
Column: ACE UltraCore 2.5 SuperC18 (150 mm × 4.6 mm, 2.5 µm particle size)
-
Column Temperature: 45°C
-
Mobile Phase A: 5 mM Ammonium Acetate (NH₄OAc) in water, pH 9.5
-
Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)
-
Flow Rate: 1.6 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 15 µL
-
Gradient Program: Refer to the original literature for the specific gradient elution profile.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to a working concentration within the linear range of the assay.
-
Sample Preparation: Dilute the experimental samples with the mobile phase or a suitable solvent to a concentration that falls within the calibration curve range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify the this compound peak based on the retention time and peak area of the reference standard. Degradation is determined by the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound in a specific solvent system to assess its stability.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, acetonitrile, DMSO)
-
Acidic solution (e.g., 0.05 M HCl)
-
Alkaline solution (e.g., 0.025 M NaOH)
-
Oxidizing agent (e.g., 5% H₂O₂)
-
HPLC system with a validated stability-indicating method
-
pH meter, calibrated thermometers, photostability chamber
Procedure: [3]
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 2.5 mg/mL).[3]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.05 M HCl) and incubate for a defined period (e.g., 5 hours).[3]
-
Alkaline Hydrolysis: Treat the sample solution with an alkaline solution (e.g., 0.025 M NaOH) and incubate for a defined period (e.g., 1 hour).[3]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 5% H₂O₂) and incubate for a defined period (e.g., 21 hours).[3]
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1 day).[3]
-
Photolytic Degradation: Expose the sample solution to a controlled light source (e.g., 1.10 W/m²) for a defined period (e.g., 8 hours).[3]
-
-
Neutralization (for acidic and alkaline samples): After the stress period, neutralize the acidic and alkaline samples to stop the degradation reaction.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the unstressed control. Identify and characterize any significant degradation products.
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: A logical workflow for troubleshooting this compound stability issues.
Caption: A generalized workflow for conducting forced degradation studies on this compound.
References
troubleshooting inconsistent results in avermectin B1a bioassays
Welcome to the Avermectin B1a Bioassay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that can lead to inconsistent or unexpected results in this compound bioassays.
1. High Variability Between Replicate Wells
Question: I am observing significant variability in mortality or paralysis rates between my replicate wells, even at the same this compound concentration. What are the potential causes and solutions?
Answer: High variability between replicates is a common challenge that can obscure the true biological effect of this compound. Several factors can contribute to this issue:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the this compound solution or the test organisms is a primary source of variability.
-
Troubleshooting: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and avoid introducing air bubbles. For organism dispensing, ensure the suspension is homogenous.
-
-
Uneven Application of this compound: In plate-based assays, ensuring a uniform concentration of this compound in each well is critical.
-
Troubleshooting: For coating assays, ensure the solvent evaporates completely and evenly. Using a roller for vials can aid in uniform coating. For aqueous assays, ensure thorough mixing of the final solution before dispensing into wells.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter the effective concentration of this compound and affect organism health.
-
Troubleshooting: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.
-
-
Inconsistent Organism Health and Developmental Stage: The age, size, and overall health of the test organisms can significantly impact their susceptibility to this compound.[1]
-
Troubleshooting: Use a synchronized population of organisms to ensure they are at a consistent developmental stage. Visually inspect organisms for health and normal behavior before starting the assay.
-
2. Low Potency or No Dose-Response
Question: My results show lower than expected mortality or paralysis, even at high concentrations of this compound, and I'm not observing a clear dose-response curve. What could be the cause?
Answer: A lack of a clear dose-response relationship can be frustrating. Here are several potential reasons and how to address them:
-
This compound Precipitation: this compound has very low water solubility. If it precipitates out of your aqueous assay medium, the actual concentration your organisms are exposed to will be much lower than intended.
-
Troubleshooting: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or methanol.[2] When preparing working solutions in aqueous media, add the stock solution dropwise while vortexing the medium to aid in dispersion. Use the lowest effective concentration of the organic solvent in the final assay medium (typically <1%) and include a solvent-only control. Gentle warming and sonication can also help, but be cautious of compound degradation.
-
-
Compound Degradation: this compound can degrade over time, especially if not stored correctly.
-
Troubleshooting: Use a fresh stock of this compound. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light, as this compound is light-sensitive.
-
-
Insect or Nematode Resistance: The population of organisms you are testing may have developed resistance to this compound or other related compounds.[1]
-
Troubleshooting: If possible, use a known susceptible reference strain of the organism for comparison. If you suspect resistance, this could be an interesting finding in itself.
-
-
Incorrect Concentration Range: The concentrations you are testing may be too low to elicit a response or too high, causing 100% mortality across all concentrations.
-
Troubleshooting: Conduct a range-finding experiment with a wide, logarithmic series of concentrations to identify the appropriate range for your definitive assay.
-
3. High Mortality in Control Groups
Question: I'm seeing significant mortality or paralysis in my control groups (vehicle/solvent only). What should I do?
Answer: High control mortality invalidates the results of your assay. It's crucial to identify and eliminate the source of this issue:
-
Solvent Toxicity: The organic solvent used to dissolve the this compound (e.g., DMSO, acetone) can be toxic to the test organisms at certain concentrations.
-
Troubleshooting: Ensure the final concentration of the solvent in the assay medium is below the toxic threshold for your specific organism. This is typically below 1%, but should be determined empirically. Always run a solvent-only control to monitor for these effects.[3]
-
-
Handling Stress: The process of transferring and handling the organisms can cause physical injury or stress, leading to mortality.
-
Troubleshooting: Minimize handling time and be gentle when transferring organisms. Allow for an acclimation period in the assay plates before adding the test compound.
-
-
Unsuitable Environmental Conditions: Incorrect temperature, humidity, or lighting can stress the organisms and lead to increased mortality.[1]
-
Troubleshooting: Ensure the environmental conditions are optimal for the test organism and are kept consistent throughout the experiment.
-
-
Contamination: Contamination of the assay medium, equipment, or the organism culture with other toxic substances can cause mortality.
-
Troubleshooting: Use sterile techniques and ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent before use.[2]
-
Data Presentation: this compound Toxicity
The following tables summarize the lethal concentrations (LC50) and lethal doses (LD50) of abamectin (a mixture containing at least 80% this compound) for various organisms. These values can serve as a starting point for determining appropriate concentration ranges for your bioassays.
| Organism | Life Stage | Exposure Time | LC50 | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | - | 96 hours | 0.003 mg/L | [4] |
| Bluegill Sunfish (Lepomis macrochirus) | - | 96 hours | 0.0096 mg/L | [4] |
| Daphnia magna (Water Flea) | - | 48 hours | 0.003 mg/L | [4] |
| Pink Shrimp (Penaeus duorarum) | - | 96 hours | 0.0016 mg/L | [4] |
| Earthworm (Eisenia fetida) | - | 7 days | 24.13 mg/kg (in soil) | [5] |
| Earthworm (Eisenia fetida) | - | 14 days | 17.06 mg/kg (in soil) | [5] |
| Organism | Exposure Route | LD50 | Reference |
| Rat (Rattus norvegicus) | Oral | 10 mg/kg | [6] |
| Mouse (Mus musculus) | Oral | 14 mg/kg | [6] |
| Bobwhite Quail (Colinus virginianus) | Oral | >2000 mg/kg | [6] |
| Honey Bee (Apis mellifera) | Oral | 0.009 µ g/bee | [6] |
| Honey Bee (Apis mellifera) | Contact | 0.002 µ g/bee (LC50) | [6] |
Experimental Protocols
Below are detailed methodologies for conducting this compound bioassays with two common model organisms, Caenorhabditis elegans and Drosophila melanogaster.
Protocol 1: Caenorhabditis elegans Motility Assay
This protocol is adapted from a high-throughput screening method and measures the reduction in motility of C. elegans upon exposure to this compound.[7][8]
Materials:
-
Synchronized L4 stage C. elegans
-
K saline (51 mM NaCl, 32 mM KCl)
-
Bovine Serum Albumin (BSA)
-
96-well flat-bottom microtiter plates
-
This compound
-
DMSO (or other suitable organic solvent)
-
Automated motility reader (e.g., WMicrotracker) or a dissecting microscope for manual scoring
Procedure:
-
Worm Preparation:
-
Culture and synchronize C. elegans to the L4 larval stage using standard methods.
-
Wash the synchronized L4 worms from the culture plates with K saline.
-
Wash the worms three times by centrifugation at 1000 x g and resuspension in K saline to remove any residual bacteria.
-
-
Plate Preparation:
-
Prepare a working solution of K saline containing 0.015% BSA.
-
Dispense approximately 60 worms in 80 µL of the K saline with BSA into each well of a 96-well plate.
-
-
Baseline Motility Reading:
-
Measure the basal movement of the worms for 30 minutes using an automated motility reader to normalize the activity for each well to 100%.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution.
-
Add 20 µL of the this compound dilutions (or DMSO for the vehicle control) to the wells to reach the final desired concentrations. The final DMSO concentration should be 1% or less.
-
-
Motility Measurement:
-
Measure the motility of the worms continuously or at set time points (e.g., every 30 minutes) for a desired duration (e.g., 90 minutes to 18 hours).
-
-
Data Analysis:
-
Normalize the motility data to the baseline reading for each well.
-
Plot the normalized motility against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic) to determine the EC50 value.
-
Protocol 2: Drosophila melanogaster Larval Feeding Assay
This protocol assesses the toxicity of this compound by incorporating it into the larval diet and observing effects on development and survival.[9]
Materials:
-
Synchronized Drosophila melanogaster eggs or first-instar larvae
-
Standard Drosophila food medium
-
This compound
-
DMSO (or other suitable organic solvent)
-
Vials or multi-well plates for rearing
-
A colored food dye (optional, for confirming ingestion)
Procedure:
-
Fly Culture and Egg Collection:
-
Maintain a healthy stock of Drosophila melanogaster.
-
Collect eggs over a short period (e.g., 2-4 hours) to ensure a synchronized population.
-
-
Preparation of Dosed Food:
-
Prepare the standard Drosophila food medium.
-
While the food is still liquid and has cooled to a handleable temperature, prepare the this compound working solutions.
-
Dissolve this compound in a small amount of DMSO to create a stock solution.
-
Add the appropriate volume of the this compound stock solution or DMSO (for the control) to the liquid food to achieve the desired final concentrations. Mix thoroughly.
-
(Optional) Add a non-toxic food dye to the medium to visually confirm that the larvae are ingesting the food.
-
-
Assay Setup:
-
Dispense the prepared food into vials or the wells of a multi-well plate.
-
Allow the food to solidify completely.
-
Carefully transfer a known number of synchronized eggs or first-instar larvae (e.g., 20-30) into each vial/well.
-
-
Incubation and Observation:
-
Incubate the vials/plates under standard conditions (e.g., 25°C, 12:12 light:dark cycle).
-
Observe the larvae daily for signs of toxicity, such as reduced movement, developmental delay, or mortality.
-
-
Endpoint Measurement:
-
Record the number of larvae that successfully pupate and the number of adults that eclose from each vial/well.
-
Calculate the percentage of mortality or developmental inhibition for each concentration.
-
-
Data Analysis:
-
Correct for any control mortality using Abbott's formula if necessary.
-
Plot the percentage of mortality or inhibition against the log of the this compound concentration.
-
Use probit analysis or a non-linear regression model to determine the LC50 or IC50 value.
-
Visualizations
This compound Signaling Pathway
The primary mechanism of action for this compound in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls). This diagram illustrates the signaling cascade initiated by this compound binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. piat.org.nz [piat.org.nz]
- 7. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 8. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Avermectin B1a Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing avermectin B1a concentration for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important for my research on this compound?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of an inhibitor (in this case, this compound) required to inhibit a specific biological process by 50%.[1] It is a critical parameter in drug discovery and toxicology to assess the potency of a compound.[1][2] A lower IC50 value generally indicates a more potent inhibitor.[1]
Q2: What is the expected IC50 range for this compound?
A2: The IC50 value of this compound can vary significantly depending on the cell line, experimental conditions, and the biological endpoint being measured. For example, studies have reported an IC50 value of 30 µM for this compound in HCT-116 colon cancer cells and 15.1 µM in MEF cells.[3][4] Therefore, it is crucial to determine the IC50 empirically for your specific experimental system.
Q3: How do I choose the initial concentration range for my this compound IC50 experiment?
A3: It is recommended to start with a wide range of concentrations, spanning several orders of magnitude, to capture the full dose-response curve.[2] A common approach is to use serial dilutions, such as 2-fold or 3-fold dilutions, across 8 to 12 concentrations.[2] If published data for a similar cell line is available, you can center your concentration range around the expected IC50. For instance, you could test concentrations from 0.1 µM to 100 µM.[5]
Q4: What is the mechanism of action of this compound?
A4: Avermectins, including this compound, primarily act by blocking the transmission of electrical activity in invertebrate nerve and muscle cells.[6] They enhance the effects of glutamate at glutamate-gated chloride channels, leading to an influx of chloride ions, hyperpolarization, and subsequent paralysis of the neuromuscular systems of invertebrates.[6] In mammalian cells, this compound has been shown to interact with GABA-gated chloride channels.[7] It can also induce cytotoxicity by blocking the interaction between mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1), leading to cell cycle arrest and apoptosis.[4]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have a consistent passage number. Seed cells at a uniform density in all wells.[1] |
| This compound Degradation | Avermectins are sensitive to light and can degrade under certain pH conditions.[8][9] Protect stock solutions and experimental plates from light. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[8] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions and reagent additions. |
| Edge Effects in 96-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Issue 2: No dose-dependent response observed.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Concentration Range | The selected concentration range may be too high or too low. Perform a wider range-finding experiment with concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM).[2] |
| Insolubility of this compound | Avermectins are generally soluble in organic solvents like DMSO.[8] Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation of the compound. |
| Insufficient Incubation Time | The incubation time may not be sufficient for this compound to exert its effect. The optimal incubation time can vary between cell lines (e.g., 24, 48, or 72 hours).[3][10] |
Issue 3: Inconsistent results with the MTT assay.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Dissolution of Formazan Crystals | Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and shaking the plate gently for a sufficient time.[2] |
| Interference from this compound | Some compounds can interfere with the MTT assay. Consider using an alternative cell viability assay such as the MTS, XTT, or a resazurin-based assay. |
| Cell Death Before Assay | If significant cell death and detachment occur, the MTT assay, which measures metabolic activity in adherent cells, may not be accurate. Consider using an assay that measures cell death, such as an LDH release assay. |
Experimental Protocols
Protocol 1: IC50 Determination using the MTT Assay
This protocol provides a standard method for assessing cell viability and determining the IC50 of this compound.[2][11]
Materials:
-
Target cell line
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for another 4 hours at 37°C.[2]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[1]
-
Visualizations
Caption: General workflow for IC50 determination.
Caption: Hypothesized this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide this compound exerts cytotoxicity by blocking the interaction between mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avermectin - Wikipedia [en.wikipedia.org]
- 7. This compound binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Technical Support Center: Overcoming Low Yield in Avermectin B1a Production
Welcome to the technical support center for avermectin B1a microbial production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low product yields in Streptomyces avermitilis fermentations.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Strain-Related Issues
Question: My S. avermitilis strain shows inconsistent yield between batches. What could be the cause?
Answer: Strain instability is a common issue in industrial microorganisms like S. avermitilis. The primary causes are often genetic degradation or contamination.
-
Genetic Instability: High-yielding strains, often developed through multiple rounds of mutagenesis, can be genetically unstable and may revert. The large genome of S. avermitilis also contains numerous mobile genetic elements (like IS elements) that can disrupt the avermectin biosynthetic gene cluster.
-
Contamination: Contamination by other microbes (bacteria, fungi, or phages) can compete for nutrients and produce inhibitory compounds, drastically reducing yield.
Troubleshooting Steps:
-
Master Cell Bank: Always go back to a validated Master Cell Bank (MCB) to start your seed cultures. Avoid excessive sub-culturing from a single working stock.
-
Purity Check: Regularly perform purity tests on your cultures. This includes plating on different agar media to check for foreign colonies and microscopic examination of cell morphology.
-
Genetic Verification: If instability is suspected, use PCR to confirm the presence and integrity of key biosynthetic genes within the ave cluster, such as the polyketide synthase (PKS) genes or the regulatory gene aveR.
Question: My attempts at random mutagenesis (UV/chemical) are not producing high-yielding mutants. How can I improve my screening process?
Answer: A successful mutagenesis and screening campaign requires a robust protocol that balances lethality with mutation rate and employs an efficient screening method. Wild-type strains typically produce very low levels of avermectins, so significant improvement is needed.[1][2]
-
Optimize Mutagenesis: The goal is not just to create mutants, but to do so at a high lethality rate, which often correlates with more effective mutations.[2] For example, with UV radiation, an exposure time of 45 minutes has been shown to be effective.[2]
-
High-Throughput Screening (HTS): Traditional shake flask screening is a major bottleneck.[3] Implementing HTS can dramatically increase the number of mutants you can evaluate. A modern approach involves using fluorescence-activated cell sorting (FACS) to isolate viable single spores, followed by cultivation in 96-well microtiter plates.[3]
Table 1: Comparison of Mutagenesis Methods for Avermectin B1b Yield Improvement
| Mutagenesis Method | Parent Strain Yield (mg/L) | Mutant Strain Yield (mg/L) | Fold Increase | Reference |
| UV Radiation (45 min) | 17 | 254.14 | ~14.9 | [2][4] |
| EMS (1 µL/mL, 50 min) | 17 | 202.63 | ~11.9 | [4] |
| Ethidium Bromide (30 µL/mL) | 17 | 199.30 | ~11.7 | [4] |
Section 2: Fermentation and Media Issues
Question: I suspect my fermentation medium is not optimal. Which components are most critical for this compound production?
Answer: Medium composition is crucial, with carbon and nitrogen sources being the most significant factors influencing yield.[5][6]
-
Carbon Source: Complex carbohydrates like corn starch are consistently reported as superior carbon sources for avermectin production.[1][5][6]
-
Nitrogen Source: Organic nitrogen sources, particularly yeast extract, are vital as they provide essential amino acids, vitamins, and growth factors.[5][6]
Response surface methodology (RSM) has been effectively used to optimize these components. One study found that increasing corn starch and yeast extract concentrations led to a 1.45-fold increase in this compound production.[5]
Table 2: Medium Optimization using Response Surface Methodology
| Medium Component | Original Concentration | Optimized Concentration | Resulting this compound Titer | Reference |
| Corn Starch | Not specified | 149.57 g/L | 5128 mg/L (Original: 3528 mg/L) | [5] |
| Yeast Extract | Not specified | 8.92 g/L | 5128 mg/L (Original: 3528 mg/L) | [5] |
Question: What are the optimal physical parameters (pH, temperature, inoculum size) for avermectin fermentation?
Answer: While optimal conditions can be strain-specific, general guidelines have been established through various studies.
-
pH: A neutral initial pH of around 7.0 - 7.2 is generally preferred.[4][6]
-
Temperature: Incubation temperatures between 28°C and 32.5°C are commonly reported as optimal.[6][7]
-
Inoculum Size: An inoculum size of 8-10% (v/v) is often cited for effective fermentation initiation.[6][7]
-
Aeration: As this is an aerobic fermentation, maintaining adequate dissolved oxygen (DO) is critical. While specific DO levels are complex and often controlled via proprietary strategies in industrial settings, ensuring sufficient aeration through high shaker speeds (e.g., 220 rpm) or controlled sparging in a bioreactor is essential.
Section 3: Metabolic and Regulatory Hurdles
Question: My yield is low despite having an optimized medium. Could there be a regulatory bottleneck in my strain?
Answer: Yes, avermectin biosynthesis is tightly regulated by a complex network of genes. Low expression of positive regulators or high expression of negative regulators can severely limit production.[8][9]
-
aveR: This is a crucial pathway-specific positive regulator.[9][10] Inactivating aveR completely abolishes avermectin production.[9] Conversely, overexpressing aveR can increase yield, though there is a maximum threshold beyond which it becomes inhibitory.[9][10]
-
AveT: This is another transcriptional activator. Overexpression of aveT has been shown to increase avermectin yield by approximately 1.2-fold.[11]
-
GBL Receptors: The regulatory cascade also involves γ-butyrolactone (GBL) receptors like AvaR1, AvaR2, and AvaR3, which act as repressors or promoters of biosynthesis.[12]
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow for diagnosing the root cause of low this compound yield.
Caption: A troubleshooting workflow for low avermectin yield.
Question: How can I genetically engineer S. avermitilis to increase the supply of precursors for avermectin biosynthesis?
Answer: Avermectin is a polyketide, built from acyl-CoA precursors, primarily methylmalonyl-CoA and malonyl-CoA.[13] Enhancing the intracellular pool of these building blocks is a powerful strategy to boost yield.
-
Enhance the β-oxidation Pathway: Overexpressing genes like fadD and fadAB increases the degradation of fatty acids into acyl-CoA units, which can be channeled into avermectin synthesis.[14]
-
Improve Carboxylation Efficiency: The conversion of acetyl-CoA and propionyl-CoA to their carboxylated forms is a critical step. Introducing genes from the cyanobacterial CO₂-concentrating mechanism, such as bicA and ecaA, can enhance the velocity of the carboxylase enzymes, leading to a greater supply of malonyl-CoA and methylmalonyl-CoA.[14]
Table 3: Yield Improvement via Precursor Supply Engineering in Strain A229
| Genetic Modification Strategy | This compound Titer (µg/mL) | % Increase vs. Parent | Reference |
| Parent Strain (A229) | 6447 | - | [14] |
| Overexpression of fadD and fadAB | 8537 | 32.4% | [14] |
| Co-expression of bicA and ecaA | 8083 | 25.4% | [14] |
| Combined Strategy (all of the above + aveC engineering) | 9613 | 49.1% | [14][15] |
Simplified Avermectin Biosynthesis & Regulation Pathway
The following diagram illustrates the flow from primary metabolism to the final product, highlighting key precursors and regulatory control points.
Caption: Key precursors and regulators in this compound synthesis.
Experimental Protocols
Protocol 1: High-Yield Fermentation of S. avermitilis
This protocol is a synthesized example based on common practices for achieving high avermectin yields in a shake flask culture.
1. Seed Culture Preparation:
-
Prepare a seed medium (e.g., Medium S: 30 mL in a 250 mL flask).[16]
-
Inoculate with a spore suspension (10⁶-10⁷ spores/mL) or a vegetative culture from a pre-culture tube.[16]
-
Incubate at 30°C, 200 rpm for 48 hours.[16]
2. Production Medium Preparation:
-
Prepare the production medium (e.g., SM2 medium or an optimized version). A typical composition per liter is:
-
Adjust the initial pH to 7.2 before autoclaving.[4]
3. Fermentation:
-
Inoculate 40 mL of production medium in a 250 mL flask with 8-10% (v/v) of the seed culture.[6][16]
-
Monitor pH and cell growth (e.g., dry cell weight) periodically.
4. Extraction and Analysis:
-
Harvest the culture broth.
-
Extract avermectins using an organic solvent like methanol or acetone.
-
Analyze the extract quantitatively using High-Performance Liquid Chromatography (HPLC) with a UV detector at 245 nm.
Protocol 2: UV Mutagenesis for Strain Improvement
This protocol outlines a general procedure for random mutagenesis using UV radiation to generate high-producing strains.
1. Spore Suspension Preparation:
-
Grow S. avermitilis on a suitable solid agar medium (e.g., Medium G) for 7-10 days until sporulation is abundant.[16]
-
Harvest spores by gently scraping the agar surface and suspending them in sterile saline solution (0.9% NaCl) with a sterile cotton swab.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend in sterile saline. Adjust the concentration to 10⁶-10⁷ spores/mL.
2. UV Exposure:
-
Pipette 5 mL of the spore suspension into a sterile petri dish.
-
Place the open dish under a UV lamp (254 nm) at a fixed distance.
-
Expose the spores to UV radiation for varying time intervals (e.g., 15, 30, 45, 60 minutes). Continuously agitate the dish to ensure uniform exposure.
-
Safety Note: Use appropriate shielding to protect from UV radiation.
3. Mutant Selection and Screening:
-
Prepare serial dilutions of the irradiated spore suspension.
-
Plate the dilutions onto agar plates to determine the survival rate. Aim for an exposure time that results in a high lethality rate (e.g., >99%).
-
Isolate individual colonies from the plates with the desired survival rate.
-
Screen the resulting mutants for avermectin production using a high-throughput method (e.g., 96-well plates) or directly in shake flasks.
-
Confirm the yield of top candidates using HPLC analysis. A successful mutant can show a >10-fold increase in production.[4]
References
- 1. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced avermectin production by Streptomyces avermitilis ATCC 31267 using high-throughput screening aided by fluorescence-activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Medium optimization for the production of this compound by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Characterization and optimization of abamectin-a powerful antiparasitic from a local Streptomyces avermitilis isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pathway-specific regulator AveR from Streptomyces avermitilis positively regulates avermectin production while it negatively affects oligomycin biosynthesis | Semantic Scholar [semanticscholar.org]
- 11. Increasing Avermectin Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
dealing with matrix effects in avermectin B1a residue analysis
Welcome to the technical support center for avermectin B1a residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] Given the complexity of matrices in which this compound residues are often tested (e.g., soil, animal tissues, agricultural products), matrix effects are a significant challenge that can lead to erroneous results.[2][3][4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative method compares the signal response of an analyte in a neat solvent with the response of the same analyte spiked into a blank matrix extract after the extraction process.[1] The percentage difference reveals the extent of ion suppression or enhancement.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[1][5][6] A blank matrix extract is then injected.[1][6] Any dip or rise in the baseline signal indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.[6]
Q3: What are the most common strategies to mitigate matrix effects?
A3: The most effective strategies involve a combination of approaches:
-
Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are crucial for removing interfering matrix components before analysis.[1][7][8]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from interfering compounds is a key strategy.[1][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for systematic errors caused by matrix effects.[3][9]
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects, as it behaves similarly to the analyte during ionization.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound residue analysis.
Problem: Low or No Analyte Signal
| Possible Cause | Suggested Solution |
| Severe Ion Suppression | The most common cause of signal loss. Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1] |
| 1. Evaluate Matrix Effect: Perform a post-column infusion experiment to visualize the retention time regions with significant ion suppression.[5][6] | |
| 2. Improve Sample Cleanup: Enhance your sample preparation protocol. If using QuEChERS, consider adding a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 and PSA to remove fats and other interferences.[2][10] For complex matrices, a more rigorous SPE cleanup might be necessary.[11] | |
| 3. Optimize Chromatography: Adjust the LC gradient to move the this compound peak away from the suppression zones identified in the post-column infusion experiment.[8] | |
| Poor Extraction Recovery | This compound may not be efficiently extracted from the sample matrix. |
| 1. Verify Extraction Solvent: Ensure the chosen extraction solvent is appropriate for the matrix. For matrices with low moisture content like beans or maize, adding water to create a slurry and using a solvent mixture like acetonitrile:isopropanol can improve extraction efficiency.[3][4] | |
| 2. Check pH and Modifiers: The pH of the extraction solvent can be critical. Some methods use modifiers like acetic acid or ammonium hydroxide to improve recovery.[12][13] | |
| 3. Review Extraction Technique: Ensure adequate homogenization and shaking times are being used.[2] |
Problem: High Variability in Results (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. |
| 1. Use an Internal Standard: The most reliable way to correct for variability is to use a suitable internal standard, preferably a stable isotope-labeled version of this compound.[1] This will compensate for variations in both matrix effects and sample preparation. | |
| 2. Implement Matrix-Matched Calibrants: If a SIL internal standard is not available, prepare calibration curves in a pooled blank matrix extract to normalize the response across a batch of samples.[3] | |
| Inconsistent Sample Preparation | Minor variations in the sample preparation workflow can lead to significant differences in the final extract. |
| 1. Standardize Procedures: Ensure all steps of the extraction and cleanup process are performed consistently for all samples. Automation of sample preparation can significantly improve reproducibility.[9] | |
| 2. Check Sorbent/Cartridge Performance: If using d-SPE or SPE, ensure the sorbents or cartridges have not expired and are from a consistent lot. |
Problem: Poor Peak Shape or Peak Splitting
| Possible Cause | Suggested Solution |
| Matrix Overload on LC Column | High concentrations of co-extracted matrix components can overload the analytical column, leading to distorted peak shapes. |
| 1. Dilute the Extract: A simple first step is to dilute the final extract. This can reduce the concentration of interfering compounds and improve chromatography, though it may impact the limit of quantification (LOQ). | |
| 2. Enhance Cleanup: Improve the sample cleanup to remove more of the matrix components. A d-SPE or SPE step is highly recommended.[2] | |
| Injection Solvent Mismatch | The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion. |
| 1. Match Solvents: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase of your LC gradient. | |
| 2. Reduce Injection Volume: Reducing the injection volume can minimize the effects of solvent mismatch.[14] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound analysis.
Experimental Protocols
Protocol 1: QuEChERS with d-SPE Cleanup for this compound in Meat
This protocol is adapted from established methods for veterinary drug residue analysis.[2]
1. Initial Extraction (QuEChERS)
-
Weigh 8 g of homogenized ground beef into a 50 mL centrifuge tube. Add 2 mL of water.
-
Add 10 mL of acetonitrile.
-
Shake the tube vigorously for 1 minute.
-
Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium chloride).[2]
-
Shake vigorously again for 1 minute.
-
Centrifuge for 15 minutes at 4000 rpm.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant (top acetonitrile layer) to a 2 mL microcentrifuge tube.
-
The tube should contain d-SPE sorbents, such as 50 mg of PSA (primary secondary amine) and 50 mg of C18, along with magnesium sulfate. The combination of PSA and C18 has been shown to be effective for cleanup in fish samples.[10]
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes at high speed.
-
The resulting supernatant is the final extract. Filter it through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil
This protocol is based on an EPA-reviewed method for soil analysis.[12]
1. Extraction
-
Weigh 10 g of soil into a centrifuge tube.
-
Add 20 mL of 70% (v/v) acetonitrile/water.
-
Shake vigorously, then centrifuge and filter the supernatant.
-
Repeat the extraction on the soil pellet with another 20 mL of 70% acetonitrile/water.
-
Combine the filtrates.
2. SPE Cleanup
-
Condition an appropriate SPE cartridge (e.g., aminopropyl or C18) according to the manufacturer's instructions.
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with a mild solvent (e.g., 25% acetonitrile/water with 1% ammonium hydroxide) to remove polar interferences.[12]
-
Elute the this compound from the cartridge with a stronger, non-polar solvent like dichloromethane.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.[12]
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies to help you benchmark your results.
Table 1: Comparison of this compound Extraction Methods and Recoveries in Various Matrices
| Matrix | Extraction Method | Cleanup | Average Recovery (%) | Reference |
| Honey | Liquid-Liquid Extraction | Silica SPE | 73.4 - 97.5 | [11] |
| Apples | Acetonitrile-water-hexane | Aminopropyl SPE | 85 | [11] |
| Wine | Hexane-acetonitrile | Aminopropyl SPE | 88 | [11] |
| Bovine Tissues | Liquid-Liquid (isooctane) | None | 87.9 - 99.8 | [15] |
| Ground Beef | QuEChERS | d-SPE | 80 - 101 | [2] |
| Whole Milk | QuEChERS | d-SPE | 91 - 105 | [2] |
| Soil | Acetonitrile/water | SPE | 82.9 - 93 | [12] |
| Soybean/Bean | QuEChERS (modified) | Z-Sep+ d-SPE | >70 | [3][4] |
| Ovine Muscle | QuEChERS (unbuffered) | C18 d-SPE | 91.6 - 115.5 | [13] |
Table 2: Matrix Effects Observed for Avermectins in Different Food Matrices
Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Standard) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Analyte | Matrix | Matrix Effect (%) | Observation | Reference |
| Abamectin | Ground Beef | 80 - 85 | Suppression | [2] |
| Ivermectin | Ground Beef | 68 - 72 | Suppression | [2] |
| Doramectin | Ground Beef | 65 - 71 | Suppression | [2] |
| Abamectin | Whole Milk | 102 - 107 | Slight Enhancement | [2] |
| Ivermectin | Whole Milk | 98 - 103 | Minimal Effect | [2] |
| Doramectin | Whole Milk | 95 - 100 | Minimal Effect | [2] |
| Doramectin | Maize | 122 | Enhancement | [3] |
Visualizing Key Concepts
The diagram below illustrates the principle of ion suppression in an electrospray ionization (ESI) source, a common issue in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Effectiveness of different cleanup sorbents for the determination of avermectins in fish by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. scielo.br [scielo.br]
- 14. epa.gov [epa.gov]
- 15. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of avermectin B1a stock solutions
This technical support center provides guidance on the long-term storage and stability of avermectin B1a stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. The choice of solvent may depend on the specific experimental requirements. Commonly used and recommended solvents include dimethyl sulfoxide (DMSO), acetonitrile, ethanol, and methanol.[1][2][3][4] For cell culture experiments, a stock solution is typically prepared in an organic solvent like DMSO and then further diluted in the culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells.[1]
Q2: What are the optimal storage temperatures for long-term stability?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][2][5] The solid powder form of this compound can be stored at -20°C for up to 3 years.[2] When dissolved in a solvent such as DMSO, the solution is stable for up to one year when stored at -80°C.[2] For shorter-term storage, -20°C is suitable for up to one month.[1]
Q3: How should I handle the stock solutions to minimize degradation?
A3: To minimize degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Additionally, this compound is sensitive to light and should be protected from exposure by using amber-colored vials or by wrapping containers with aluminum foil.[1]
Q4: Is this compound sensitive to pH?
A4: Yes, this compound is susceptible to degradation in alkaline conditions (pH > 7). It is more stable in acidic to neutral conditions (pH < 7).[1] Therefore, for experiments in aqueous solutions, it is important to control and maintain an appropriate pH.
Q5: What are the known degradation products of this compound?
A5: this compound can degrade under various conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[6][7][8] Major degradation products identified include monosaccharide B1a, aglycone B1a, 2-epimer B1a, 8,9-Z-B1a, 5-oxo B1a, and various hydroxylated and oxidized forms.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in solution. | Improper storage conditions (temperature, light exposure). | Store stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for short-term (up to 1 month).[1][2] Always protect solutions from light.[1] |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] | |
| Unsuitable solvent. | Use recommended solvents such as DMSO, acetonitrile, ethanol, or methanol.[1][4] | |
| pH instability in aqueous solutions. | Ensure the pH of aqueous solutions is maintained below 7.[1] | |
| Precipitation of the compound upon dilution in aqueous buffer. | Low solubility of this compound in aqueous solutions. | First, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). Then, dilute this stock solution into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and does not affect the experiment. |
| Inconsistent experimental results. | Degradation of stock solution. | Prepare fresh stock solutions periodically. Check for any signs of degradation by analytical methods like HPLC if possible. |
| Inaccurate initial concentration. | Ensure the compound is completely dissolved in the solvent. Gentle warming (not exceeding 40°C) and sonication can aid dissolution.[1][2] |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [2] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [2] |
| Stock Solution | Acetonitrile | -20°C | Stable | [5] |
| Stock Solution | Not specified | -80°C | Up to 6 months (long-term) | [1] |
| Stock Solution | Not specified | -20°C | Up to 1 month (short-term) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, light-protected microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, acetonitrile, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution.[1][2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated stability-indicating HPLC method.[6][9]
-
Chromatographic System:
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1.6 mL/min.[6]
-
A gradient elution program should be established to achieve sufficient separation of this compound from its degradation products.
-
-
Detection:
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the stored stock solution samples and the standard solution into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound over time.
-
Quantify the amount of remaining this compound by comparing its peak area to that of the standard solution.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing, storing, and assessing the stability of this compound stock solutions.
Caption: this compound mechanism of action on neuronal signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Parasite | Antibiotic | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hpc-standards.com [hpc-standards.com]
- 6. tandfonline.com [tandfonline.com]
- 7. deepdyve.com [deepdyve.com]
- 8. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Degradation of Avermectin B1a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pH-dependent degradation of avermectin B1a in aqueous buffers.
Summary of pH-Dependent Degradation of this compound
This compound is known to be susceptible to degradation in both acidic and alkaline aqueous environments. The degradation pathway and the resulting products are highly dependent on the pH of the solution. Under acidic conditions, the primary degradation route is the hydrolysis of the glycosidic bond, leading to the formation of the monosaccharide and aglycone derivatives of this compound.[1] In contrast, alkaline conditions tend to cause epimerization, resulting in the formation of stereoisomers such as 2-epi-avermectin B1a and the regioisomer Δ2,3-avermectin B1a.[1][2] It is crucial to control the pH of aqueous solutions containing this compound to ensure its stability and the integrity of experimental results.
Quantitative Data: pH-Dependent Degradation of Ivermectin (this compound analogue)
| pH | Half-life (days) |
| 3.0 | 48.13 |
| 4.0 | 41.25 |
| 6.8 | 32.08 |
| 7.0 | 28.88 |
| 8.0 | 9.63 |
| 9.0 | 5.16 |
Data from a study on ivermectin degradation in tropical soils.
Experimental Protocols
Preparation of Aqueous Buffers for Stability Studies
Consistent and accurate buffer preparation is critical for studying pH-dependent degradation. Citrate-phosphate and phosphate buffers are commonly used for this purpose.
a. Citrate-Phosphate Buffer (McIlvaine Buffer) - pH Range 3-8
-
Stock Solutions:
-
0.1 M Citric Acid (21.01 g of citric acid monohydrate per 1 L of deionized water)
-
0.2 M Dibasic Sodium Phosphate (28.4 g of anhydrous Na₂HPO₄ or 71.6 g of Na₂HPO₄·12H₂O per 1 L of deionized water)
-
-
Preparation:
-
Prepare the stock solutions of citric acid and dibasic sodium phosphate.
-
To prepare a buffer of a specific pH, mix the stock solutions in the ratios indicated in standard buffer tables. For example, to prepare a pH 5.0 buffer, you would mix specific volumes of the two stock solutions.[3]
-
Verify the final pH of the buffer solution using a calibrated pH meter and adjust as necessary with small additions of the acidic or basic stock solution.
-
b. Phosphate Buffer - pH Range 5.8-8.0
-
Stock Solutions:
-
0.2 M Monobasic Sodium Phosphate (27.6 g of NaH₂PO₄·H₂O per 1 L of deionized water)
-
0.2 M Dibasic Sodium Phosphate (28.4 g of anhydrous Na₂HPO₄ or 71.6 g of Na₂HPO₄·12H₂O per 1 L of deionized water)
-
-
Preparation:
-
Prepare the stock solutions of monobasic and dibasic sodium phosphate.
-
Mix the stock solutions in the appropriate ratios to achieve the desired pH. For example, to prepare a 0.2 M phosphate buffer at pH 7.4, combine 19 mL of the 0.2 M monobasic sodium phosphate solution with 81 mL of the 0.2 M dibasic sodium phosphate solution and dilute to a final volume of 200 mL with deionized water.[4]
-
Confirm the pH with a calibrated pH meter and adjust if necessary.
-
Protocol for pH-Dependent Degradation Study
This protocol outlines the steps to assess the stability of this compound at different pH values.
-
Prepare a stock solution of this compound in an organic solvent in which it is stable and soluble, such as acetonitrile or methanol.
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7, 9).
-
Initiate the degradation study:
-
For each pH value, add a small, precise volume of the this compound stock solution to a known volume of the corresponding buffer to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the degradation kinetics.
-
Incubate the solutions at a constant, controlled temperature (e.g., 25°C, 37°C, or 50°C) and protect them from light, as avermectins are also known to be light-sensitive.
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis:
-
Immediately analyze the collected samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
If necessary, neutralize the pH of the aliquot before injection into the HPLC system to prevent on-column degradation.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the order of the degradation reaction (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t₁/₂) for each pH.
-
HPLC Method for this compound Analysis
A stability-indicating HPLC method is essential to separate the intact this compound from its degradation products.
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water is often employed. The exact ratio can be optimized to achieve good separation. For example, a mobile phase of acetonitrile:methanol:water (53:35:12, v/v/v) has been used successfully.[5]
-
Detection: UV detection at approximately 245 nm is a common method for quantifying this compound.[6]
-
Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.
-
Injection Volume: A standard injection volume is 20 µL.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound at all pH values | 1. High incubation temperature.2. Exposure to light.3. Instability in the organic stock solution. | 1. Lower the incubation temperature to slow down the degradation rate.2. Ensure all solutions are protected from light by using amber vials or covering containers with aluminum foil.3. Prepare a fresh stock solution and store it at a low temperature (e.g., -20°C) when not in use. |
| Inconsistent or non-reproducible results | 1. Inaccurate buffer preparation leading to pH variability.2. Fluctuation in incubation temperature.3. Inconsistent sample handling and analysis times. | 1. Carefully prepare and verify the pH of all buffer solutions using a calibrated pH meter.2. Use a temperature-controlled incubator or water bath.3. Standardize the timing of sample collection and analysis. If immediate analysis is not possible, store samples under conditions that minimize further degradation (e.g., freezing). |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase composition.2. Column degradation.3. Sample matrix effects. | 1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvents and water).2. Use a new or thoroughly cleaned HPLC column.3. Consider a sample clean-up step (e.g., solid-phase extraction) before HPLC analysis, especially if the buffer components interfere with the chromatography. |
| Appearance of unexpected peaks in the chromatogram | Formation of multiple degradation products. | This is expected in a degradation study. Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks and elucidate the structures of the degradation products. This can help confirm the degradation pathway at different pH values. |
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable?
A1: Based on data from the closely related compound ivermectin, this compound is expected to be most stable in the neutral to slightly acidic pH range (around pH 6-7). Stability decreases significantly in both strongly acidic and alkaline conditions.
Q2: What are the primary degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the main degradation pathway is the hydrolysis of the glycosidic linkage, resulting in the formation of this compound monosaccharide and the corresponding aglycone.[1]
Q3: What are the primary degradation products of this compound under alkaline conditions?
A3: In alkaline solutions, this compound is prone to epimerization, leading to the formation of isomers such as 2-epi-avermectin B1a and the Δ2,3-avermectin B1a regioisomer.[1][2]
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Work with solutions at a pH as close to neutral as possible.
-
Maintain low temperatures for storage and during experiments where degradation is not the subject of study.
-
Protect all solutions from light.
-
Prepare fresh solutions and use them promptly.
-
For long-term storage, keep this compound as a solid or in a stable organic stock solution at low temperatures.
Q5: Is it necessary to use a stability-indicating HPLC method?
A5: Yes, it is crucial to use a stability-indicating method. This type of method can separate the intact drug from its degradation products, ensuring that the decrease in the parent drug concentration is accurately measured and not masked by co-eluting degradants.
Visualizations
Caption: Experimental workflow for studying the pH-dependent degradation of this compound.
Caption: pH-dependent degradation pathways of this compound.
References
minimizing non-specific binding of avermectin B1a in receptor assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize non-specific binding (NSB) in avermectin B1a receptor assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound in receptor assays?
This compound primarily targets glutamate-gated chloride channels (GluCls) in invertebrates, which is the basis for its anthelmintic and insecticidal properties.[1][2][3] It can also interact with GABA-A receptors in mammals, although its affinity and mechanism of action can differ.[4]
Q2: What causes high non-specific binding in my this compound receptor assay?
High non-specific binding (NSB) can arise from several factors:
-
Radioligand sticking to assay components: The radiolabeled this compound may adhere to microplates, filter mats, and pipette tips.
-
Binding to non-receptor proteins: The ligand may bind to abundant membrane proteins other than the target receptor.
-
Inappropriate buffer composition: Incorrect pH, ionic strength, or lack of blocking agents can promote NSB.
-
Issues with membrane preparation: Poor quality membrane preparations can expose surfaces that contribute to NSB.
-
Excessive radioligand concentration: Using a concentration of radioligand that is too high can lead to increased NSB.[5]
Q3: How can I determine the level of non-specific binding in my assay?
Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor that has high affinity for the target receptor. This competitor will displace the radioligand from the specific receptor sites, leaving only the non-specifically bound radioligand to be measured. The value for non-specific binding is then subtracted from the total binding to yield the specific binding.[6]
Q4: What are the ideal characteristics of a good receptor binding assay for this compound?
A well-optimized assay should exhibit:
-
Low non-specific binding (NSB): Ideally, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand.[5]
-
Saturable binding: As the concentration of the radioligand increases, the specific binding should plateau, indicating a finite number of receptors.
-
High signal-to-noise ratio: The specific binding signal should be significantly higher than the background noise.
-
Reproducibility: The assay should yield consistent results between experiments.[5]
Troubleshooting Guide
This section addresses common issues encountered during this compound receptor assays and provides potential solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | 1. Inadequate blocking of non-specific sites. 2. Radioligand concentration is too high. 3. Insufficient washing. 4. Problems with the filter plates or membrane preparation. | 1. Optimize Blocking Agent: Experiment with different blocking agents such as Bovine Serum Albumin (BSA) or casein at various concentrations (see Table 1). 2. Reduce Radioligand Concentration: Use a radioligand concentration at or below the Kd value for the receptor.[5] 3. Improve Washing Steps: Increase the number of washes with ice-cold wash buffer. Ensure the wash buffer composition is optimized. 4. Pre-treat Filters: Pre-soak filter plates with a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[6] |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand. 3. Incorrect incubation time or temperature. 4. Inappropriate buffer pH or ionic strength. | 1. Increase Receptor Concentration: Use a larger amount of membrane protein in the assay.[6] 2. Check Radioligand Quality: Use a fresh batch of radioligand and store it properly. 3. Optimize Incubation Conditions: Determine the optimal incubation time and temperature to reach binding equilibrium. 4. Verify Buffer Composition: Ensure the assay buffer has the correct pH and ionic strength for optimal receptor binding. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Inhomogeneous membrane suspension. 3. Temperature fluctuations during incubation. 4. Incomplete washing. | 1. Use Calibrated Pipettes: Ensure accurate and consistent dispensing of all reagents. 2. Thoroughly Mix Membranes: Vortex the membrane preparation before aliquoting to ensure a uniform suspension. 3. Maintain Consistent Temperature: Use a temperature-controlled incubator and allow plates to equilibrate. 4. Standardize Washing Procedure: Use an automated cell harvester for consistent washing if available. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact non-specific binding. The following table provides a general comparison of commonly used blocking agents. The optimal choice for an this compound assay should be determined empirically.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | - Single purified protein.[7] - Generally good for reducing background noise. - Recommended for assays with phospho-specific antibodies.[7][8] | - Can be more expensive than other options.[8] - Some antibodies may cross-react with BSA.[8] |
| Non-fat Dry Milk | 1 - 5% | - Inexpensive and readily available.[8] - Contains a mixture of proteins (including casein) that can be very effective at blocking.[8] | - Contains phosphoproteins (casein) and biotin, which can interfere with certain detection methods.[8] - Composition can vary between batches. |
| Casein | 0.1 - 3% | - A major component of non-fat dry milk, often more effective than BSA.[9][10] - Blocks NSB through protein-plastic interactions.[9] | - Can contain bacterial contaminants that may interfere with some assays.[11] - Not suitable for use with avidin-biotin detection systems.[11] |
| Fish Gelatin | 0.1 - 1% | - Low cross-reactivity with mammalian antibodies. - Effective for both nitrocellulose and PVDF membranes.[8] | - May be less effective than BSA or milk in some situations.[8] - Availability can be a limiting factor.[8] |
| Synthetic Blockers (e.g., PVP, PEG) | Varies | - Protein-free, useful for assays where protein-based blockers cause interference.[8] - Can be customized for specific assays. | - Can be more expensive. - May require more optimization.[8] |
Experimental Protocols
Radioligand Binding Assay for this compound (Adapted from a General Protocol)
This protocol provides a general framework for a filtration-based radioligand binding assay using a radiolabeled this compound analog (e.g., [³H]-ivermectin) and membrane preparations expressing the target receptor (e.g., glutamate-gated chloride channels).
1. Membrane Preparation: a. Homogenize tissue or cells expressing the receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris. c. Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C). d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[6]
2. Assay Procedure: a. On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6] b. In a 96-well plate, add the following to each well in a final volume of 250 µL:
- 150 µL of membrane preparation (e.g., 50 - 120 µg protein for tissue).
- 50 µL of competing test compound (for competition assays) or buffer.
- 50 µL of radiolabeled this compound solution. c. To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor. d. Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
3. Filtration and Detection: a. Stop the incubation by rapid vacuum filtration onto filter mats (e.g., GF/C filters pre-soaked in 0.3% PEI) using a 96-well cell harvester.[6] b. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters (e.g., for 30 minutes at 50°C).[6] d. Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[6]
4. Data Analysis: a. Subtract the non-specific binding counts from the total binding counts to obtain the specific binding. b. For competition assays, plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value.[6]
Visualizations
Signaling Pathway of this compound at Glutamate-Gated Chloride Channels
Caption: this compound signaling at the glutamate-gated chloride channel.
Experimental Workflow for this compound Radioligand Binding Assay
Caption: Workflow for an this compound radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Avermectin B1a in Bovine Milk
For researchers, scientists, and drug development professionals, the accurate quantification of veterinary drug residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a detailed comparison of two common analytical methods for the validation of avermectin B1a in bovine milk: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from various scientific studies and offers insights into the performance and experimental protocols of each technique.
Performance Comparison
The choice of analytical method often depends on the specific requirements of the study, including sensitivity, selectivity, and available instrumentation. Below is a summary of key performance parameters for HPLC-FD and LC-MS/MS methods for this compound analysis in bovine milk.
| Performance Parameter | HPLC-Fluorescence Detection | LC-MS/MS |
| Linearity (R²) | >0.99[1] | >0.9720 - 0.9992[2][3] |
| Limit of Detection (LOD) | 1.1 - 4.5 µg/L[1] | 0.02 - 1.13 µg/kg[4][5] |
| Limit of Quantification (LOQ) | 5 µg/L[6] | 0.07 - 2.83 µg/kg[5] |
| Recovery (%) | 73.5 - 83%[1] | 62 - 110%[1][2] |
| Precision (RSD %) | <20%[1] | <14%[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the typical experimental workflows for both HPLC-FD and LC-MS/MS.
Sample Preparation: A Common Starting Point
Both methods generally begin with a similar sample preparation process to extract this compound from the milk matrix.
-
Extraction: A specific volume of milk is mixed with an organic solvent, typically acetonitrile, to precipitate proteins and extract the analyte.[1][2][6]
-
Centrifugation: The mixture is centrifuged to separate the liquid extract from the solid milk components.[1][6]
-
Clean-up: The supernatant is then subjected to a clean-up step, often using solid-phase extraction (SPE) with a C18 cartridge, to remove interfering substances.[1][7]
Method 1: HPLC with Fluorescence Detection (HPLC-FD)
This method requires a derivatization step to make the this compound molecule fluorescent, allowing for its detection.
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-FD analysis of this compound in bovine milk.
Detailed Protocol:
-
Derivatization: The dried extract from the clean-up step is reconstituted and reacted with a derivatizing agent, such as trifluoroacetic anhydride (TFAA) in the presence of a catalyst like N-methylimidazole, to form a fluorescent derivative.[1]
-
HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column.[1] The mobile phase typically consists of a mixture of acetonitrile, methanol, and water.[8]
-
Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector set at appropriate excitation and emission wavelengths.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity without the need for a derivatization step.
Experimental Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis of this compound in bovine milk.
Detailed Protocol:
-
Extraction and Evaporation: After the initial extraction with acetonitrile and centrifugation, the supernatant is often evaporated to dryness under a stream of nitrogen.[2][9]
-
Reconstitution: The residue is then reconstituted in a suitable solvent, typically the mobile phase, before injection into the LC-MS/MS system.
-
LC Separation: The sample is injected into a liquid chromatograph, usually with a C18 column, for separation of this compound from other components. The mobile phase is often a gradient of acetonitrile and water with additives like formic acid or ammonium formate.[10]
-
MS/MS Detection: The analyte is detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3] This involves selecting the precursor ion of this compound and then monitoring for specific product ions, providing high selectivity and sensitivity.[3][10]
Conclusion
Both HPLC-FD and LC-MS/MS are viable methods for the determination of this compound in bovine milk. The choice between the two will depend on the specific needs of the laboratory. While HPLC-FD is a more accessible technique, it requires a derivatization step and may have higher limits of detection.[1] LC-MS/MS, on the other hand, offers superior sensitivity and selectivity, allowing for the detection of lower residue levels without derivatization, making it a preferred method for confirmatory analysis and studies requiring high accuracy.[2][4][9] The validation data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their analytical challenges.
References
- 1. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 2. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. scielo.br [scielo.br]
- 9. "Rapid confirmatory analysis of avermectin residues in milk by liquid c" by N. Ozdemir and T. Kahraman [jfda-online.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Avermectin B1a and Ivermectin Efficacy Against Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a and its semi-synthetic derivative, ivermectin, are potent macrocyclic lactones widely utilized in the control of a broad spectrum of parasitic nematodes and arthropods in both veterinary and human medicine. This compound is a natural fermentation product of the soil actinomycete Streptomyces avermitilis. Ivermectin is chemically known as 22,23-dihydrothis compound and is synthesized by the reduction of the 22-23 double bond of this compound. This structural modification enhances its activity and broadens its antiparasitic spectrum. This guide provides a comprehensive comparison of the efficacy of this compound and ivermectin against various parasites, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and ivermectin exert their antiparasitic effects through the same primary mechanism of action. They are selective, high-affinity agonists of glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] Binding of these compounds to GluCls leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[1] This hyperpolarization results in the paralysis and subsequent death of the parasite.[1] Mammals are largely unaffected by therapeutic doses of these compounds because they lack glutamate-gated chloride channels, and ivermectin has a low affinity for mammalian ligand-gated chloride channels and does not readily cross the blood-brain barrier.[1]
Mechanism of action for this compound and Ivermectin.
Quantitative Comparison of Efficacy
The following tables summarize the in vivo efficacy of this compound and ivermectin against various nematode parasites in cattle, as determined by controlled experimental studies. The data is presented as the percentage reduction in worm burden compared to untreated control groups.
In Vivo Efficacy in Cattle
Table 1: Efficacy of this compound (Oral Administration) in Calves [3]
| Parasite Species | Dosage (µg/kg) | % Reduction |
| Haemonchus contortus | 50 | 98.6 |
| Ostertagia ostertagi | 50 | 98.6 |
| Trichostrongylus axei | 50 | 98.6 |
| Trichostrongylus colubriformis | 50 | 98.6 |
| Cooperia oncophora | 50 | 98.6 |
| Cooperia punctata | 50 | 98.6 |
| Oesophagostomum radiatum | 50 | 98.6 |
Table 2: Efficacy of this compound (Oral and Injectable Formulations) in Calves [4]
| Parasite Species | Formulation | Dosage (µg/kg) | % Efficacy |
| Dictyocaulus viviparus | Oral (C-076) | 50 | ~100 |
| Ostertagia ostertagi | Oral (C-076) | 50 | ~100 |
| Trichostrongylus axei | Oral (C-076) | 50 | ~100 |
| Trichostrongylus colubriformis | Oral (C-076) | 50 | ~100 |
| Oesophagostomum radiatum | Oral (C-076) | 50 | ~100 |
| Cooperia punctata | Oral (C-076) | 100 | 97 |
| Dictyocaulus viviparus | Injectable (MK-933) | 100 | ~100 |
| Ostertagia ostertagi | Injectable (MK-933) | 100 | ~100 |
| Haemonchus placei | Injectable (MK-933) | 100 | ~100 |
| Trichostrongylus axei | Injectable (MK-933) | 100 | ~100 |
| Cooperia oncophora | Injectable (MK-933) | 200 | 80 |
Table 3: Efficacy of Ivermectin (Subcutaneous Injection) in Calves [1][5]
| Parasite Species | Dosage (µg/kg) | % Reduction |
| Ostertagia ostertagi (adult) | 200 | 99 |
| Ostertagia ostertagi (L4 larvae) | 200 | All removed |
| Trichostrongylus axei (adult) | 200 | All removed |
| Dictyocaulus viviparus | 200 | 100 |
| Overall Gastrointestinal Helminths | 200 | 99.7 |
Experimental Protocols
In Vivo Efficacy Determination in Cattle (Controlled Study)
The data presented in the tables above were generated using controlled experimental studies. The general methodology for these types of studies is as follows:
-
Animal Selection: Calves of a specific age and weight range are selected and confirmed to be free of existing parasitic infections or are artificially infected with known quantities of infective parasite larvae.
-
Acclimation and Allocation: The animals are acclimated to the study conditions and then randomly allocated to treatment and control groups.
-
Treatment Administration: The treatment group receives the anthelmintic (this compound or ivermectin) at a specified dosage and route of administration (e.g., orally or by subcutaneous injection). The control group receives a placebo or no treatment.
-
Post-Treatment Period: The animals are housed in a controlled environment to prevent reinfection and are monitored for a specific period (e.g., 7-14 days).
-
Necropsy and Worm Burden Enumeration: At the end of the post-treatment period, the animals are euthanized, and their gastrointestinal tracts and other relevant organs are examined. The adult and larval stages of the parasites are collected, identified, and counted.
-
Efficacy Calculation: The efficacy of the treatment is calculated by comparing the mean worm burden of the treated group to that of the control group using the formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Workflow for in vivo efficacy determination.
In Vitro Larval Migration Inhibition (LMI) Assay
The LMI assay is a common in vitro method to assess the anthelmintic activity of compounds by measuring their effect on the motility of infective third-stage (L3) larvae.
-
Larval Preparation: Infective L3 larvae of the target parasite are obtained from fecal cultures.
-
Incubation: A known number of larvae are incubated in a multi-well plate containing culture medium and various concentrations of the test compound (this compound or ivermectin). Control wells contain larvae in the medium with and without the solvent used to dissolve the compound. The plates are incubated under controlled conditions (e.g., 37°C and 5% CO2) for a specific period (e.g., 48 hours).
-
Migration: After incubation, the larvae are transferred to a migration apparatus, which typically consists of a chamber with a fine mesh screen (e.g., 25 µm). The apparatus is placed in a collection plate.
-
Enumeration: Larvae with sufficient motility will migrate through the mesh into the collection plate. After a set migration period (e.g., 2 hours), the number of larvae that have successfully migrated is counted.
-
Data Analysis: The percentage of migration inhibition is calculated for each concentration of the test compound relative to the control. This data can be used to determine the EC50 (half-maximal effective concentration) value.
Workflow for the Larval Migration Inhibition (LMI) Assay.
Conclusion
Both this compound and its derivative, ivermectin, demonstrate exceptional efficacy against a wide range of parasitic nematodes. The available in vivo data from controlled studies in cattle indicate that both compounds achieve high percentage reductions in worm burdens at low dosages. Ivermectin, being a chemically modified version of this compound, has become the more widely used compound in commercial formulations, likely due to its enhanced and broadened spectrum of activity. The provided experimental protocols offer standardized methodologies for the continued evaluation and comparison of these and other novel anthelmintic compounds. Further direct comparative in vitro studies would be beneficial to provide a more granular understanding of the relative potencies of these two closely related and highly effective antiparasitic agents.
References
- 1. Anthelmintic activities of ivermectin against gastrointestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthelmintic activities of B1a fraction of avermectin against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound for treatment of experimentally induced nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin: controlled test of anthelmintic activity in dairy calves with emphasis on Dictyocaulus viviparus - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of avermectin B1a antibodies with other avermectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Avermectin B1a antibodies with other structurally related avermectins. Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for residue monitoring and pharmacokinetic studies. The following sections present quantitative cross-reactivity data, detailed experimental protocols for its determination, and logical diagrams to illustrate the underlying principles and workflows.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to non-target antigens. In the context of this compound immunoassays, it is essential to determine the extent to which the antibody binds to other avermectins, which may be present as related compounds, metabolites, or contaminants. This data is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA).
The cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing Avermectin) x 100
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
The following tables summarize the cross-reactivity of monoclonal antibodies raised against Abamectin (a mixture containing at least 80% this compound and not more than 20% Avermectin B1b) with various other avermectins.[1]
Table 1: Cross-Reactivity Data from a Commercial ELISA Kit
| Competing Avermectin | Cross-Reactivity (%) |
| Abamectin | 100 |
| Ivermectin | 75 |
| Doramectin | 33 |
| Eprinomectin | 100 |
Data sourced from a commercial Abamectin ELISA kit.[2]
Table 2: Cross-Reactivity Data from a Research Study
| Competing Avermectin | IC50 (ng/mL) | Calculated Cross-Reactivity (%) |
| Abamectin | 3.05 | 100 |
| Ivermectin | 13.10 | 23.3 |
| Eprinomectin | 38.96 | 7.8 |
| Doramectin | 61.00 | 5.0 |
| Emamectin benzoate | 14.38 | 21.2 |
Data derived from a study developing a broad-selective ELISA for avermectins.[3]
Experimental Protocols
The determination of antibody cross-reactivity is predominantly performed using a competitive ELISA. Below is a detailed methodology for this key experiment.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an this compound antibody with other avermectins.
1. Reagents and Materials:
-
High-binding 96-well microtiter plates
-
This compound antibody (primary antibody)
-
Coating antigen (e.g., this compound conjugated to a carrier protein like OVA or BSA)
-
Standards: this compound and other avermectins to be tested (e.g., Ivermectin, Doramectin, Eprinomectin, Emamectin)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Experimental Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with washing buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the competing avermectins in assay buffer.
-
Add 50 µL of the standard or competing avermectin solution to the appropriate wells.
-
Add 50 µL of the diluted this compound primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with washing buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with washing buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound and each of the competing avermectins from their respective inhibition curves.
-
Calculate the cross-reactivity for each competing avermectin using the formula mentioned previously.
Visualizations
The following diagrams illustrate the experimental workflow for determining cross-reactivity and the principle of antibody cross-reactivity.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Principle of this compound antibody cross-reactivity with other avermectins.
References
A Comparative Analysis of Avermectin B1a and Emamectin Benzoate: Efficacy and Mechanism of Action in Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related insecticides, Avermectin B1a and Emamectin Benzoate, widely used in pest management. This compound is the primary component of the commercial insecticide Abamectin, while Emamectin Benzoate is a semi-synthetic derivative of Avermectin B1. This document synthesizes experimental data to evaluate their relative performance in terms of toxicity, speed of action, and residual activity against key insect pests. Detailed experimental protocols and a visualization of their shared mechanism of action are also provided to support further research and development.
Executive Summary
Both this compound and Emamectin Benzoate are potent neurotoxins that act on the insect nervous system. They are allosteric modulators of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels, leading to paralysis and death of the target insect.[1][2] Experimental data consistently demonstrates that Emamectin Benzoate exhibits significantly higher potency against many lepidopteran pests compared to this compound (Abamectin).[3][4][5] This increased efficacy is reflected in lower lethal concentrations (LC50) and, in some cases, a faster speed of kill. Both compounds exhibit translaminar movement within plant tissues, contributing to their residual activity.[4][6] However, Emamectin Benzoate is generally reported to have a longer residual effect.[3]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the comparative toxicity of this compound (a major component of Abamectin) and Emamectin Benzoate against various insect species. It is important to note that direct side-by-side comparisons in the literature are limited, and experimental conditions can vary.
Table 1: Comparative Lethal Concentration (LC50) Values
| Insect Species | Active Ingredient | LC50 | Exposure Time | Bioassay Method | Reference |
| Spodoptera litura | Emamectin Benzoate | 0.007% | 12 hours | Leaf Dip | [7] |
| Abamectin | - | 12 hours | Leaf Dip | [7] | |
| Emamectin Benzoate | 0.002% | 24 hours | Leaf Dip | [7] | |
| Abamectin | 0.02% | 24 hours | Leaf Dip | [7] | |
| Spodoptera exigua | Emamectin Benzoate | 0.005 mg/L | 48-72 hours | Leaf Disc | [8] |
| Abamectin (qualitative) | Less potent | - | - | [5] | |
| Heliothis virescens | Emamectin Benzoate | More potent | - | - | [4] |
| Abamectin (qualitative) | - | - | - | [4] | |
| Plutella xylostella | Emamectin Benzoate | 0.173 mg/L | 72 hours | Leaf Dip | [9] |
| Abamectin (qualitative) | Less potent | - | - | [5] | |
| Liriomyza huidobrensis | Emamectin Benzoate | Inactive at 0.002 mg AI/L | - | - | [1] |
| Abamectin | Potent at 0.002 mg AI/L | - | - | [1] |
Table 2: Comparative Speed of Kill (LT50)
| Insect Species | Active Ingredient | LT50 (hours) | Concentration | Bioassay Method | Reference |
| Spodoptera exigua | Emamectin Benzoate | > Cypermethrin & Chlorpyrifos | LC50 | Leaf Disc | [10] |
| Abamectin | Not available | - | - | - |
Table 3: Comparative Residual Activity
| Crop | Active Ingredient | Duration of Efficacy | Target Pest | Reference |
| Cotton | Emamectin Benzoate | >50% mortality up to 11 days | Helicoverpa armigera | [11] |
| Abamectin | Shorter residual activity (qualitative) | - | [3] | |
| General | Emamectin Benzoate | Longer residual activity (qualitative) | Lepidopteran pests | [3] |
| Abamectin | Shorter residual activity (qualitative) | - | [3] |
Mechanism of Action: Signaling Pathway
Both this compound and Emamectin Benzoate target glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of insects.[12] Their binding to these channels is allosteric, meaning they bind to a site on the receptor different from the neurotransmitter binding site. This binding locks the channel in an open state, leading to a continuous influx of chloride ions into the cell. The increased intracellular chloride concentration hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli. This disruption of nerve signal transmission results in irreversible paralysis and subsequent death of the insect.[7]
Caption: Mechanism of action for this compound and Emamectin Benzoate.
Experimental Protocols
The data presented in this guide are primarily derived from laboratory bioassays designed to determine the toxicity of insecticides to target pests. A general workflow for such an experiment is outlined below.
Caption: Generalized workflow for an insecticide bioassay.
Detailed Methodologies:
-
Insect Rearing: Test insects are reared in the laboratory under controlled conditions of temperature, humidity, and photoperiod to ensure a uniform population of a specific age and developmental stage for the bioassays.
-
Insecticide Preparation: Stock solutions of this compound and Emamectin Benzoate are prepared in an appropriate solvent. A series of dilutions are then made to create a range of concentrations to be tested.
-
Bioassay Methods:
-
Leaf Dip/Disc Method: Plant leaves or leaf discs are dipped into the insecticide solutions for a set period, allowed to air dry, and then infested with the test insects. This method assesses both contact and ingestion toxicity.[7]
-
Diet Incorporation Method: The insecticide is mixed directly into the artificial diet of the insects. This method primarily evaluates toxicity through ingestion.
-
Topical Application: A micro-syringe is used to apply a precise dose of the insecticide directly onto the dorsal thorax of the insect. This method is used to determine the lethal dose (LD50).
-
-
Exposure and Observation: Treated insects are maintained under controlled conditions. Mortality is typically assessed at predetermined time intervals (e.g., 12, 24, 48, 72 hours).
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 or LD50 values, which is the concentration or dose that is lethal to 50% of the test population.
Conclusion
Emamectin Benzoate is a more potent derivative of this compound, exhibiting superior efficacy against a wide range of lepidopteran pests. This is evidenced by its lower LC50 values in comparative studies. While both insecticides share the same primary mode of action, the structural modifications in Emamectin Benzoate likely lead to a higher binding affinity for the target glutamate-gated and GABA-gated chloride channels in susceptible insects. The choice between these two insecticides may depend on the target pest, the required speed of action, and the desired duration of residual control. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the ongoing development of effective and sustainable pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. awiner.com [awiner.com]
- 4. cotton.org [cotton.org]
- 5. Emamectin benzoate or abamectin, which insecticidal effect is better? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. Comparative Analysis of Emamectin Benzoate and Abamectin for Pest Control Efficacy [cnagrochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella [frontiersin.org]
- 10. zsp.com.pk [zsp.com.pk]
- 11. chemijournal.com [chemijournal.com]
- 12. The Effect of Abamectin on Locusta Migratoria Neurosecretory Cells and Mid Gut, Using Ultrastructure Examination, Oxidative Stress Study, and In-Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Avermectin B1a: A Contender in Microtubule Stabilization for Cancer Therapy
A Comparative Analysis of Avermectin B1a Against Established Microtubule-Stabilizing Agents, Paclitaxel and Docetaxel.
For Immediate Release
Researchers in oncology and drug development are continually seeking novel compounds that can effectively target cancer cells while minimizing side effects. One such area of focus is the disruption of microtubule dynamics, a critical process for cell division, making it an attractive target for anticancer therapies. This guide provides a comprehensive comparison of this compound, a macrocyclic lactone, with the well-established microtubule-stabilizing agents paclitaxel and docetaxel. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent.
Mechanism of Action: Stabilizing the Cellular Scaffolding
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division. Microtubule-stabilizing agents bind to tubulin, promoting its polymerization and preventing its depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.
This compound has emerged as a compound of interest due to its demonstrated ability to enhance tubulin polymerization, exhibiting a paclitaxel-like effect.[1][2] Molecular docking studies suggest that this compound and its analogue ivermectin can bind to the β-tubulin subunit, in a region that may overlap with the known binding site of paclitaxel.
Paclitaxel and Docetaxel , both members of the taxane family, are widely used chemotherapeutic drugs that bind to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its disassembly. This action effectively halts the cell cycle at the G2/M transition and triggers apoptotic cell death.[3]
Comparative Efficacy: A Quantitative Look
The following tables summarize the available quantitative data for this compound, paclitaxel, and docetaxel, providing a basis for comparing their potency and efficacy in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 | Citation(s) |
| This compound | HCT-116 | Colon Carcinoma | 30 µM | [1][4] |
| Paclitaxel | CHMm | Canine Mammary Gland Tumor | ~0.1-1 µM | [5] |
| MCF-7 | Breast Cancer | 0.01-1 µM | [3] | |
| Docetaxel | SMMC-7721 | Hepatocellular Carcinoma | 5 x 10⁻¹⁰ M | [6] |
| A549 | Non-small-cell Lung Cancer | Not specified | [7] | |
| H1299 | Non-small-cell Lung Cancer | Not specified | [7] | |
| H460 | Lung Cancer | 1.41 µM (2D), 76.27 µM (3D) | [8] | |
| A549 | Lung Cancer | 1.94 µM (2D), 118.11 µM (3D) | [8] | |
| H1650 | Lung Cancer | 2.70 µM (2D), 81.85 µM (3D) | [8] | |
| PC3 | Prostate Cancer | 7.21 nM (sensitive), 225 nM (resistant) | [9] | |
| 22rv1 | Prostate Cancer | 1.26 nM (sensitive), 43.85 nM (resistant) | [9] | |
| DU145 | Prostate Cancer | 15.17 nM (sensitive), 78.40 nM (resistant) | [9] |
Table 2: In Vitro Tubulin Polymerization
This table compares the ability of the compounds to promote the assembly of tubulin into microtubules in a cell-free system. A direct EC50 value for this compound is not yet available in the reviewed literature.
| Compound | Parameter | Value | Citation(s) |
| This compound | Promotes Polymerization at | 30 µM | [1][4] |
| Paclitaxel | EC50 (Yeast Tubulin) | 1.1 µM | [10] |
| Docetaxel | EC50 (Yeast Tubulin) | 0.36 µM | [10] |
Effects on Cell Cycle and Apoptosis
Microtubule-stabilizing agents are known to induce cell cycle arrest, primarily in the G2/M phase, which is a hallmark of their mechanism of action.
-
This compound: Studies have shown that this compound induces apoptosis in HCT-116 colon cancer cells.[1][4] At a concentration of 30 µM, it led to an apoptotic rate of 39.83% after 24 hours.[1][4] The effect of this compound on the cell cycle appears to be cell-line dependent, with some studies on the related compound ivermectin showing arrest at the G0/G1 or S phase.[5][11] Further research is needed to fully elucidate the specific effects of this compound on the cell cycle in various cancer types.
-
Paclitaxel and Docetaxel: It is well-established that both paclitaxel and docetaxel cause a potent G2/M phase cell cycle arrest.[5][6] This arrest is a direct consequence of the stabilization of the mitotic spindle, which prevents the proper segregation of chromosomes and progression into anaphase.[10][12] Prolonged arrest at this stage triggers the apoptotic cascade.[5][3]
Signaling Pathways
The induction of apoptosis by these microtubule-stabilizing agents is mediated by complex signaling pathways.
This compound Signaling
Avermectin B1 has been shown to induce autophagy in osteosarcoma cells through the activation of the AMPK/ULK1 pathway. The related compound, ivermectin, has been found to inhibit the Wnt/β-catenin signaling pathway by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).
This compound Signaling Pathways
Paclitaxel/Docetaxel Signaling
Paclitaxel and docetaxel trigger apoptosis through multiple signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are central regulators of cell survival and death.
Paclitaxel/Docetaxel Signaling
Experimental Protocols
To facilitate further research and validation of these compounds, detailed protocols for key in vitro assays are provided below.
Experimental Workflow: Validating a Microtubule-Stabilizing Agent
Experimental Workflow
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 2-4 mg/mL. Keep on ice.
-
Prepare working solutions of test compounds and controls (e.g., DMSO as a negative control) in GTB.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the test compounds or controls to the respective wells.
-
Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately transfer the plate to the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
For stabilizing agents, observe the increase in the rate and extent of polymerization compared to the control. Determine the EC50 value (the concentration that elicits a half-maximal response) if possible.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
Protocol 3: Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat cells with the desired concentrations of test compounds.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a microtubule-stabilizing agent with potential as an anticancer therapeutic. Its ability to promote tubulin polymerization and induce apoptosis in cancer cells places it in the same functional class as established drugs like paclitaxel and docetaxel. However, further research is required to fully validate its potential. Specifically, determining the EC50 for tubulin polymerization and conducting comprehensive cell cycle analysis across a broader range of cancer cell lines will be crucial for a more definitive comparison of its potency and mechanism of action. The exploration of its effects on various signaling pathways also presents an exciting avenue for understanding its complete cellular impact and identifying potential combination therapies. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the evaluation of this compound as a next-generation microtubule-targeting agent.
References
- 1. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ivermectin has New Application in Inhibiting Colorectal Cancer Cell Growth [frontiersin.org]
- 6. Ivermectin binds to Haemonchus contortus tubulins and promotes stability of microtubules [agris.fao.org]
- 7. Analysis of Cell Cycle [cyto.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. williamscancerinstitute.com [williamscancerinstitute.com]
- 11. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
inter-laboratory comparison of avermectin B1a quantification methods
A Comparative Guide to Avermectin B1a Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methodologies for the quantification of this compound, a potent anthelmintic and insecticidal agent. The data and protocols presented are compiled from peer-reviewed studies to assist laboratories in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, precision, and the nature of the sample matrix.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different analytical methods used for the quantification of this compound. The data is extracted from various validation studies.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Sample Matrix |
| qNMR | 0.009 mg/mL[1][2] | 0.029 mg/mL[1][2] | 0.9999[1][2] | 98.86[1][2] | 0.34 (Assay), 0.11 (Stability)[1][2] | Commercial Formulation |
| HPLC-DAD | Not explicitly stated | Not explicitly stated | >0.99 | Not explicitly stated | Not explicitly stated | Bulk Samples[3][4][5] |
| LC-MS/MS | Not explicitly stated | 0.5 µg/kg[6] | Not explicitly stated | 70-120[6] | ≤20[6] | Soil[6] |
| HPLC (UV) | 40 µg/kg | Not explicitly stated | Not explicitly stated | 76-109 | Not explicitly stated | Vegetables[7] |
| HPLC (Fluorescence) | 1 ng/g (0.001 mg/kg)[7] | 2 ng/g (0.002 mg/kg)[7] | Not explicitly stated | 85 (Apples), 88-102 (Wine)[7] | Not explicitly stated | Apples, Wine[7] |
| RP-HPLC (UV) | 0.002 mg/kg[7] | 0.007 mg/kg[7] | Not explicitly stated | 73.4-97.45[7] | 0.91-13.7[7] | Honey[7] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To quantify this compound in commercial products.
-
Instrumentation: ¹H NMR Spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., deuterochloroform).
-
Use a certified internal standard, such as 1-methoxy-4-(2-nitroethyl)benzene (PMN).
-
Prepare a series of calibration standards with varying concentrations of this compound and a fixed concentration of the internal standard.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for all samples.
-
The signal for this compound at 5.56 ppm and the signal for the internal standard (PMN) at 8.14 ppm are used for quantification.[1][2]
-
Integrate the respective signals and calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard.
-
-
Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), stability, and robustness.[1][2]
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
-
Objective: To quantify this compound and related compounds in bulk samples.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Sample Preparation:
-
Validation: The method was validated for linearity, LOD, LOQ, precision, accuracy, and robustness.[3][4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To determine this compound, Avermectin B1b, and 8,9-Z this compound in soil.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Sample Preparation and Extraction:
-
Extract 10 g of soil twice with a 70% (v/v) acetonitrile/water solution by shaking, centrifuging, and filtering.[6]
-
Combine the extracts and remove the organic solvent via rotary evaporation.[6]
-
To the remaining aqueous extract, add acetonitrile and ammonium hydroxide before passing it through a Solid Phase Extraction (SPE) column.[6]
-
Rinse the SPE column with 25% acetonitrile/water and 1% ammonium hydroxide.[6]
-
Elute the analytes with dichloromethane.[6]
-
Remove the dichloromethane by rotary evaporation and dissolve the residue in acetonitrile/water for LC-MS/MS analysis.[6]
-
-
Validation: The method was validated for accuracy and precision, with a defined LOQ of 0.5 µg/kg.[6]
Workflow and Logical Relationships
Inter-Laboratory Comparison (ILC) Workflow for this compound Quantification
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, also known as a proficiency test. Such studies are crucial for assessing the competence of participating laboratories and ensuring the reliability of analytical data across different facilities.
Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.
References
- 1. Quantitative determination and validation of this compound in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and qNMR for the Quality Control of Avermectin B1a Products
For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the quality control of avermectin B1a, a widely used antiparasitic agent.
This compound is the major component of abamectin and is subject to stringent quality control to ensure its efficacy and safety.[1][2] Both HPLC and qNMR are powerful analytical tools for the quantitative analysis of this compound, each with its own set of advantages and limitations. This guide presents a side-by-side comparison of their performance based on experimental data, detailed methodologies, and a visual workflow to aid in selecting the most suitable method for your specific needs.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of HPLC and qNMR for the quantification of this compound, based on data from various validation studies.
Table 1: Performance Characteristics of qNMR for this compound Analysis
| Parameter | Result |
| Linearity (R²) | 0.9999[3][4] |
| Range | 5.08 to 13.58 mg/ml[3][4] |
| Accuracy (Recovery) | 98.86%[3][4] |
| Precision (RSD) | 0.34%[3][4] |
| Intermediate Precision (RSD) | Not explicitly stated, but robustness was high. |
| Stability (RSD) | 0.11%[3][4] |
| Limit of Detection (LOD) | 0.009 mg/ml[3][4] |
| Limit of Quantification (LOQ) | 0.029 mg/ml[3][4] |
Table 2: Performance Characteristics of HPLC for this compound Analysis
| Parameter | Result |
| Linearity (R²) | >0.99[5] |
| Range | 0.80 to 1.20 mg/mL (for Abamectin)[1] |
| Accuracy (RE%) | -2.713 to 1.423[1] |
| Precision (RSD%) | 0.152 to 2.315 (interday)[1] |
| Limit of Detection (LOD) | 0.002 mg/kg (in honey)[6] |
| Limit of Quantification (LOQ) | 0.5 µg/kg (in soil)[7], 0.05 µg/L (in water)[8] |
Studies have shown that there is no significant difference between the assay results obtained by HPLC and qNMR for this compound, indicating that qNMR can be a simple and efficient alternative for its determination in commercial products.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for both qNMR and HPLC analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Internal Standard Selection: Benzene [1-methoxy-4-(2-nitroethyl) (PMN)] is a suitable internal standard.[3][4]
-
Solvent: Deuterochloroform (CDCl₃) is used as the NMR solvent.[3][4]
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample and the internal standard.
-
Dissolve the sample and internal standard in CDCl₃.
-
-
NMR Data Acquisition:
-
Quantification: The quantity of this compound is determined by comparing the integral of its characteristic signal to the integral of the internal standard's signal.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic System: A standard HPLC system with a Diode Array Detector (DAD) is typically used.[1][2]
-
Column: A C18 column (e.g., Phenomenex® Gemini C18, 150 × 4.60 mm, 5 µm) is commonly employed.[1][2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and ultrapure water (e.g., 53:35:12, v/v/v) is an effective mobile phase for abamectin (containing this compound).[1][2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare standard solutions of this compound in methanol at various concentrations to construct a calibration curve.[1]
-
Prepare the sample solution by dissolving the this compound product in methanol.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Methodology Workflow
The following diagram illustrates the general workflow for the quality control of this compound products using both HPLC and qNMR.
Caption: Quality control workflow for this compound using HPLC and qNMR.
Conclusion
Both HPLC and qNMR are robust and reliable methods for the quality control of this compound products.
-
HPLC is a well-established, sensitive, and widely available technique that is excellent for routine quality control and the analysis of complex mixtures. Its high separation capability is a key advantage.[9]
-
qNMR offers a primary analytical method that often does not require a specific reference standard for the analyte, as quantification is based on an internal standard.[3][4] It is a powerful tool for structural confirmation and accurate quantification, especially for pure substances. However, qNMR can be prone to overestimation if impurities have signals that overlap with the analyte's signals.[9] To overcome this, hyphenated techniques like HPLC-qNMR can be employed, combining the separation power of HPLC with the quantitative accuracy of qNMR.[9][10][11]
The choice between HPLC and qNMR will depend on the specific requirements of the analysis, including the availability of instrumentation, the need for a primary method, and the complexity of the sample matrix. For routine analysis where a reference standard is available, HPLC is often the more practical choice. For purity assessment and certification of reference materials, qNMR is an invaluable tool.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Quantitative determination and validation of this compound in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of avermectins by the internal standard recovery correction - high performance liquid chromatography - quantitative Nuclear Magnetic Resonance method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Avermectin B1a Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the genomics of avermectin B1a producing Streptomyces strains. This compound, a potent antiparasitic agent, is a secondary metabolite produced by the soil bacterium Streptomyces avermitilis. Understanding the genomic differences between the wild-type strain and high-producing industrial or genetically engineered strains is crucial for optimizing production and developing novel derivatives. This document summarizes key genomic features, details experimental methodologies, and visualizes the regulatory pathways involved in avermectin biosynthesis.
Genomic Feature Comparison
The following tables summarize the key genomic features of the wild-type Streptomyces avermitilis ATCC 31267 and compare it with genetically modified strains designed for enhanced avermectin production. Due to the proprietary nature of many industrial high-yield strains, a direct, publicly available whole-genome comparison is limited. Therefore, this guide focuses on comparing the wild-type to strains with specific, documented genetic alterations.
Table 1: General Genomic Features of Streptomyces avermitilis ATCC 31267 (Wild-Type)
| Feature | Value | Reference |
| Genome Size | 9,025,608 bp | [1][2][3] |
| GC Content | 70.7% | [1][3] |
| Predicted Protein-Coding Genes | ~7,574 | [1][3] |
| Chromosome Structure | Linear | [4] |
| Avermectin Biosynthetic Gene Cluster (BGC) Size | ~82 kb | [5] |
| Number of Secondary Metabolite BGCs | At least 38 | [6] |
Table 2: Comparison of this compound Production in Wild-Type and Genetically Engineered S. avermitilis Strains
| Strain | Genetic Modification | This compound Titer (relative to Wild-Type) | Key Findings |
| S. avermitilis ATCC 31267 | Wild-Type | 1x (baseline) | Produces a mixture of eight avermectin components.[7] |
| S. avermitilis ΔaveI | Deletion of aveI (a TetR-family regulator) | Increased | AveI represses avermectin production by directly regulating the transcription of the cluster-situated regulator gene aveR and structural genes. |
| S. avermitilis with overexpressed hrdB | Overexpression of the principal sigma factor hrdB in an industrial strain | Up to 1.53x | Engineering hrdB led to mutants with significantly increased this compound production.[3] |
| S. avermitilis Δpks-3, Δolm, Δpte | Deletion of competing polyketide synthase (PKS) gene clusters | Significantly Increased | Removal of competing secondary metabolite pathways redirects precursors towards avermectin biosynthesis.[8] |
| S. avermitilis with engineered aveC and precursor supply genes | Mutation of aveC and overexpression of fadD, fadAB, bicA, and ecaA in an industrial strain | 1.49x increase in B1a titer in the engineered industrial strain. | Engineering the avermectin BGC and precursor pathways significantly boosts B1a production.[9] |
Signaling Pathways and Regulatory Networks
The biosynthesis of avermectin is tightly regulated by a complex network of genes. Understanding these pathways is critical for rational strain improvement.
Regulatory Cascade of Avermectin Biosynthesis
The production of avermectin is controlled by a hierarchical regulatory cascade involving several key transcriptional regulators. The pathway-specific activator, aveR, is a central control point, integrating signals from various global and pathway-specific regulators.
Regulatory cascade controlling avermectin biosynthesis.
Experimental Workflow for Comparative Genomics
A typical workflow for the comparative genomic analysis of Streptomyces strains involves several key steps, from DNA extraction to bioinformatics analysis.
Workflow for comparative genomics of Streptomyces.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols.
Genomic DNA Extraction from Streptomyces
High-quality genomic DNA is a prerequisite for reliable genome sequencing.
-
Culture Growth: Inoculate Streptomyces spores or mycelia into a suitable liquid medium (e.g., TSB or YEME) and incubate at 28-30°C with shaking until the late-logarithmic or early-stationary phase.
-
Mycelia Harvest: Harvest the mycelia by centrifugation.
-
Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme and incubate to degrade the cell wall. Proteinase K and SDS are then added to lyse the cells and denature proteins.
-
DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.
-
DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol or ethanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer).
-
Quality Control: Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
Whole Genome Sequencing and Assembly
Next-generation sequencing (NGS) technologies are commonly used for sequencing Streptomyces genomes.
-
Library Preparation: Prepare a sequencing library from the extracted genomic DNA. This typically involves fragmenting the DNA, adding adapters, and amplifying the library.
-
Sequencing: Sequence the library using a platform such as Illumina (for high-accuracy short reads) or PacBio/Oxford Nanopore (for long reads, which are beneficial for assembling the large, GC-rich Streptomyces genome).
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a complete or draft genome sequence. For Streptomyces, a hybrid assembly approach using both short and long reads is often effective. Common assemblers include SPAdes, Canu, and Flye.
-
Assembly Evaluation: Evaluate the quality of the assembly using metrics such as N50, L50, and completeness assessment with tools like BUSCO.
Gene Knockout in Streptomyces via Homologous Recombination
Creating targeted gene deletions is crucial for functional genomics.
-
Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (homology arms) of the target gene from S. avermitilis genomic DNA via PCR.
-
Clone the homology arms into a suicide vector (a plasmid that cannot replicate in Streptomyces) on either side of an antibiotic resistance cassette.
-
-
Conjugation:
-
Introduce the knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).
-
Conjugate the donor E. coli with the recipient S. avermitilis strain on a suitable agar medium.
-
-
Selection of Mutants:
-
Select for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single-crossover event using an overlay of antibiotics (one for the resistance cassette on the plasmid and nalidixic acid to counter-select E. coli).
-
Culture the single-crossover mutants on a non-selective medium to allow for a second crossover event (excision of the plasmid).
-
Screen for double-crossover mutants by identifying colonies that have lost the plasmid-borne resistance marker but retained the resistance marker that replaced the target gene.
-
-
Verification of Gene Deletion: Confirm the deletion of the target gene in the putative mutants by PCR and/or Southern blotting.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying avermectin production.
-
Sample Preparation:
-
Extract avermectins from the fermentation broth or mycelia using an organic solvent such as methanol or acetone.
-
Centrifuge to remove cell debris and filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio may vary depending on the specific method.
-
Detection: UV detector at a wavelength of approximately 245 nm.
-
Quantification: Create a standard curve using known concentrations of pure this compound. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.
-
This guide provides a foundational understanding of the comparative genomics of this compound producing Streptomyces strains. Further research involving the whole-genome sequencing of more high-yield industrial strains will undoubtedly provide deeper insights into the genetic determinants of enhanced avermectin production, paving the way for more targeted and efficient strain improvement strategies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces avermitilis Strain Selection - Creative Biogene [microbiosci.creative-biogene.com]
- 7. Direct proteomic mapping of Streptomyces avermitilis wild and industrial strain and insights into avermectin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impacts of Avermectin B1a and Fipronil
Avermectin B1a and fipronil are two widely used broad-spectrum insecticides that present distinct environmental impact profiles. While both compounds are effective against a range of pests, their behavior in the environment, and their toxicity to non-target organisms, differ significantly. This guide provides a detailed comparison of their environmental impacts, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a component of the avermectin family of compounds derived from the soil bacterium Streptomyces avermitilis, and fipronil, a phenylpyrazole insecticide, are both neurotoxicants.[1][2] However, their persistence, mobility, and effects on various ecosystems diverge considerably. Fipronil and its degradation products have been shown to be more persistent and, in some cases, more toxic than the parent compound, posing long-term risks to aquatic and terrestrial ecosystems.[3][4] this compound, while highly toxic to certain non-target organisms, is less persistent in the environment due to rapid photodegradation and strong binding to soil particles.[5][6]
Physicochemical Properties and Environmental Fate
The environmental behavior of a pesticide is largely dictated by its physicochemical properties. This compound has low water solubility and a high affinity for binding to organic matter in soil, which limits its mobility.[5][7] It is also susceptible to rapid photodegradation in water and on surfaces.[5][6] In contrast, fipronil is relatively more persistent in soil and water, with a half-life that can range from months to over a year in certain conditions.[8][9] Furthermore, fipronil degrades into several metabolites, some of which, like fipronil-desulfinyl and fipronil-sulfone, are more toxic and persistent than fipronil itself.[3][4][10]
| Property | This compound | Fipronil |
| Water Solubility | Low (7.8 ppb)[6] | Sparingly soluble[11] |
| Soil Adsorption (Koc) | High (>4000)[5] | High (427-1248 for fipronil; higher for metabolites)[10] |
| Photodegradation Half-life (Water) | < 12 hours[6] | 3.6 hours (in sunlight)[8] |
| Aerobic Soil Metabolism Half-life | 2 weeks to 2 months[6] | 122-128 days (sandy loam)[11] |
| Key Metabolites | 8a-oxo this compound, 8a-hydroxy this compound[12] | Fipronil-sulfide, Fipronil-sulfone, Fipronil-desulfinyl[4] |
Ecotoxicity to Non-Target Organisms
Both this compound and fipronil exhibit toxicity to a range of non-target organisms, but the degree of toxicity and the most affected species differ.
Aquatic Organisms
Fipronil and its metabolites are highly toxic to aquatic invertebrates.[13][14][15] Studies have shown that concentrations of fipronil compounds in some US streams exceed levels likely to be toxic to sensitive species.[13][16] Fipronil can also bioaccumulate in fish.[3][10] this compound is also highly toxic to aquatic invertebrates, particularly crustaceans like Daphnia magna.[5][7] However, its strong adsorption to sediment can reduce its bioavailability in the water column.[5] While toxic to fish, the bioconcentration factor for this compound in fish is considered low, suggesting it is not expected to biomagnify in the food chain.[17]
| Organism | This compound (LC50/EC50) | Fipronil (LC50/EC50) |
| Rainbow Trout (Oncorhynchus mykiss) | 3.2 µg/L (96h LC50)[18] | 162 µg/L (5d EC50 for growth in zebrafish)[19] |
| Daphnia magna | 0.34 µg/L (48h LC50)[5] | 9.8 µg/L (NOEL)[10] |
| Mysid Shrimp | - | 140 ppt (very highly toxic)[11] |
| Bluegill Sunfish | 9.6 µg/L (96h LC50)[2] | - |
Terrestrial Organisms
Fipronil is notoriously toxic to bees and other pollinators, with a very low LD50.[3][20] Its use as a seed treatment has been linked to high acute risks for honeybees due to dust drift.[21][22] Fipronil is also toxic to some soil organisms, such as springtails.[23] this compound's impact on terrestrial ecosystems is largely associated with its excretion in the feces of treated livestock, which can negatively affect dung-colonizing insects.[5][7] However, it has low toxicity to earthworms and birds.[5]
| Organism | This compound (LD50/LC50) | Fipronil (LD50/LC50) |
| Honeybee (Apis mellifera) | 0.009 µ g/bee (oral LD50)[2] | 0.004 µ g/bee (LD50)[3] |
| Bobwhite Quail | >2000 mg/kg (LD50)[2] | 11.3 mg/kg (LD50)[3] |
| Earthworm (Eisenia fetida) | 28 ppm (LC50 in soil for abamectin)[5] | Toxic, with 50% mortality at 17ml concentration in a study[9] |
| Springtail (Folsomia candida) | - | Reduced reproduction by up to 40.12%[24] |
Mechanism of Action
Both insecticides are neurotoxins but target different receptors.
This compound
This compound primarily acts on glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions, hyperpolarization of the nerve cell, and subsequent paralysis and death.[19] Mammals are less susceptible because they primarily utilize GABA-gated chloride channels in the central nervous system, and avermectins have a lower affinity for these receptors and do not readily cross the blood-brain barrier.
Mechanism of action of this compound.
Fipronil
Fipronil blocks the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][3] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and death. Fipronil shows selectivity for insect GABA receptors over vertebrate receptors, but some of its metabolites have a reduced selectivity, increasing the risk to non-target organisms.[10]
Mechanism of action of Fipronil.
Experimental Protocols
Aquatic Ecotoxicity Testing (OECD 202: Daphnia sp. Acute Immobilisation Test)
This internationally recognized guideline is frequently used to assess the acute toxicity of chemicals to aquatic invertebrates.
Workflow for Daphnia sp. acute immobilisation test.
Soil Organism Ecotoxicity Testing (OECD 207: Earthworm, Acute Toxicity Tests)
This test evaluates the short-term toxicity of substances to earthworms in artificial soil.
Workflow for earthworm acute toxicity test.
Conclusion
Both this compound and fipronil pose environmental risks, but their profiles differ significantly. Fipronil's persistence and the formation of toxic metabolites present a long-term threat to aquatic ecosystems and pollinators.[3][4] this compound, while highly toxic to certain invertebrates, is less persistent and has lower bioaccumulation potential.[5][17] The choice between these or any other pesticide requires a thorough risk assessment that considers the specific application, local environmental conditions, and the susceptibility of non-target species in the area. For researchers and drug development professionals, understanding these differences is crucial for developing more environmentally benign pest control solutions.
References
- 1. Environmental fate and toxicology of fipronil [jstage.jst.go.jp]
- 2. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 3. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. journal.ijresm.com [journal.ijresm.com]
- 10. Fipronil Technical Fact Sheet [npic.orst.edu]
- 11. piat.org.nz [piat.org.nz]
- 12. This compound | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Common insecticide is more harmful to aquatic ecosystems than previously thought | U.S. Geological Survey [usgs.gov]
- 14. Hazardous fipronil insecticide effects on aquatic animals' health: Historical review and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. Bioconcentration and elimination of avermectin B1 in sturgeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 19. waterquality.gov.au [waterquality.gov.au]
- 20. beesciencenews.com [beesciencenews.com]
- 21. EFSA assesses risks to bees from fipronil | EFSA [efsa.europa.eu]
- 22. greenpeace.org [greenpeace.org]
- 23. Field application doses of fipronil and 2,4-D and toxic effects on non-target soil organisms: a microcosm-level approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 24. Field application doses of fipronil and 2,4-D and toxic effects on non-target soil organisms: a microcosm-level approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Avermectin B1a's Potent Modulation of GABA-Gated Chloride Channels: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Avermectin B1a's effects on GABA-gated chloride channels. It offers a comparative analysis with alternative modulators, supported by experimental data and detailed protocols.
This compound, a macrocyclic lactone derived from Streptomyces avermitilis, is a potent modulator of GABA-gated chloride channels, a critical component of the inhibitory neurotransmission system in both vertebrates and invertebrates.[1] Its primary mechanism of action involves potentiating the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This guide delves into the experimental validation of this compound's effects, comparing its performance with other known modulators of the GABA receptor, including the closely related ivermectin, the barbiturate pentobarbital, the anxiolytic tracazolate, and the insecticide fipronil.
Comparative Efficacy and Potency of GABA-Gated Chloride Channel Modulators
The following tables summarize the quantitative data on the potency and efficacy of this compound and its alternatives in modulating GABA-gated chloride channels. These values, primarily EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration), are crucial for understanding the therapeutic and toxicological profiles of these compounds.
| Compound | Action | Test System | EC50 / IC50 | Reference |
| This compound | Potentiation of Diazepam Binding | Rat/Bovine Brain Membranes | EC50 = 40 nM | [2] |
| This compound | Stimulation of GABA Binding | Rat Brain Membranes | Max stimulation at 400 ng/ml | [3] |
| This compound | Stimulation of GABA Binding | Brine Shrimp Membranes | Max stimulation at 40-80 ng/ml | [3] |
| Ivermectin | Potentiation of GABA-induced Cl- current | Mouse Hippocampal Neurons | EC50 = 17.8 nM | [4] |
| Ivermectin | Direct Activation of α1β2γ2 GABA-A Receptor | - | EC50 ≈ 2-7 µM | |
| Pentobarbital | Potentiation of GABA-A Receptor Currents | Thalamic Neurons | EC50 = 53 µM | |
| Tracazolate | Potentiation of α1β3γ2 GABA-A Receptor | Recombinant | EC50 = 1.5 µM | |
| Tracazolate | Potentiation of α1β1γ2s GABA-A Receptor | Recombinant | EC50 = 13.2 µM | |
| Fipronil | Inhibition of GABA-induced currents | Cockroach Neurons | IC50 = 28 nM | |
| Fipronil | Inhibition of GABA-induced currents | Rat GABA-A Receptors | IC50 = 1.6 µM |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
GABA-gated chloride channel signaling pathway.
References
- 1. Actions of this compound on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulation of gamma-aminobutyric acid/benzodiazepine receptor binding in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avermectin modulation of GABA binding to membranes of rat brain, brine shrimp and a fungus, Mucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avermectin B1a: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Avermectin B1a, a potent neurotoxin commonly used in research and pharmaceutical development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as fatal if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as a hazardous waste from the point of generation to its final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat or protective clothing
-
Respiratory protection, especially if there is a risk of generating dust or aerosols[1]
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] An emergency eye-wash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
This compound waste is categorized as a toxic, hazardous chemical waste.[1][2]
-
Segregate this compound waste from all other waste streams at the point of generation.
-
Do not mix this compound waste with incompatible materials. For example, keep acids separate from bases and oxidizing agents away from reducing agents.[4]
-
Keep solid and liquid waste in separate containers.[5]
2. Waste Collection and Container Management:
-
Use only designated, compatible, and leak-proof containers for this compound waste.[4][5] The container material should not react with the chemical.
-
Ensure containers are in good condition with secure, tightly fitting lids.[4]
-
Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[4]
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound," the concentration, and the date of accumulation.[6][7]
3. On-site Storage (Satellite Accumulation Area):
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[4][6][7]
-
The SAA must be under the control of the laboratory personnel and located away from drains or water courses.[1]
-
Inspect the SAA weekly for any signs of leakage or container deterioration.[4]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6][7][8] This is strictly prohibited due to its high aquatic toxicity.[1][2][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[6][7] They are responsible for the proper management and disposal of hazardous materials.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
5. Final Disposal Method:
-
The recommended and required method for the final disposal of this compound is incineration at a licensed hazardous waste treatment facility.[8][9][10] This process destroys the chemical, rendering it non-toxic.
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][9][10][11]
Quantitative Data Summary
The following table summarizes key quantitative and classification data for this compound relevant to its handling and disposal.
| Parameter | Value / Classification | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 1, 2), Acute Toxicity, Inhalation (Category 1), Specific Target Organ Toxicity, Repeated Exposure (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 1) | [1][2][12] |
| UN Number | UN2811 | [1][2] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [1][2] |
| Transport Hazard Class | 6.1 (Toxic Substances) | [1] |
| Packing Group | I (High Danger) | [1] |
| Satellite Accumulation Limit (Acutely Toxic Waste) | ≤ 1 quart of liquid or 1 kilogram of solid | [7] |
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. carlroth.com [carlroth.com]
Safe Handling and Disposal of Avermectin B1a: A Procedural Guide
Avermectin B1a is a potent neurotoxin used in laboratory research that requires stringent safety protocols to prevent exposure and ensure environmental protection.[1][2] Due to its high acute toxicity—being fatal if swallowed or inhaled and toxic in contact with skin—adherence to the following operational and safety guidelines is critical for all personnel.[1][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Summary & Quantitative Data
This compound is classified as a hazardous substance with significant health risks.[1][2] It is known to cause damage to the central and peripheral nervous systems through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[1]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled.[1] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs (nervous system).[1][3] |
| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child.[1] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A multi-layered approach to personal protection is mandatory when handling this compound. This includes engineering controls, administrative procedures, and the correct use of PPE.[2]
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Required Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any personnel handling this compound. All PPE should be inspected for integrity before each use.[4][5]
| PPE Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter.[6][7] | Protects against inhalation of the compound, which can be fatal.[1][3] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile or PVC, elbow-length).[4] | Prevents dermal absorption, which can cause systemic toxicity.[2] |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing eye irritation and absorption.[6] |
| Body Protection | A disposable, chemical-resistant full-body suit or coveralls buttoned to the neck and wrist over laboratory clothing.[2][4] | Prevents contact with skin and contamination of personal clothing.[2] |
| Footwear | Chemical-resistant boots with socks. Pant legs must be worn outside of the boots.[5][6] | Prevents exposure from spills. Leather or canvas shoes are not permitted.[6] |
| Additional Protection | A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[6][7] | Provides an additional barrier against spills of concentrated material. |
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition.[5] Read and understand the Safety Data Sheet (SDS).[2]
-
Area Demarcation: Clearly designate the handling area.
-
Personal Hygiene: Wash hands thoroughly before and after handling the compound.[8] Do not eat, drink, or smoke in the designated handling area.[3]
-
Handling: Avoid all personal contact, including inhalation.[2] Use dry clean-up procedures and avoid generating dust.[2]
-
Decontamination: After handling, remove PPE carefully to avoid contaminating yourself. Wash gloves before removing them, then wash hands again.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] The storage location must be locked and secured.[3] Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency and Disposal Plans
Immediate and appropriate action is required in the event of an emergency.
Spill Response Protocol
Minor Spills (Small amount of solid):
-
Evacuate: Clear the immediate area of all personnel.
-
Protect: Don full PPE, including respiratory protection.[2]
-
Contain: Use dry clean-up procedures; do not use water.[2] Gently sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust.[2]
-
Decontaminate: Clean the spill area with a suitable detergent and water, then collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor.
Major Spills:
-
Evacuate: Evacuate the entire area and move upwind.[2]
-
Alert: Immediately alert emergency response personnel and the facility's safety officer.[2] Provide details on the location and nature of the hazard.[2]
-
Secure: Prevent entry into the contaminated area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Containment: Prevent the spillage from entering drains or water courses.[2]
First Aid Measures
The following table outlines immediate first aid steps. Medical attention is required in all cases of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[3] Seek immediate medical attention.[3] |
| Skin Contact | Quickly wipe material off the skin with a dry cloth.[2] Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and running water.[2] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present after the first 5 minutes.[9] Seek immediate medical attention.[2] |
| Ingestion | DO NOT induce vomiting. [1][8] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor for treatment advice immediately.[9] |
Note for Physicians: this compound is believed to enhance GABA activity. It is advisable to avoid drugs that also enhance GABA activity (e.g., barbiturates, benzodiazepines, valproic acid) in patients with potential toxic exposure.[9]
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.[2]
-
Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound."
-
Storage: Store the waste container in a secure, designated hazardous waste storage area.
-
Disposal: All waste must be disposed of by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[2][3] Do not release to the environment.[2]
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. growingproduce.com [growingproduce.com]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. hpc-standards.com [hpc-standards.com]
- 9. newsomseed.com [newsomseed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
